2-Methyl-1-phenyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-methyl-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPDVRJFZOSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348645 | |
| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-39-5 | |
| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole from o-Phenylenediamine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-phenyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The guide is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic strategy, reaction mechanisms, and practical experimental considerations. The synthesis is approached as a two-step process, commencing with the formation of the crucial intermediate, N-phenyl-o-phenylenediamine, followed by the Phillips condensation to construct the benzimidazole core. This document emphasizes the causality behind experimental choices, providing a self-validating framework for the described protocols. All key claims and procedures are substantiated with citations to authoritative literature.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, characterized by the fusion of a benzene ring with an imidazole ring.[1] This unique structural motif imparts a wide range of pharmacological activities, making it a privileged scaffold in drug discovery. Benzimidazole derivatives have demonstrated efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents.[2][3] The specific target of this guide, this compound, is a 1,2-disubstituted benzimidazole derivative with significant potential in medicinal chemistry and materials science.[4] Its synthesis requires a strategic approach to introduce substituents at both the 1- and 2-positions of the benzimidazole core.
This guide will focus on a robust and widely applicable two-step synthetic route starting from the readily available o-phenylenediamine. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic strategy for this compound.
Step 1: Synthesis of the Key Intermediate: N-Phenyl-o-phenylenediamine
The initial and critical step in this synthesis is the formation of N-phenyl-o-phenylenediamine. This intermediate is not as commonly available as the parent o-phenylenediamine and therefore often needs to be synthesized in the laboratory. The introduction of the phenyl group onto one of the amino groups of o-phenylenediamine is typically achieved through a cross-coupling reaction. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][5] It offers high yields, excellent functional group tolerance, and generally milder reaction conditions compared to traditional methods.
Mechanism Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis of N-Phenyl-o-phenylenediamine
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| o-Phenylenediamine | 1.0 | 108.14 | 10.81 g | |
| Phenyl Bromide | 1.1 | 157.01 | 17.27 g | |
| Pd(OAc)₂ | 0.02 | 224.5 | 449 mg | Palladium catalyst |
| BINAP | 0.03 | 622.69 | 1.87 g | Ligand |
| Sodium tert-butoxide | 1.4 | 96.1 | 13.45 g | Base |
| Toluene | - | - | 200 mL | Anhydrous |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-phenylenediamine, sodium tert-butoxide, Pd(OAc)₂, and BINAP.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by phenyl bromide.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-phenyl-o-phenylenediamine.
Ullmann Condensation: A Classical Alternative
Mechanism Rationale: The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide. The reaction is typically carried out in a high-boiling polar solvent.
Experimental Protocol: Ullmann Synthesis of N-Phenyl-o-phenylenediamine
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| o-Phenylenediamine | 1.0 | 108.14 | 10.81 g | |
| Phenyl Bromide | 1.2 | 157.01 | 18.84 g | |
| Copper(I) Iodide | 0.1 | 190.45 | 1.90 g | Catalyst |
| Potassium Carbonate | 2.0 | 138.21 | 27.64 g | Base |
| N,N-Dimethylformamide (DMF) | - | - | 150 mL | Anhydrous |
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine, phenyl bromide, copper(I) iodide, and potassium carbonate in anhydrous DMF.
-
Heat the reaction mixture to 140-150 °C under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield N-phenyl-o-phenylenediamine.
Step 2: Phillips Condensation for Benzimidazole Ring Formation
With the N-phenyl-o-phenylenediamine intermediate in hand, the final step is the construction of the benzimidazole ring. The Phillips condensation is the classical and most direct method for this transformation, involving the reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[2] In this case, acetic acid or acetic anhydride will serve as the source of the 2-methyl group.
Mechanism Rationale: The reaction proceeds through an initial acylation of one of the amino groups of N-phenyl-o-phenylenediamine by acetic acid (often activated by a protic or Lewis acid). This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring. The use of a dehydrating agent or high temperatures is often necessary to drive the final dehydration step to completion.
Figure 3: Reaction mechanism of the Phillips condensation for the synthesis of this compound.
Conventional Thermal Synthesis
This method involves heating the reactants in a suitable solvent, often with an acid catalyst to facilitate the reaction.
Experimental Protocol: Synthesis of this compound
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| N-Phenyl-o-phenylenediamine | 1.0 | 184.24 | 18.42 g | |
| Glacial Acetic Acid | 5.0 | 60.05 | 30.03 g | Can act as both reactant and solvent |
| Polyphosphoric Acid (PPA) | - | - | ~50 g | Optional catalyst/dehydrating agent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenyl-o-phenylenediamine and glacial acetic acid.
-
If using, carefully add polyphosphoric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and often improve yields.[6][7]
Experimental Protocol: Microwave-Assisted Synthesis
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| N-Phenyl-o-phenylenediamine | 1.0 | 184.24 | 1.84 g | |
| Acetic Anhydride | 1.2 | 102.09 | 1.22 g | |
| Acetic Acid | - | - | 10 mL | Solvent |
Procedure:
-
In a microwave-safe reaction vessel, dissolve N-phenyl-o-phenylenediamine in acetic acid.
-
Add acetic anhydride to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes.
-
After cooling, work up the reaction mixture as described in the conventional thermal synthesis (Section 3.1, steps 4-7).
Product Characterization and Validation
Thorough characterization of the final product is essential to confirm its identity and purity. The following are typical characterization data for this compound.
Table of Expected Characterization Data:
| Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | ~80-84 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (m, 1H, Ar-H), ~7.5-7.3 (m, 8H, Ar-H), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152 (C=N), ~143, ~137, ~136, ~130, ~129, ~128, ~123, ~120, ~110 (Ar-C), ~14 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1610 (C=N stretch), ~1490, 1450 (Ar C=C stretch) |
| Mass Spec. (EI) | m/z (%): 208 (M⁺), 207 (M⁺-H), 131, 91, 77 |
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used. The mass spectrum of a related compound, benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl, shows a clear molecular ion peak, which supports the expected fragmentation pattern of the target molecule.[8]
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low yield in N-arylation: Ensure anhydrous conditions and proper inert atmosphere. The quality of the palladium catalyst and ligand is crucial.
-
Incomplete cyclization: Increase reaction time or temperature. The use of a dehydrating agent like PPA or carrying out the reaction in a higher boiling solvent can be beneficial.
-
Purification challenges: The product is generally a solid and can be purified by recrystallization. If impurities persist, column chromatography is recommended.
Safety Precautions:
-
o-Phenylenediamine and its derivatives are toxic and potential sensitizers. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Acetic acid and acetic anhydride are corrosive. Avoid inhalation and skin contact.
-
Polyphosphoric acid is highly corrosive and reacts exothermically with water. Add water for quenching slowly and with caution.
-
Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety features.
Conclusion
The synthesis of this compound from o-phenylenediamine is a multi-step process that relies on established and reliable organic transformations. By understanding the underlying mechanisms of the N-arylation and the subsequent Phillips condensation, researchers can optimize reaction conditions to achieve high yields of the desired product. This guide provides a solid foundation for the synthesis and characterization of this important benzimidazole derivative, empowering scientists in their pursuit of novel molecules with potential applications in drug discovery and materials science.
References
- Zhang, T., et al. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Heterocycles, 87(7), 1533-1544.
-
AdiChemistry. (n.d.). Phillips Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Indhumathi, S., & Girija, K. (2018). Synthesis, Characterization and Antimicrobial Study of 1, 2-Disubstituted Benzimidazoles. International Journal of Chemical Sciences, 16(4), 291.
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). c7dt02584j1.pdf. Retrieved from [Link]
-
Brainly.in. (2024). Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Poly(o-phenylenediamine) from its monomer. Retrieved from [Link]
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429.
-
ResearchGate. (n.d.). Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. Retrieved from [Link]
- Larina, L. I., et al. (2015). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 20(7), 13735-13757.
-
Lunkad, A. (2020, December 22). Synthesis of 2- Methyl benzimidazole [Video]. YouTube. [Link]
- Siddiqui, N., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2935-2949.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Mobinikhaledi, A., et al. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301-1306.
-
ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M = Cu, Ni. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-benzimidazole, 1-[[2,5-dimethyl-4-[(2-methyl-1H-benzimidazol-1-yl)methyl]phenyl]methyl]-2-methyl-. Retrieved from [Link]
- Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 75(9), 1181-1188.
- Gürsoy, A., & Demirayak, Ş. (2000). Microwave-Assisted One-Pot Synthesis of 2-(Substituted phenyl)-1H-benzimidazole Derivatives. Turkish Journal of Chemistry, 24(4), 399-404.
- Pinto, D. C. G. A., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 563-571.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Clark, J. (2022). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]
- Wuts, P. G. M. (2014). Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines. Beilstein Journal of Organic Chemistry, 10, 2694-2700.
- Kim, D., et al. (2019). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 21(15), 5868-5872.
- Padwa, A., et al. (1991). Base-Catalyzed cyclization of N-propargylamides to oxazoles. The Journal of Organic Chemistry, 56(11), 3556-3563.
-
Oriental Journal of Chemistry. (2015). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
- Kumar, R. D., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. International Journal of Engineering Research & Management Technology, 3(5), 1-6.
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 462-473.
-
ResearchGate. (n.d.). Scheme 1. (a) glacial acetic acid, ethanol, reflux for 5-6 hours; (b).... Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
mechanism of 2-Methyl-1-phenyl-1H-benzo[d]imidazole formation
An In-Depth Technical Guide to the Formation Mechanism of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Introduction: The Privileged Benzimidazole Scaffold
The benzimidazole moiety, a fusion of benzene and imidazole rings, is a cornerstone pharmacophore in medicinal chemistry and drug development.[1][2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4] The specific derivative, this compound, incorporates a methyl group at the C2 position and a phenyl substituent on one of the imidazole nitrogens, modifications that can significantly influence its steric and electronic properties, and thus its biological efficacy. Understanding the precise mechanism of its formation is paramount for optimizing synthesis, developing novel analogues, and scaling up production for pharmaceutical applications.
This guide provides a detailed examination of the predominant synthetic pathway for this compound, focusing on the underlying reaction mechanism, experimental considerations, and the causality behind key procedural steps.
Core Synthetic Pathway: The Phillips-Ladenburg Reaction
The most established and direct method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid, often under acidic conditions and with heating.[1][5][6][7] For the target molecule, the specific reactants are N-phenyl-o-phenylenediamine and acetic acid . The acetic acid serves as the source for the 2-methyl group and the second carbon atom required for closing the imidazole ring.
The reaction is typically performed by heating the reactants, sometimes in the presence of a mineral acid like 4N HCl or a dehydrating agent, to drive the condensation forward.[5] The acid catalyst protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Detailed Reaction Mechanism
The formation of this compound from N-phenyl-o-phenylenediamine and acetic acid is a multi-step process involving two key dehydration events.
Step 1: Nucleophilic Acylation The reaction initiates with the nucleophilic attack of one of the amino groups of N-phenyl-o-phenylenediamine on the carbonyl carbon of acetic acid. The primary amine (-NH₂) is significantly more nucleophilic than the secondary N-phenyl amine (-NHPh) due to reduced steric hindrance and the electron-withdrawing resonance effect of the phenyl group. Consequently, the acylation occurs preferentially at the primary amine. This initial attack, facilitated by an acidic catalyst, forms a tetrahedral intermediate.
Step 2: First Dehydration and Amide Formation The unstable tetrahedral intermediate rapidly collapses, eliminating a molecule of water to form a stable N-acyl intermediate, specifically N-(2-(phenylamino)phenyl)acetamide. This step is a classic condensation reaction.
Step 3: Intramolecular Cyclization The crucial ring-forming step involves an intramolecular nucleophilic attack by the lone pair of electrons on the secondary nitrogen atom onto the carbonyl carbon of the newly formed acetamide group. This attack results in the formation of a five-membered heterocyclic intermediate.
Step 4: Second Dehydration and Aromatization The cyclic intermediate undergoes a second dehydration, eliminating another molecule of water. This final elimination step results in the formation of a conjugated system, driving the reaction forward and yielding the stable, aromatic this compound ring.
Mechanistic Diagram
The following diagram illustrates the step-by-step formation pathway.
Caption: Mechanism of this compound Formation.
Experimental Protocol
This section provides a generalized, field-proven protocol for the synthesis of 2-methyl-substituted benzimidazoles, adapted for the specific target molecule.
Objective: To synthesize this compound.
Materials:
-
N-phenyl-o-phenylenediamine
-
Glacial Acetic Acid
-
10% Sodium Hydroxide (NaOH) solution
-
Toluene or other suitable solvent (optional)
-
Round Bottom Flask (RBF)
-
Reflux Condenser
-
Heating Mantle or Water Bath
-
Buchner Funnel and Filter Flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round bottom flask, combine N-phenyl-o-phenylenediamine (1.0 eq) and glacial acetic acid (1.0-1.2 eq).[8] If a solvent is used, add toluene (approx. 3 parts by mass relative to the diamine).[8]
-
Heating and Reflux: Attach a reflux condenser to the flask. Heat the mixture using a water bath or heating mantle to 100°C (or reflux if using a solvent like toluene).[8][9] Maintain this temperature for 2 to 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9][10]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add 10% sodium hydroxide solution with constant stirring until the mixture is slightly alkaline (test with litmus paper).[9] This step neutralizes the excess acetic acid and precipitates the crude product.
-
Isolation: Collect the crude precipitate by suction filtration using a Buchner funnel.[9]
-
Washing: Wash the collected solid thoroughly with ice-cold water to remove any remaining salts and impurities.[9] Press the solid on the filter to remove excess water.
-
Drying and Purification: Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure this compound.
Data Presentation: Reaction Parameters
The efficiency of benzimidazole synthesis is influenced by reaction conditions. The following table summarizes typical parameters for the condensation of o-phenylenediamines with carboxylic acids.
| Parameter | Condition | Rationale / Impact on Yield | Reference |
| Temperature | 100-140 °C | Provides activation energy for condensation and dehydration steps. Optimal temperature enhances yield. | [9][11] |
| Reaction Time | 2-12 hours | Sufficient time is needed for the reaction to proceed to completion. Monitored by TLC. | [8] |
| Catalyst | Mineral Acid (e.g., HCl) or Acetic Acid (reactant) | Protonates the carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack. | [1] |
| Solvent | Solvent-free or Toluene | Solvent-free conditions offer high atom economy. Toluene can aid in heat transfer and azeotropic removal of water. | [8][11] |
Alternative Synthetic Strategies
While the Phillips-Ladenburg synthesis is robust, other methods exist for constructing the benzimidazole core, providing alternative pathways for researchers.
-
Weidenhagen Reaction: This approach involves the condensation of an o-phenylenediamine with an aldehyde or ketone.[1][7] For the target molecule, this would be a more complex, multi-component reaction.
-
Modern Catalytic Methods: A variety of catalysts have been developed to facilitate benzimidazole synthesis under milder conditions, including those based on copper, gold nanoparticles, and various Lewis acids.[1][3][12] These methods often offer improved yields and substrate scope.
-
Rearrangement Reactions: In some cases, benzimidazoles can be formed through the acid-catalyzed rearrangement of quinoxalinone derivatives, known as the Mamedov rearrangement.[7]
These alternatives highlight the versatility of synthetic chemistry in accessing this important heterocyclic scaffold.
Conclusion
The formation of this compound via the Phillips-Ladenburg condensation of N-phenyl-o-phenylenediamine and acetic acid is a well-understood and highly reliable synthetic transformation. The mechanism proceeds through a logical sequence of nucleophilic acylation, dehydration, intramolecular cyclization, and a final aromatizing dehydration. By understanding the causality behind each step—from the differential nucleophilicity of the starting amines to the thermodynamic driving force of aromatization—researchers can effectively control and optimize the synthesis of this and related benzimidazole derivatives, facilitating their further exploration in drug discovery and materials science.
References
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010, September 15). CoLab.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar.
- Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025, October 6). PMC - NIH.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020, December 1). PMC - NIH.
- Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. SynOpen.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016, April 12). RSC Publishing.
- Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. (2023, June 1). The Journal of Organic Chemistry - ACS Publications.
- The Phillips–Ladenburg imidazole synthesis. ResearchGate.
- Synthesis of o-phenylenediamine. PrepChem.com.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. (WO2005051886A1). Google Patents.
- One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. The Royal Society of Chemistry.
- Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. (2024, November 9). Brainly.in.
- Synthesis of Poly(o-phenylenediamine) from its monomer. ResearchGate.
- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016, May 15). Semantic Scholar.
- Preparation method of 2-methylbenzimidazole. (CN102827083A). Google Patents.
- Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. (2025, June 13). RSC Publishing.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. International Journal of Scientific & Engineering Research.
- Synthesis of 2- Methyl benzimidazole. (2020, December 22). YouTube.
- STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. NIH.
- Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl-1H-benzimidazoles under microwave irradiation. ResearchGate.
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova.
- The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. ResearchGate.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). ACS Omega.
- Reaction of o-phenylenediamine with organic acids. ResearchGate.
- Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Semantic Scholar.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023, November 1). RSC Publishing.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijariie.com [ijariie.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
A Deep Dive into the Spectroscopic Signature of 2-Methyl-1-phenyl-1H-benzo[d]imidazole: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Methyl-1-phenyl-1H-benzo[d]imidazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule using mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The causality behind experimental choices and the logic of data interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction to this compound
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, characterized by the fusion of a benzene ring and an imidazole ring. The substituents at the 1 and 2 positions, a phenyl group and a methyl group respectively, significantly influence its chemical properties and biological activity. Accurate structural confirmation is the cornerstone of any research and development involving this molecule, and spectroscopic techniques are the most powerful tools for this purpose. This guide will walk through the application and interpretation of mass, IR, and NMR spectroscopy for the unambiguous identification and characterization of this compound.
Molecular Structure and Analysis Workflow
The structural analysis of this compound follows a logical workflow, beginning with the determination of its molecular weight and elemental composition, followed by the identification of functional groups, and culminating in the detailed mapping of its carbon-hydrogen framework.
Caption: Workflow for the spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound. For this compound, Electron Ionization (EI) is a suitable method, providing both the molecular ion peak and a characteristic fragmentation pattern that aids in structural confirmation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small quantity of the solid this compound sample (typically less than 1 mg) is dissolved in a volatile organic solvent like methanol or dichloromethane.
-
Introduction: The solution is introduced into the mass spectrometer's ion source via a direct insertion probe.
-
Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+).
-
Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Presentation and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The molecular formula is C₁₄H₁₂N₂, with a molecular weight of 208.26 g/mol [1].
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 208 | Molecular Ion |
| [M-H]⁺ | 207 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 193 | Loss of a methyl radical |
| [C₁₃H₉N₂]⁺ | 193 | Phenyl-benzimidazole cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
The fragmentation pattern is a key feature for structural elucidation. The primary fragmentation pathways for this compound are predicted to involve the loss of the methyl group and fragmentation of the benzimidazole ring system. A plausible fragmentation pathway is illustrated below.
Sources
crystal structure of 2-Methyl-1-phenyl-1H-benzo[d]imidazole derivatives
An In-depth Technical Guide to the Crystal Structure of 2-Methyl-1-phenyl-1H-benzo[d]imidazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of this compound derivatives. It delves into the causality behind experimental choices, details robust protocols, and explores the profound implications of crystallographic data on biological function.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and antihypertensive properties.[1][2] The fusion of a benzene ring with an imidazole ring creates a bicyclic aromatic system that can engage in various non-covalent interactions with biological macromolecules, making it an ideal pharmacophore.[2] The this compound core, specifically, introduces distinct steric and electronic features. The phenyl group at the N1 position and the methyl group at the C2 position significantly influence the molecule's conformation and its potential to interact with therapeutic targets. Therefore, a detailed investigation of their crystal structure is not merely an academic exercise but a critical step in developing potent and selective therapeutic agents.
Synthesis and Crystallization: From Molecule to Single Crystal
The foundation of any crystallographic study is the availability of high-quality single crystals. This begins with the strategic synthesis of the target molecule, followed by a meticulous crystallization process.
General Synthesis Pathway
The most common and efficient route to synthesize 2-substituted-1-phenyl-1H-benzo[d]imidazole derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the target scaffold, this typically involves the reaction of N-phenyl-o-phenylenediamine with acetic acid or acetic anhydride, often under acidic conditions, to facilitate cyclization and dehydration.
Substituents can be introduced on either the N-phenyl ring or the benzo part of the benzimidazole core by starting with appropriately functionalized precursors. This modularity allows for the systematic exploration of the chemical space to optimize biological activity.[1]
Experimental Protocol: Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is a multi-step process that requires patience and precision. The slow evaporation technique is a widely used and effective method.
Objective: To grow single crystals of a this compound derivative of sufficient size (>0.1 mm in all dimensions) and quality for X-ray diffraction analysis.
Materials:
-
Purified this compound derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dimethylformamide)
-
Small, clean glass vials (e.g., 2-4 mL)
-
Vial caps or paraffin film
Step-by-Step Methodology:
-
Solvent Screening: The choice of solvent is critical and often determined empirically.[3] A good solvent will dissolve the compound moderately at room or elevated temperature and have a relatively slow evaporation rate.
-
Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent (or solvent mixture) to create a saturated or near-saturated solution. Gentle warming can be used to increase solubility.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes or with paraffin film containing pinpricks. This allows the solvent to evaporate slowly over a period of days to weeks.[3]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (often room temperature).
-
Crystal Harvesting: Once crystals of suitable size have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.
Causality Behind Choices:
-
Slow Evaporation: Rapid evaporation leads to the formation of polycrystalline powder. A slow, controlled process allows for the orderly deposition of molecules onto a growing crystal lattice, resulting in a single, well-defined crystal.
-
Vibration-Free Environment: Vibrations can disturb the delicate process of crystal growth, leading to the formation of multiple smaller crystals or imperfections in the lattice.
-
Constant Temperature: Temperature fluctuations can alter the solubility of the compound, causing rapid precipitation or dissolution, which is detrimental to single crystal growth.[3]
The Crystallographic Workflow: Deciphering the 3D Architecture
Once a suitable crystal is obtained, its molecular and supramolecular structure is determined using single-crystal X-ray diffraction. This process is a self-validating system, where the quality of the final structural model is directly dependent on the quality of the diffraction data and the rigor of the refinement process.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[3] It is often cooled to a cryogenic temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[3] The diffractometer uses a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and rotates the crystal to collect a series of diffraction images from all possible orientations.[3]
-
Structure Solution: The collected diffraction data (a set of intensities and positions of diffraction spots) is processed. The initial positions of the atoms are determined using direct methods or Patterson methods, which solve the "phase problem" of crystallography.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns, resulting in a final, accurate crystal structure.[3]
Visualization of the Crystallographic Workflow
Caption: Workflow for Crystal Structure Determination.
Analysis of Crystal Structures: Key Structural Insights
The crystal structures of this compound derivatives reveal several key features that govern their solid-state packing and potential for biological interactions.
-
Conformation: The benzimidazole core is generally planar or nearly planar.[4][5][6] A crucial parameter is the dihedral angle between this benzimidazole plane and the N1-phenyl ring. This angle is highly variable depending on the substituents and crystal packing forces, often ranging from approximately 50° to 85°.[7] This non-coplanar arrangement is significant as it dictates the overall shape of the molecule.
-
Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions.
-
Hydrogen Bonds: In derivatives with suitable functional groups, classical N-H···N or O-H···N hydrogen bonds can form, often leading to the formation of chains or dimers.[8][9]
-
π-π Stacking: The aromatic nature of the benzimidazole and phenyl rings facilitates π-π stacking interactions, which play a crucial role in stabilizing the crystal lattice.[4][6]
-
C-H···π Interactions: Weak hydrogen bonds involving C-H donors and the π-systems of the aromatic rings are also commonly observed, contributing to the formation of a robust three-dimensional architecture.[4][5]
-
Tabulated Crystallographic Data
The following table summarizes crystallographic data for selected 2-phenyl-1H-benzo[d]imidazole derivatives to illustrate the structural diversity within this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | Key Dihedral Angle (Benzimidazole/Phenyl) | Reference |
| 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid | C₁₃H₁₀N₂O₃S | Monoclinic | P2₁/n | 3.02° | [10] |
| 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | C₁₉H₁₃FN₂ | - | - | - | [4][5] |
| Methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[6][11]imidazo... | C₁₉H₁₈N₂O₃ | - | - | 73.42(10)° | [7] |
| Compound M9 (A 2-phenyl derivative) | C₁₆H₁₅N₃O₂ | Orthorhombic | P2₁2₁2₁ | - | [11] |
| Compound 34 (A 2-phenyl derivative) | C₂₃H₂₅F₂N₃O·H₂O | Triclinic | P-1 | - | [11] |
Note: Detailed crystallographic data for the specific 2-methyl-1-phenyl scaffold was limited in the provided search results. The table includes closely related 2-phenyl derivatives to demonstrate the principles of analysis. The dihedral angle can vary significantly based on substituents.
Structure-Activity Relationships (SAR)
Understanding the crystal structure is fundamental to elucidating SAR. The three-dimensional conformation and the pattern of intermolecular interactions observed in the solid state provide a validated model of the molecule's preferred geometry and its potential to interact with a biological target.
For instance, in the development of 17β-HSD10 inhibitors for Alzheimer's disease, X-ray crystallography was used to determine the absolute position of a methyl group on the benzimidazole ring.[11] This information was crucial for understanding why one methylated derivative showed significantly improved activity while another did not, guiding further optimization of the lead compound.[11] Similarly, studies on anticancer agents have shown that the presence and position of substituents on both the benzimidazole and phenyl rings dramatically affect bioactivity.[1]
The logical flow from chemical structure to biological activity, as informed by crystallography, can be visualized as follows:
Caption: Logic of Structure-Activity Relationship.
Conclusion
The crystallographic analysis of this compound derivatives is an indispensable tool for drug discovery and development. It provides definitive proof of molecular structure, reveals the subtleties of molecular conformation, and maps the landscape of intermolecular interactions that govern how these molecules behave in the solid state. This detailed structural knowledge empowers medicinal chemists to make informed decisions, transforming the process of drug design from serendipity to a rational, structure-guided endeavor. The insights gained from these studies will continue to drive the development of novel benzimidazole-based therapeutics with enhanced potency and selectivity.
References
- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- BenchChem. (2025).
- Thiruvalluvar, A., et al. (n.d.).
- Thiruvalluvar, A., et al. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry.
- Kalinina, I. V., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt.
- Li, G., et al. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian Journal of Heterocyclic Chemistry.
- Nguyen, H. T. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances.
- Ghafuri, H., et al. (2011). 2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online.
-
Arshad, M. N., et al. (2016). Crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[6][11]imidazo[2,1-c][4][6]oxazepine-4-carboxylate and methyl 1-methyl-3-phenyl-4,5-dihydro-1H,3H-benzo[6][11]imidazo[2,1-c][4][6]oxazepine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
- Staliński, K., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- S. S. S. Raj, et al. (2011). Synthesis, characterization and crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole. Journal of Chemical Crystallography.
- Boudjemaa, A., et al. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Acta Crystallographica Section C: Structural Chemistry.
- Szeliga, J., et al. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules.
- Kumar, S., et al. (2018). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Oriental Journal of Chemistry.
- The Royal Society of Chemistry. (n.d.).
-
Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals (Basel). [Link]
- El-shehry, M. F., et al. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica.
- ResearchGate. (n.d.). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide.
- Qandil, A. M. (2012). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
- Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals.
- Kumar, R. D., et al. (2016). (PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole.
- Connect Journals. (n.d.).
Sources
- 1. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. connectjournals.com [connectjournals.com]
- 11. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Introduction
2-Methyl-1-phenyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic aromatic compounds. This scaffold is of significant interest in pharmaceutical and materials science due to its presence in a variety of biologically active molecules.[1][2] The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that dictate its suitability for various applications, including drug development and formulation. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to predict its behavior in different environments and to develop robust formulations with an adequate shelf-life.
This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and solvent solubility, as well as the intrinsic stability of this compound. The protocols described herein are based on established scientific principles and regulatory guidelines, ensuring a self-validating system for data generation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing relevant solubility and stability studies.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₂N₂ | - |
| Molecular Weight | 208.26 g/mol | - |
| Appearance | Off-white solid (predicted) | [3] |
| Melting Point | Not available for this specific compound. Related benzimidazoles have high melting points.[4] | - |
| pKa | Not experimentally determined. Benzimidazoles are weakly basic. | - |
| LogP | Not experimentally determined. The presence of the phenyl group suggests a lipophilic character. | - |
I. Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For a compound like this compound, which is predicted to have low aqueous solubility due to its aromatic structure, a thorough investigation of its solubility in various media is crucial.[5] Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.
Kinetic Solubility Determination
Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. This high-throughput screening method is invaluable in early drug discovery to identify potential solubility liabilities.[6][7]
This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the stock solution in DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[8]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[9][10]
This method determines the saturation concentration of the compound in a specific buffer at equilibrium.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., pH 1.2, 4.5, and 7.4) to simulate various physiological conditions.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation: The results should be presented in a table summarizing the solubility at different pH values.
| Buffer pH | Temperature (°C) | Expected Solubility (µg/mL) |
| 1.2 | 25 | Low |
| 4.5 | 25 | Low |
| 7.4 | 25 | Very Low |
| 1.2 | 37 | Low |
| 4.5 | 37 | Low |
| 7.4 | 37 | Very Low |
Note: The expected solubility is qualitative and based on the general characteristics of benzimidazole derivatives. Actual quantitative data must be obtained experimentally.
Visualizing the Solubility Workflow
Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.
II. Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation pathways and develop stability-indicating analytical methods.[12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[13] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework for these studies.[13][14]
General Considerations for Forced Degradation
-
Target Degradation: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[13]
-
Analytical Method: A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products.[15]
-
Mass Balance: An attempt should be made to achieve mass balance, which is the sum of the assay of the parent compound and the levels of its degradation products.[16]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound should be evaluated across a range of pH values.
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl), 0.1 M sodium hydroxide (NaOH), and purified water.
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).[1][17]
-
Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by the stability-indicating HPLC method.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or by reactive oxygen species.
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution and keep the mixture at room temperature for a specified period (e.g., 24 hours).[1][18]
-
Sample Analysis: Analyze the sample at various time points by HPLC.
Photostability
Photostability testing is essential to determine if the compound is sensitive to light, which has implications for manufacturing, packaging, and storage.
This protocol is based on ICH guideline Q1B.[14][19][20][21]
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source. A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions.
-
Light Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After exposure, analyze the samples for any changes in physical appearance and for the formation of degradation products by HPLC.
Thermal Stability
Thermal stability studies assess the effect of temperature on the compound in the solid state.
-
Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.
-
Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Sample Analysis: Analyze the sample at various time points for any physical changes and for the formation of degradation products by HPLC.
Visualizing the Stability Testing Workflow
Caption: Workflow for forced degradation studies of this compound.
Conclusion
The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development for any application. This technical guide provides a comprehensive framework of validated experimental protocols for determining these critical parameters. By following these methodologies, researchers can generate reliable and reproducible data to understand the physicochemical behavior of this compound, enabling informed decisions in formulation development and ensuring the quality and efficacy of the final product. The insights gained from these studies are essential for advancing the scientific understanding and potential applications of this compound.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]
-
YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product (21). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product (21). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
J-STAGE. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
PubMed. (2023, February 17). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
RSC Publishing. (2023, November 1). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]
- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_249969623
-
MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. banglajol.info [banglajol.info]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
- 16. jordilabs.com [jordilabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 21. database.ich.org [database.ich.org]
biological activity of 2-Methyl-1-phenyl-1H-benzo[d]imidazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1-phenyl-1H-benzo[d]imidazole Derivatives
Abstract
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide focuses on a specific, highly versatile subclass: this compound derivatives. These molecules exhibit a remarkable breadth of biological activities, positioning them as compelling candidates for drug discovery and development. This document provides a comprehensive analysis of their primary therapeutic potentials, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.
Core Synthesis Strategies
The synthesis of this compound derivatives is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid. A common and efficient method involves using an oxidizing agent like sodium metabisulfite to facilitate the cyclization reaction.[2][3] This approach is versatile, allowing for the introduction of a wide variety of substituents on the C-2, C-5, and C-6 positions of the benzimidazole core, enabling extensive SAR studies.[2]
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives.
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole Derivatives
This protocol is adapted from methodologies reported for synthesizing benzimidazole libraries for anticancer screening.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired o-phenylenediamine derivative in a 9:1 (v/v) mixture of ethanol and water.
-
Addition of Aldehyde: Add 1.0 equivalent of the corresponding aromatic aldehyde to the solution.
-
Initiation of Reaction: Add 2.0 equivalents of sodium metabisulfite (Na₂S₂O₅) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic impurities.
-
Purification: Dry the crude product. If necessary, purify the compound further using column chromatography on silica gel with an appropriate solvent system (e.g., chloroform:methanol mixtures) to yield the pure 2-phenylbenzimidazole derivative.[2]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[1]
Anticancer Activity
The most extensively studied biological activity of 2-phenylbenzimidazole derivatives is their potential as anticancer agents.[2] These compounds have demonstrated significant cytotoxicity against a wide panel of human cancer cell lines, including lung (A549), breast (MDA-MB-231), prostate (PC3), and colon (DLD-1) cancer cells.[1][2]
Mechanisms of Action
The anticancer effects of these derivatives are multifactorial, stemming from their ability to interfere with critical cellular processes required for cancer cell proliferation and survival.
-
DNA Minor Groove Binding and Topoisomerase Inhibition: Many bisbenzimidazole derivatives are known DNA minor groove-binding ligands (MGBLs) that preferentially bind to AT-rich sequences.[3] This non-covalent interaction can interfere with DNA replication and transcription. Furthermore, certain derivatives have been identified as potent inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for relaxing DNA supercoils during replication.[3] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis.[3]
-
Microtubule Disruption: Some derivatives act as Microtubule Targeting Agents (MTAs).[4] They interfere with the polymerization dynamics of tubulin, a key component of the cellular cytoskeleton. This disruption leads to the failure of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[4]
-
Kinase Inhibition: Specific derivatives have been designed as inhibitors of key kinases involved in cancer signaling. For example, compounds have been developed to target Fms-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia (AML).[5]
-
Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as inhibitors of epigenetic targets, such as histone deacetylases (HDACs).[6] HDAC inhibitors can alter chromatin structure, leading to the re-expression of tumor suppressor genes.[6]
Diagram: Anticancer Mechanism via Mitotic Arrest
Caption: Pathway showing microtubule disruption by a derivative leading to apoptosis.
Data Summary: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 38 | A549 (Lung) | 4.47 (µg/mL) | [2] |
| Compound 38 | MDA-MB-231 (Breast) | 4.68 (µg/mL) | [2] |
| Compound 38 | PC3 (Prostate) | 5.50 (µg/mL) | [2] |
| MBIC | MCF-7 (Breast) | 0.73 | [4] |
| MBIC | MDA-MB-231 (Breast) | 20.4 | [4] |
| Compound 12b | NCI-60 Panel (Avg) | 0.16 - 3.6 | [3] |
| Compound 2a | A549 (Lung) | 111.70 | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity
Derivatives of the 2-phenylbenzimidazole scaffold have been evaluated for broad-spectrum antiviral activity against a panel of both RNA and DNA viruses.[7] Significant activity has been reported against viruses such as Coxsackie B virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV).[7][8][9]
Mechanism of Action
A primary antiviral mechanism for these compounds is the inhibition of viral enzymes essential for replication. For instance, several derivatives have been shown to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of BVDV and Hepatitis C Virus (HCV) at low micromolar concentrations, effectively halting viral genome replication.[7][9]
Data Summary: Antiviral Efficacy
| Compound ID | Virus | EC₅₀ (µM) | Reference |
| Compound 24 | Vaccinia Virus (VV) | 0.1 | [7][9] |
| Compound 50 | BVDV | 1.5 | [7][9] |
| Compound 51 | BVDV | 0.8 | [7][9] |
| Compound 53 | BVDV | 1.0 | [7][9] |
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and incubate until 90-100% confluency is reached.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells with a formalin solution and stain with a crystal violet solution. The plaques (clear zones where cells have been lysed by the virus) will be visible against a purple background of live cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Antimicrobial Activity
The benzimidazole core is present in several clinically used antimicrobial agents, and novel 2-phenylbenzimidazole derivatives continue to show promise in this area.[10] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Notably, high activity has been observed against pathogenic strains like Staphylococcus aureus (including MRSA) and Candida albicans.[11]
Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3ao | S. aureus (MRSA) | < 1 | [11] |
| Compound 3aq | S. aureus (MRSA) | < 1 | [11] |
| Compound 3ag | M. smegmatis | 3.9 | [11] |
| Compound 3ag | C. albicans | 3.9 | [11] |
| Compound 3aq | C. albicans | 3.9 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[12][13]
Mechanisms of Action
The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are responsible for prostaglandin synthesis.[12][13] Additionally, these compounds can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages.[14][15]
Diagram: Anti-inflammatory Mechanism
Caption: Inhibition of COX enzymes and cytokine production by benzimidazole derivatives.
Experimental Protocol: Cytokine Inhibition in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate until they reach 80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 22-24 hours to induce an inflammatory response.[14]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and pharmacologically active core. The extensive body of research highlights its significant potential in developing novel therapeutics for a wide range of diseases, most notably cancer, viral infections, microbial infections, and inflammatory conditions. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling fine-tuning of activity and optimization of pharmacokinetic properties. Future research should focus on elucidating more detailed mechanisms of action, conducting in-vivo efficacy and safety studies for the most promising lead compounds, and exploring novel therapeutic applications, such as in neurodegenerative and metabolic diseases.[16][17]
References
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020-06-01). RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022-01-10). ACS Omega. [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024-08-07). Journal of the Iranian Chemical Society. [Link]
-
Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2010-04-15). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. (N/A). ResearchGate. [Link]
-
Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (N/A). PubMed. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (N/A). ScienceDirect. [Link]
-
Biological activities of Fused Imidazole Derivatives – A Review. (N/A). ResearchGate. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (N/A). RSC Medicinal Chemistry. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (N/A). Molecules. [Link]
-
Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. (2021-12). Bioorganic Chemistry. [Link]
-
Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2025-08-06). ResearchGate. [Link]
-
Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (N/A). PubMed. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (N/A). MDPI. [Link]
-
Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017-04-25). Oncotarget. [Link]
-
Synthesis and antimicrobial activity of some novel 2-(Substituted phenyl)-1H-benzo[d] imidazole derivatives. (N/A). ResearchGate. [Link]
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (N/A). Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (N/A). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (N/A). Chemistry Central Journal. [Link]
-
Anti-Inflammatory Trends of New Benzimidazole Derivatives. (2025-08-06). ResearchGate. [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023-10-14). Molecules. [Link]
-
Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. (2016-12-27). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022-01-23). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Review of benzimidazole derivatives and their biological activity. (2024-09-14). N/A. [Link]
-
Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone. (2025-03-25). ResearchGate. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025-01-13). RSC Medicinal Chemistry. [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (N/A). Heliyon. [Link]0334812/)
Sources
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Methyl-1-phenyl-1H-benzo[d]imidazole: A Roadmap for Drug Discovery
An In-Depth Technical Guide
Abstract
The benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous clinically successful drugs and its ability to interact with a wide array of biological targets.[1][2][3] Its structural resemblance to endogenous purine nucleotides allows it to readily engage with biomacromolecules, forming the basis for a diverse pharmacological profile that includes anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4] This guide focuses on a specific derivative, 2-Methyl-1-phenyl-1H-benzo[d]imidazole, a compound whose therapeutic potential is suggested by its structural features and the extensive bioactivity of its chemical class. While direct research on this molecule is emerging, a comprehensive analysis of related benzimidazole derivatives allows for the rational identification of high-value potential therapeutic targets. This document serves as a technical roadmap for researchers and drug development professionals, outlining the most promising therapeutic avenues for this compound and providing detailed experimental frameworks for target validation.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a versatile and highly sought-after scaffold in drug design.[2][4] Its unique structure and minimal toxicity have made it a central component in drugs spanning various therapeutic areas, from the proton-pump inhibitor omeprazole to the anthelmintic agent albendazole.[5] In oncology, in particular, the benzimidazole core is a key feature in agents that target fundamental cancer processes.[1][6]
The subject of this guide, this compound, possesses the core benzimidazole structure with specific substitutions at the 1- and 2-positions that define its physicochemical properties and potential target interactions. The phenyl group at the N1 position and the methyl group at C2 are critical for establishing specific binding modes within target proteins. This guide will deconstruct the therapeutic potential of this molecule by exploring the most probable and compelling biological targets, supported by evidence from closely related analogues and the broader benzimidazole class.
Prime Indication: Oncology
The most extensively documented activity for benzimidazole derivatives is in the field of oncology.[1][6] Their purine-like structure allows them to interfere with nucleic acid-related processes and inhibit key enzymes that drive malignant proliferation.[2] We will explore three primary, high-potential target classes for this compound in cancer therapy.
Target Class 1: DNA and DNA-Interacting Enzymes (Topoisomerases)
Mechanistic Rationale: A fundamental anticancer strategy is the induction of catastrophic DNA damage in rapidly dividing cancer cells. Benzimidazole derivatives can achieve this by directly interacting with DNA or by inhibiting enzymes that maintain DNA topology, such as topoisomerases.[7] Some bisbenzimidazole derivatives are known DNA minor groove-binding ligands, which non-covalently bind to AT-rich sequences and disrupt DNA replication and transcription.[7] Furthermore, inhibition of human topoisomerase I (Hu Topo I) by benzimidazoles has been shown to stall the DNA replication fork, leading to double-strand breaks and subsequent cell cycle arrest, typically at the G2/M phase, and apoptosis.[7][8]
Experimental Validation Workflow: Topoisomerase I DNA Relaxation Assay
This assay functionally measures the ability of a compound to inhibit Topo I-mediated relaxation of supercoiled plasmid DNA.
-
Objective: To determine if this compound inhibits the catalytic activity of Human Topoisomerase I.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine), 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and 1 unit of recombinant Human Topoisomerase I.
-
Compound Addition: Add this compound at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a positive control (e.g., Camptothecin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Analysis: Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel. Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.
-
-
Interpretation of Results:
-
Vehicle Control: Will show a band corresponding to relaxed plasmid DNA.
-
Active Inhibitor: Will show a dose-dependent preservation of the faster-migrating supercoiled DNA band. The concentration at which 50% of the supercoiled DNA is retained is the IC50 value.[8]
-
Logical Pathway: Topoisomerase I Inhibition
Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.
Target Class 2: Microtubule Dynamics
Mechanistic Rationale: The benzimidazole core is famously present in anthelmintic drugs like albendazole and mebendazole, which function by inhibiting the polymerization of tubulin into microtubules. This same mechanism is exploited by anticancer drugs like vinca alkaloids and taxanes. Disrupting microtubule dynamics arrests cells in mitosis, ultimately triggering apoptosis. Given the established role of the benzimidazole scaffold in targeting tubulin, this represents a highly plausible mechanism for this compound.
Experimental Validation Workflow: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Objective: To quantify the inhibitory or enhancing effect of the test compound on tubulin polymerization.
-
Methodology:
-
Reagents: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and a fluorescent reporter (e.g., DAPI), which preferentially binds to polymerized microtubules.
-
Assay Setup: In a 96-well plate, add polymerization buffer, tubulin (final concentration ~3 mg/mL), and the test compound across a range of concentrations. Include positive controls (e.g., Nocodazole for inhibition, Paclitaxel for enhancement) and a vehicle control.
-
Initiation: Warm the plate to 37°C to initiate polymerization and immediately add GTP to all wells.
-
Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes using a plate reader (Excitation/Emission ~360/450 nm for DAPI).
-
-
Interpretation of Results:
-
Vehicle Control: A sigmoidal curve showing a lag phase, a polymerization phase (increasing fluorescence), and a plateau.
-
Inhibitor: A dose-dependent decrease in the rate of polymerization and the final plateau level.
-
Enhancer/Stabilizer: An increase in the polymerization rate and/or the final plateau level.
-
Workflow Diagram: Tubulin Polymerization Assay
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Neurodegenerative & Metabolic Diseases
Beyond oncology, the structural versatility of phenyl-substituted benzimidazoles allows them to target enzymes and receptors involved in other chronic diseases.
Target: 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)
Mechanistic Rationale: 17β-HSD10 is a mitochondrial enzyme that has been implicated in the pathology of Alzheimer's disease (AD).[9] It plays a role by binding to amyloid-beta (Aβ) peptides, potentially exacerbating Aβ-induced neurotoxicity. Therefore, inhibiting 17β-HSD10 is a promising therapeutic strategy to mitigate cognitive decline in AD. Significantly, a recent study designed and synthesized a series of 2-phenyl-1H-benzo[d]imidazole derivatives and identified them as novel and potent inhibitors of 17β-HSD10, with one derivative showing an IC50 of 1.65 µM and the ability to alleviate cognitive impairment in a mouse model.[9] This provides direct and compelling evidence that this chemical class can engage this specific target.
Experimental Validation Workflow: In Vitro 17β-HSD10 Inhibition Assay
This is a biochemical assay that measures the enzymatic conversion of a substrate by 17β-HSD10.
-
Objective: To determine the IC50 value of this compound against 17β-HSD10.
-
Methodology:
-
Enzyme and Substrates: Use recombinant human 17β-HSD10, the substrate (e.g., estradiol), and the cofactor (NAD⁺).
-
Reaction: In a 96-well plate, combine assay buffer, the enzyme, the test compound at various concentrations, and the cofactor.
-
Initiation: Start the reaction by adding the substrate.
-
Detection: The reaction produces NADH, which can be measured by monitoring the increase in absorbance at 340 nm over time using a plate reader.
-
Calculation: The initial reaction velocity is calculated from the linear phase of the absorbance curve. The percent inhibition is calculated relative to a vehicle control, and the IC50 is determined by plotting percent inhibition against compound concentration.
-
Target: α-Glucosidase
Mechanistic Rationale: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme delays carbohydrate absorption and reduces postprandial blood glucose spikes, making it a key target for managing type 2 diabetes. A study focusing on 2-phenyl-1H-benzo[d]imidazole derivatives discovered potent inhibitors of α-glucosidase, with the most promising compound exhibiting an IC50 value of 0.71 µM.[10] Kinetic studies revealed a non-competitive mode of inhibition, suggesting binding to an allosteric site on the enzyme.[10]
Experimental Validation Workflow: α-Glucosidase Inhibition Assay
-
Objective: To determine the IC50 and mode of inhibition for the test compound against α-glucosidase.
-
Methodology:
-
Reagents: α-Glucosidase from Saccharomyces cerevisiae, substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and phosphate buffer.
-
IC50 Determination:
-
Pre-incubate the enzyme with the test compound at various concentrations for 10 minutes at 37°C.
-
Initiate the reaction by adding pNPG.
-
Stop the reaction after 20 minutes by adding Na₂CO₃.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the IC50 value from the dose-response curve.
-
-
Kinetic Study (Mode of Inhibition):
-
Perform the assay with varying concentrations of the substrate (pNPG) in the absence and presence of different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot: A non-competitive inhibitor will increase the y-intercept (1/Vmax) without changing the x-intercept (-1/Km).
-
-
Data Summary: Bioactivity of Related Phenyl-Benzimidazoles
To provide context for future screening efforts, the following table summarizes reported bioactivity data for structurally related compounds found in the literature.
| Compound Class | Target/Assay | Reported Activity (IC50/GI50) | Reference |
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | 17β-HSD10 Inhibition | 1.65 µM | [9] |
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | α-Glucosidase Inhibition | 0.71 µM | [10] |
| Bis-benzimidazole (BBZ) Derivatives | NCI-60 Cancer Cell Line Panel | 0.16 µM - 3.6 µM (GI50) | [7][8] |
| BBZ Derivative 12b | Human Topoisomerase I | ~16 µM | [7][8] |
| 2-Phenylbenzimidazole 38 | A549, MDA-MB-231, PC3 Cell Lines | 4.47 - 5.50 µg/mL | [6] |
Conclusion and Future Directions
This compound emerges from this analysis as a compound of significant therapeutic promise, backed by a wealth of data on its core scaffold. The most compelling avenues for investigation are in oncology , with plausible mechanisms including topoisomerase inhibition and disruption of microtubule dynamics. The direct evidence linking the 2-phenyl-benzimidazole skeleton to the inhibition of 17β-HSD10 and α-glucosidase presents immediate and highly tractable paths for drug development programs in neurodegenerative and metabolic diseases, respectively.
A logical path forward would involve a tiered screening approach:
-
Primary Screening: Profile the compound against a broad cancer cell line panel (e.g., the NCI-60) to identify sensitive cancer types.
-
Mechanism-Based Assays: Concurrently, perform the in vitro enzymatic and functional assays detailed in this guide (Topo I, tubulin polymerization, 17β-HSD10, α-glucosidase) to rapidly identify direct molecular targets.
-
Target Validation: For confirmed hits, proceed to cellular target engagement assays and subsequent structure-activity relationship (SAR) studies to optimize potency and selectivity.
This structured approach, grounded in the established pharmacology of the benzimidazole class, provides a robust framework for unlocking the full therapeutic potential of this compound.
References
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-1-phenyl-1H-benzo[d]imidazole derivatives as anticancer agents
An In-Depth Technical Guide to 2-Methyl-1-phenyl-1H-benzo[d]imidazole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] Among the vast library of benzimidazole derivatives, those featuring a methyl group at the 2-position and a phenyl ring at the 1-position of the imidazole ring have emerged as a particularly promising class of anticancer agents. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and preclinical evaluation of this compound derivatives, offering a technical resource for researchers in oncology and drug discovery.
The Benzimidazole Core: A Privileged Scaffold in Oncology
Benzimidazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an imidazole ring.[1] This unique architecture confers several advantageous properties:
-
Structural Mimicry: The benzimidazole core mimics the structure of purine bases in nucleic acids, enabling it to interact with enzymes and proteins that recognize these endogenous molecules.[1]
-
Chemical Versatility: The benzimidazole ring system is amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.
-
Broad-Spectrum Activity: Derivatives of benzimidazole have demonstrated a remarkable diversity of pharmacological effects, including anti-parasitic, antiviral, anti-inflammatory, and, most notably, anticancer activities.[3][4]
The anticancer potential of benzimidazoles is not a recent discovery. Drugs like mebendazole and albendazole, initially developed as anthelmintics, have been repurposed for oncology due to their ability to inhibit microtubule formation.[1][5] This has spurred further investigation into novel benzimidazole derivatives with enhanced potency and selectivity against cancer cells.
Synthetic Strategies for this compound Derivatives
The synthesis of 2-substituted benzimidazole derivatives is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[6][7] For the specific synthesis of this compound, a common route involves the reaction of N-phenyl-o-phenylenediamine with acetic acid or its derivatives.
General Synthetic Protocol
A widely employed method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. The general steps are outlined below:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve N-phenyl-o-phenylenediamine in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add glacial acetic acid to the solution. The reaction is often catalyzed by a mineral acid, like hydrochloric acid, or a milder acid, like p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a base, such as sodium bicarbonate, to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
An alternative approach involves the condensation of N-phenyl-o-phenylenediamine with an aldehyde, followed by an oxidation step. Using an oxidizing agent like sodium metabisulfite can facilitate the cyclization to form the benzimidazole ring.[3][7]
Caption: General workflow for the synthesis of this compound derivatives.
Mechanisms of Anticancer Action
This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation and survival.[8]
Inhibition of Tubulin Polymerization
A primary mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization, leading to:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Some benzimidazole derivatives can act as topoisomerase inhibitors, binding to the DNA-enzyme complex and preventing the re-ligation of DNA strands.[2] This leads to the accumulation of DNA strand breaks, which in turn activates DNA damage response pathways and ultimately induces apoptosis.
Induction of Apoptosis
Beyond mitotic arrest and DNA damage, these derivatives can induce apoptosis through various other pathways:
-
Intrinsic Pathway: They can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[5]
-
Extrinsic Pathway: Some derivatives may modulate death receptor signaling pathways.
Caption: Key anticancer mechanisms of this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the phenyl ring and the benzimidazole core.[3]
| Position of Substitution | Type of Substituent | Effect on Anticancer Activity |
| Phenyl Ring (at C1) | Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Often enhances cytotoxic activity. |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable effects, can either increase or decrease activity depending on the specific cancer cell line. | |
| Benzimidazole Core (at C5/C6) | Halogens (e.g., -Cl) | Generally increases lipophilicity and can improve cell membrane permeability, leading to enhanced activity. |
| Bulky groups | May sterically hinder binding to the target protein, potentially reducing activity. |
Data in the table is a generalized summary from multiple studies on benzimidazole derivatives and may not be universally applicable to all derivatives and cancer cell lines.
Preclinical Evaluation: In Vitro and In Vivo Studies
The anticancer potential of novel this compound derivatives is typically assessed through a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.
-
Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) value is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and fixed in ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
In Vivo Efficacy Studies
Promising compounds are further evaluated in animal models, typically immunodeficient mice bearing human cancer cell xenografts.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Compound Administration: Once the tumors reach a certain size, the mice are treated with the test compound, usually administered intraperitoneally or orally.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the efficacy of the treatment.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to evaluate the toxicity of the compound.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly attractive platform for the development of novel anticancer agents. Future research in this area will likely focus on:
-
Lead Optimization: Synthesizing and screening new derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing chemotherapeutic drugs or targeted therapies.
References
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. Available at: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Springer Link. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. LinkedIn. Available at: [Link]
-
Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Four-Step Cascade Reaction. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
- Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22443360/
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Available at: [Link]
-
Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. ResearchGate. Available at: [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. ScienceDirect. Available at: [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. ResearchGate. Available at: [Link]
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. connectjournals.com [connectjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
initial screening of 2-Methyl-1-phenyl-1H-benzo[d]imidazole bioactivity
An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide presents a comprehensive, rationale-driven framework for the initial in-vitro bioactivity screening of a specific derivative, this compound. Moving beyond a simple checklist of procedures, we delve into the causality behind experimental design, establishing a self-validating system for primary screening. This document is intended for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols to efficiently probe the cytotoxic, antimicrobial, and anti-inflammatory potential of this novel compound, thereby guiding subsequent research and development efforts.
Introduction: The Benzimidazole Core and the Subject Compound
Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are bioisosteres of naturally occurring purine nucleobases, allowing them to interact with various biopolymers in living systems.[1] This structural characteristic underpins their remarkable therapeutic versatility, with derivatives demonstrating a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]
The subject of this guide, this compound, possesses two key substitutions on this core structure: a methyl group at the 2-position and a phenyl group at the 1-position. These modifications significantly alter the molecule's steric and electronic properties compared to the unsubstituted parent, creating a unique chemical entity whose biological potential is yet to be fully characterized. A close analog, 2-methyl-1H-benzimidazole, has already demonstrated moderate antioxidant and notable cytotoxic activities.[6]
The objective of this technical guide is to outline a logical, tiered screening cascade to perform an initial, broad-based evaluation of this compound's bioactivity. The focus is on generating robust, decision-quality data from a select panel of in-vitro assays.
Rationale for Target Bioactivity Selection
Given the vast therapeutic landscape of benzimidazole derivatives, a focused initial screening is paramount to conserve resources and time. The selection of primary assays should be guided by the established pharmacological profile of the broader chemical class. Based on extensive literature, the most recurrent and potent activities associated with benzimidazoles are anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4][7][8] Therefore, our initial screening will target these three fundamental areas of pathophysiology. This strategic approach allows for a high-probability assessment of the compound's most promising therapeutic avenue.
Tier 1: The Primary In-Vitro Screening Cascade
This section provides detailed protocols for the three primary assays. For each experiment, the underlying principle is explained to ensure a thorough understanding of the methodology. It is critical to include positive, negative, and vehicle controls to validate the results of each assay.
Assay 1: Cytotoxicity Screening (Anticancer Potential) via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[10][11]
Experimental Protocol:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 breast, HCT116 colon) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney) in appropriate media.
-
Seed cells into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of medium.[11]
-
Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 72 hours under the same conditions.[11]
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Percent Viability: Calculated as [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] * 100.
-
IC₅₀ Value: The half-maximal inhibitory concentration is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability (MCF-7) | % Viability (HCT116) | % Viability (HEK293) |
| Vehicle Control | Value | 100 | 100 | 100 |
| 0.1 | Value | Calc | Calc | Calc |
| 1 | Value | Calc | Calc | Calc |
| 10 | Value | Calc | Calc | Calc |
| 100 | Value | Calc | Calc | Calc |
| IC₅₀ (µM) | Value | Value | Value |
Assay 2: Antimicrobial Screening via Broth Microdilution (MIC Assay)
Principle: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]
Experimental Protocol:
-
Preparation of Microbial Inoculum:
-
Select a panel of microorganisms: Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and Fungi (Candida albicans).[15]
-
Inoculate colonies into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10]
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (a known antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi), a negative/growth control (inoculum without compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Data Analysis:
-
The MIC value is reported directly in µg/mL or µM.
Data Presentation:
| Microorganism | Strain | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Value | Value |
| Escherichia coli | ATCC 25922 | Value | Value |
| Candida albicans | ATCC 10231 | Value | Value |
Assay 3: Anti-inflammatory Screening via Nitric Oxide (NO) Inhibition Assay
Principle: Inflammation often involves the overproduction of mediators like nitric oxide (NO) by macrophages.[16] This assay uses lipopolysaccharide (LPS) to stimulate RAW 264.7 macrophage cells to produce NO.[15] The anti-inflammatory potential of the compound is measured by its ability to inhibit this NO production. The concentration of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent.[15][16]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.[15]
-
-
Stimulation:
-
Following pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[15]
-
Include controls: untreated cells (basal NO), LPS-only treated cells (maximum NO), and a positive control (e.g., Dexamethasone).
-
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 9-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
Data Analysis:
-
Percent NO Inhibition: Calculated as [1 - (Absorbance of LPS + Compound) / (Absorbance of LPS only)] * 100.
-
IC₅₀ Value: Determined by plotting percent inhibition against the logarithm of the compound concentration.
-
A parallel MTT assay should be run under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity.
Data Presentation:
| Concentration (µM) | Nitrite Conc. (µM) | % NO Inhibition | Cell Viability (%) |
| Vehicle Control | Value | 0 | 100 |
| 0.1 | Value | Calc | Calc |
| 1 | Value | Calc | Calc |
| 10 | Value | Calc | Calc |
| 100 | Value | Calc | Calc |
| IC₅₀ (µM) | Value |
Data Interpretation and Proposed Next Steps
The integration of data from this primary screening cascade is crucial for making an informed decision on the compound's future. The following workflow illustrates a logical progression based on potential outcomes.
Conclusion
This guide provides a robust and scientifically grounded strategy for the initial bioactivity assessment of this compound. By employing a focused, three-pronged in-vitro screening approach targeting cytotoxicity, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify the most promising therapeutic potential of this novel molecule. The emphasis on detailed protocols, appropriate controls, and a logical decision-making framework ensures the generation of high-quality, reproducible data, which is essential for guiding the subsequent, more resource-intensive stages of the drug discovery process.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021, June 20).
- Gobert, G., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.
- Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. (n.d.). Open Access Journals.
- In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. (2024, September 1).
- O'Neill, A. J. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Fioravanti, R., et al. (n.d.). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. MDPI.
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (n.d.). Scilit.
- BenchChem. (n.d.). In Vitro Assay Development for Novel Anti-Cancer Agents.
- Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.).
- Skhiri, F., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Bioassays for Anticancer Activities. (2025, August 6). ResearchGate.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20).
- Gobert, G., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
- BenchChem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
- Chapter - Anti-inflammatory Activity Methods. (n.d.). Bentham Science.
- Yanti, et al. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). PMC - PubMed Central.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. (n.d.). ResearchGate.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals.
- Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. PubMed.
- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2025, August 6). ResearchGate.
- Ukhin, Y. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. connectjournals.com [connectjournals.com]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
one-pot synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole derivatives
Application Note & Protocol
Efficient One-Pot Synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole Derivatives: A Comprehensive Guide
Introduction
Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties, make them highly valuable scaffolds in drug discovery and development.[1][3] Among the various synthetic routes, the one-pot condensation of an o-phenylenediamine with an aldehyde offers a highly efficient and atom-economical approach to constructing the benzimidazole core.[4][5] This application note provides a detailed protocol and in-depth scientific insights into the one-pot synthesis of 2-substituted-1H-benzo[d]imidazole derivatives, with a focus on creating a versatile and robust methodology for researchers in the field.
The primary challenge in the condensation reaction between o-phenylenediamines and aldehydes is controlling the selectivity, as it can yield both 2-substituted and 1,2-disubstituted benzimidazoles.[4] This guide will delve into the mechanistic principles and the critical role of catalyst selection and reaction parameter optimization to favor the desired 2-substituted product. We will explore various catalytic systems, from classical acid catalysts to modern heterogeneous nanocatalysts, explaining the causality behind their effectiveness.
Reaction Mechanism and Rationale
The one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde proceeds through a well-established cascade of reactions. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered dihydro-1H-benzimidazole intermediate.[6]
-
Oxidative Aromatization: The final and often rate-determining step is the oxidation or dehydrogenation of the dihydro-1H-benzimidazole intermediate to yield the stable, aromatic benzimidazole ring system. This step can occur in the presence of an external oxidizing agent or, in many modern protocols, through aerobic oxidation where atmospheric oxygen serves as the oxidant, often facilitated by a catalyst.[7]
The choice of catalyst is crucial as it can influence both the rate of Schiff base formation and, more importantly, the final oxidative aromatization step. Lewis acids, for instance, can activate the aldehyde's carbonyl group towards nucleophilic attack, while certain transition metal or nanoparticle catalysts can facilitate the dehydrogenation process.[6][7]
Caption: Plausible reaction mechanism for the one-pot synthesis of 2-substituted benzimidazoles.
Optimization of Reaction Parameters
The success of the one-pot synthesis hinges on the careful selection and optimization of several key parameters. A systematic approach to optimization is crucial for achieving high yields and purity.
Catalyst Selection: The Heart of the Transformation
A wide array of catalysts has been successfully employed for this synthesis, each with its own set of advantages.
-
Protic/Lewis Acids: Simple and inexpensive catalysts like ammonium chloride (NH₄Cl), p-toluenesulfonic acid (p-TsOH), and oxalic acid are effective in promoting the initial condensation and cyclization steps.[1][8][9] Lanthanide triflates, such as Erbium(III) triflate (Er(OTf)₃) and Lanthanum chloride (LaCl₃), are highly efficient Lewis acids that can drive the reaction under mild conditions.[4][5][8]
-
Heterogeneous Catalysts: For greener and more sustainable processes, heterogeneous catalysts are highly desirable due to their ease of recovery and reusability.[8] Engineered catalysts like Magnesium Oxide on Dendritic Fibrous Nanosilica (MgO@DFNS) and supported gold nanoparticles (e.g., Au/TiO₂) have demonstrated excellent activity, often at ambient temperatures.[6][10][11]
-
Iodine and Other Oxidants: In some protocols, molecular iodine (I₂) or other oxidizing agents are used to facilitate the final dehydrogenation step, though many modern methods rely on aerobic oxidation.[12]
The choice of catalyst often dictates the required reaction conditions. For instance, strong Lewis acids might enable the reaction at room temperature, while weaker catalysts may require heating.
Solvent Effects
The solvent plays a critical role in reactant solubility and can influence reaction rates.
-
Polar Protic Solvents: Ethanol and methanol are frequently used and have been shown to produce high yields in many catalytic systems, likely due to their ability to stabilize charged intermediates and participate in proton transfer steps.[8][13]
-
Aprotic Solvents: Chloroform (CHCl₃) and acetonitrile have also been used effectively, particularly with certain catalysts like NH₄Cl and LaCl₃.[5][14]
-
Green Solvents: Water and solvent-free conditions are increasingly being explored to develop more environmentally benign protocols.[4]
A solvent screen is a recommended first step when developing a new protocol or optimizing for a new substrate.[8]
Temperature and Reaction Time
Many modern protocols for benzimidazole synthesis are designed to run at room temperature to minimize energy consumption and reduce the formation of byproducts.[13] However, for less reactive substrates or with certain catalysts, moderate heating (e.g., 50-80 °C) may be necessary to achieve a reasonable reaction rate.[1][6] Reaction progress should always be monitored (e.g., by Thin Layer Chromatography) to determine the optimal reaction time, which can range from a few minutes to several hours depending on the specific conditions.[8][14]
Comparative Data on Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of 2-substituted benzimidazoles, providing a comparative overview for selecting an appropriate method.
| Catalyst | Aldehyde | Solvent | Temperature | Time | Yield (%) | Reference |
| MgO@DFNS (10 wt%) | Benzaldehyde | Ethanol | Room Temp. | 4 h | 95 | [13] |
| NH₄Cl (4 mmol) | Benzaldehyde | CHCl₃ | Room Temp. | 4 h | 94 | [14] |
| LaCl₃ (10 mol%) | 3,4,5-Trimethoxybenzaldehyde | Acetonitrile | Room Temp. | 2 h | 95 | [5] |
| Au/TiO₂ (1 mol% Au) | 4-Methylbenzaldehyde | CHCl₃:MeOH (3:1) | 25 °C | 2 h | 99 | [6] |
| Oxalic Acid (10 mol%) | Benzaldehyde | Ethanol | Grinding | 1-1.5 h | 85-92 | [9] |
| CeCl₃·7H₂O–CuI | 4-Methoxybenzaldehyde | Acetonitrile | 60 °C | 12 h | 95 | [7] |
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS
This protocol is adapted from a reported green chemistry approach utilizing a reusable heterogeneous catalyst, which offers excellent yields under mild conditions.[10][11][13]
Materials and Reagents
-
o-Phenylenediamine (OPDA)
-
Benzaldehyde
-
Engineered MgO@DFNS catalyst (10 wt%)
-
Ethanol (Absolute)
-
Ethyl Acetate (for TLC and recrystallization)
-
Hexane (for TLC and recrystallization)
-
Deionized Water
-
Anhydrous Sodium Sulfate
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer for characterization
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108.1 mg), ethanol (10 mL), and a magnetic stir bar. Stir the mixture until the diamine is fully dissolved.
-
Addition of Reactants: Add the engineered MgO@DFNS catalyst (10 wt% of OPDA, approx. 11 mg) to the solution. Follow this with the addition of benzaldehyde (1.2 mmol, 127.3 mg, 122 µL).
-
Reaction: Stir the reaction mixture vigorously at ambient room temperature.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4 hours.[8]
-
Catalyst Recovery: Upon completion, filter the reaction mixture through a Büchner funnel to recover the heterogeneous MgO@DFNS catalyst. Wash the catalyst with a small amount of ethanol (2 x 5 mL). The recovered catalyst can be dried in an oven and reused for subsequent reactions.[8]
-
Product Isolation: Combine the filtrate and the ethanol washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as an ethyl acetate/hexane mixture, to yield pure 2-phenyl-1H-benzo[d]imidazole as an off-white solid.[8][10]
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.[10]
Experimental Workflow Visualization
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An efficient one-pot two catalyst system in the construction of 2-substituted benzimidazoles: synthesis of benzimidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 14. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
protocol for the synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
A Robust and Scalable Protocol for the Synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The described method is based on the well-established Phillips condensation reaction, utilizing N-phenyl-o-phenylenediamine and glacial acetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for purification and characterization to ensure a high-yield, high-purity synthesis.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1][2] Their diverse biological activities include anticancer, antimicrobial, antiviral, and antihypertensive properties.[1] The specific derivative, this compound, serves as a crucial intermediate and a target molecule in various research domains, including the development of novel therapeutics such as α-glucosidase inhibitors and agents targeting Alzheimer's disease.[3][4]
The synthesis protocol detailed herein employs the Phillips condensation method, a reliable and straightforward approach for forming the benzimidazole ring system.[5] This reaction involves the acid-catalyzed condensation of an o-phenylenediamine derivative with a carboxylic acid.[5][6] The choice of N-phenyl-o-phenylenediamine and glacial acetic acid as precursors provides a direct and efficient route to the target compound. This document aims to provide a robust, reproducible, and well-characterized procedure to support ongoing research and development efforts.
Reaction Principle and Mechanism
The synthesis proceeds via the Phillips condensation reaction. The reaction mechanism involves two key stages:
-
Initial Acylation: Under acidic conditions, the carbonyl carbon of acetic acid is protonated, increasing its electrophilicity. One of the amino groups of N-phenyl-o-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon to form an N-acylated intermediate.[5]
-
Intramolecular Cyclization and Dehydration: The second, less reactive amino group attacks the same carbonyl carbon in an intramolecular fashion. This step is followed by the elimination of a water molecule, leading to the formation of the stable, aromatic benzimidazole ring system.[5][7]
The overall reaction is depicted below:
Scheme 1: Synthesis of this compound
N-phenyl-o-phenylenediamine + Acetic Acid → this compound + H₂O
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| N-phenyl-o-phenylenediamine | ≥98% | Sigma-Aldrich | 534-85-0 | Main Substrate |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific | 64-19-7 | Reagent & Solvent |
| Hydrochloric Acid (4M) | Reagent Grade | VWR | 7647-01-0 | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | EMD Millipore | 144-55-8 | For Neutralization |
| Ethanol | 95% | Decon Labs | 64-17-5 | For Recrystallization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, ≥99.0% | Sigma-Aldrich | 7757-82-6 | Drying Agent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For Extraction |
| Deionized Water | N/A | In-house | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
This protocol is designed for a 5-gram scale synthesis of N-phenyl-o-phenylenediamine.
Reaction Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenyl-o-phenylenediamine (5.0 g, 27.1 mmol).
-
Addition of Reagents: Add glacial acetic acid (30 mL) to the flask. The acetic acid acts as both a reagent and a solvent. Stir the mixture until the solid is mostly dissolved. Carefully add 4M hydrochloric acid (5 mL) as a catalyst.[5]
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 110-120°C) with continuous stirring. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare 150 mL of ice-cold water. Slowly pour the reaction mixture into the ice water with vigorous stirring.
-
Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Add the base portion-wise until the effervescence ceases and the pH of the solution is approximately 7-8. A solid precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
Purification Protocol
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 80-90%.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Result | Reference |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 175-177 °C | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, -CH₃) | [6] |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H), 2960 (C-H), 1600 (C=C aromatic), 1280 (C-N imidazole) | [6] |
| Yield | 80-90% | [8] |
Safety and Handling Precautions
Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.[9] All operations should be performed inside a certified chemical fume hood.
-
N-phenyl-o-phenylenediamine: Harmful if swallowed, inhaled, or in contact with skin.[10] It can cause skin irritation and serious eye irritation.[10] May cause skin sensitization in predisposed individuals.[9] Avoid dust formation and inhalation.[9][10]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is flammable. Handle with extreme care in a well-ventilated area.
-
Hydrochloric Acid (4M): Corrosive. Causes severe skin burns and eye damage. Releases toxic fumes. Avoid inhaling vapors.
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure adequate heating. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting pH carefully. Avoid using excessive solvent during recrystallization. | |
| Oily Product | Impurities present. | Re-purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or a second recrystallization. |
| Dark Color | Air oxidation of diamine starting material. | Use high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., N₂ or Ar). |
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can consistently obtain high yields of a high-purity product suitable for further applications in drug discovery and materials science.
References
-
Inchem.org. ICSC 1441 - o-PHENYLENEDIAMINE. [Online]. Available: [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(96), 53826-53833.
- Kumar, A., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 4(4), 272-278.
-
The Royal Society of Chemistry. (2017). Supplementary Information for Dalton Transactions. [Online]. Available: [Link]
- Liu, X., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. MedChemComm, 15(6), 1234-1245.
-
Hassan, L. A., Omondi, B., & Nyamori, V. (2017). H-/13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Online]. Available: [Link]
-
AdiChemistry. Phillips Condensation Reaction | Explanation. [Online]. Available: [Link]
-
ResearchGate. (2023). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. [Online]. Available: [Link]
-
Lunkad, A. (2020). Synthesis of 2- Methyl benzimidazole. [Video]. YouTube. Available: [Link]
-
Connect Journals. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. [Online]. Available: [Link]
-
The Royal Society of Chemistry. (2015). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Four-Component Reaction. [Online]. Available: [Link]
- Google Patents. (2012). CN102827083A - Preparation method of 2-methylbenzimidazole. [Online].
-
Indian Academy of Sciences. (2009). A green synthesis of benzimidazoles. [Online]. Available: [Link]
-
ResearchGate. (2022). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. [Online]. Available: [Link]
- Saini, A., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Online]. Available: [Link]
- Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry, 117, 105423.
- Marcinkowska, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1069-1081.
-
National Institutes of Health (NIH). (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Online]. Available: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. banglajol.info [banglajol.info]
- 7. youtube.com [youtube.com]
- 8. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: 2-Methyl-1-phenyl-1H-benzo[d]imidazole as a Versatile Fluorescent Probe
Introduction: The Benzimidazole Scaffold in Fluorescence Sensing
Benzimidazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the development of fluorescent probes. Their inherent fluorescence, coupled with the versatility of their synthesis, allows for the creation of probes tailored for specific biological and environmental applications, including bioimaging and the detection of various analytes. The coplanar structure of benzimidazole, along with its electron and proton transfer capabilities, allows it to emit strong fluorescence in both organic solvents and aqueous solutions.[1] The 2-Methyl-1-phenyl-1H-benzo[d]imidazole core, the subject of this guide, offers a robust platform for developing sensitive and selective fluorescent sensors. The strategic placement of a methyl group at the 2-position and a phenyl group at the 1-position modulates the electronic and photophysical properties of the benzimidazole scaffold, making it a promising candidate for various sensing applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorescent probe. We will delve into its synthesis, photophysical characteristics, and detailed protocols for its use in detecting metal ions and pH variations.
Physicochemical and Photophysical Properties
The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. While extensive data for the specific this compound is not exhaustively documented in publicly available literature, we can infer its characteristics based on closely related benzimidazole derivatives. The fluorescence of these compounds is often sensitive to the surrounding environment, such as solvent polarity and pH.
| Property | Typical Value/Range | Causality and Scientific Insights |
| Molecular Formula | C₁₄H₁₂N₂ | The elemental composition determines the molecular weight and influences solubility. |
| Molecular Weight | 208.26 g/mol | Affects diffusion rates and cellular uptake. |
| Appearance | White to off-white solid | The solid-state packing and purity influence the color. |
| Melting Point | ~97-98 °C (for 6-Methyl-1,2-diphenyl-1H-benzo[d]imidazole)[2] | Indicates purity and the strength of intermolecular forces in the crystal lattice. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol); sparingly soluble in water. | The phenyl and methyl groups contribute to its hydrophobicity. For biological applications, stock solutions are typically prepared in an organic solvent and then diluted in aqueous buffers. |
| Excitation Max (λex) | ~310 - 350 nm (estimated) | This range is typical for benzimidazole derivatives and corresponds to the π-π* electronic transition of the conjugated system. The exact wavelength is influenced by substitution and solvent polarity. |
| Emission Max (λem) | ~360 - 450 nm (estimated) | The Stokes shift (difference between excitation and emission maxima) is crucial for minimizing self-absorption and improving signal-to-noise. The emission wavelength is sensitive to the analyte and solvent environment. |
| Quantum Yield (Φ) | Variable (Low to Moderate) | The efficiency of fluorescence emission. Can be significantly enhanced or quenched upon binding to an analyte. For many benzimidazole-based sensors, the quantum yield is low in the free state and increases upon analyte binding (CHEF effect). |
Sensing Applications: Detecting Metal Ions and pH Changes
The nitrogen atoms within the imidazole ring of this compound can act as binding sites for metal ions and can be protonated or deprotonated in response to pH changes. These interactions alter the electronic structure of the molecule, leading to observable changes in its fluorescence properties.
Mechanism of Action: A Tale of "Turn-On" and "Turn-Off" Fluorescence
The fluorescence response of benzimidazole-based probes to analytes typically follows one of two primary mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): In the free probe, intramolecular rotation or other non-radiative decay pathways can quench fluorescence. Upon binding to a metal ion, the molecule becomes more rigid, restricting these non-radiative processes and leading to a significant increase in fluorescence intensity ("turn-on" response). This is a common mechanism for detecting ions like Zn²⁺.
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, a receptor unit is linked to the fluorophore. In the absence of the analyte, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. When the analyte binds to the receptor, this electron transfer is inhibited, and fluorescence is restored ("turn-on" response). Conversely, some metal ions, particularly paramagnetic ones like Cu²⁺ and Co²⁺, can accept an electron from the excited fluorophore, leading to fluorescence quenching ("turn-off" response).[3][4]
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Caption: Photoinduced Electron Transfer (PET) 'Turn-On' Mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method adapted from established procedures for the synthesis of similar benzimidazole derivatives.[2][5]
Materials:
-
N-phenylbenzene-1,2-diamine
-
Acetic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-phenylbenzene-1,2-diamine (1 equivalent) in ethanol.
-
Acid Addition: Add acetic acid (1.2 equivalents) to the solution. A catalytic amount of concentrated HCl can be added to facilitate the reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy
This protocol provides a general framework for using this compound as a fluorescent probe for metal ion detection. Optimization of concentrations and incubation times may be necessary for specific applications.
Materials:
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Deionized water
-
Buffer solution (e.g., Tris-HCl, HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, CoCl₂, NiCl₂, FeCl₃, etc.) in deionized water
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Probe Stock Solution (1 mM): Dissolve an appropriate amount of the probe in DMSO to obtain a 1 mM stock solution. Store this solution in the dark at 4 °C.
-
Preparation of Working Solution (e.g., 10 µM): Dilute the stock solution in the chosen buffer to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <1%) to avoid solvent effects on the biological system or the probe's fluorescence.
-
Fluorescence Measurement:
-
Place 2-3 mL of the working probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the predetermined λex and scanning a suitable emission wavelength range.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the detection limit and linear range of the probe for the specific metal ion.
-
-
Selectivity Test: Repeat the fluorescence measurement with other metal ion solutions at the same concentration to assess the selectivity of the probe.
Caption: Workflow for Metal Ion Detection.
Protocol 3: Cellular Imaging of pH Changes
This protocol outlines a general procedure for using this compound for live-cell imaging of intracellular pH fluctuations. Benzimidazole derivatives have been successfully used for pH sensing in cellular environments.[6][7][8]
Materials:
-
This compound (Probe)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the probe by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Place the dish or coverslip on the stage of the fluorescence microscope.
-
Excite the probe using a light source around its λex and collect the emission signal.
-
To observe pH changes, the cells can be treated with agents that alter intracellular pH (e.g., nigericin in a buffered solution of known pH) and imaged over time.
-
-
Image Analysis: Analyze the changes in fluorescence intensity in different cellular compartments or over time to correlate with changes in pH.
Caption: Workflow for Cellular Imaging of pH.
Trustworthiness and Self-Validation
The reliability of experimental results using this compound as a fluorescent probe hinges on proper controls and validation:
-
Control Experiments: Always run parallel experiments without the analyte to establish a baseline fluorescence. For cellular imaging, include control groups of unstained cells and cells treated with the vehicle (DMSO) alone to assess autofluorescence and any potential cytotoxicity of the solvent.
-
Selectivity Assays: When targeting a specific metal ion, it is crucial to test the probe's response to a panel of other biologically and environmentally relevant ions to confirm its selectivity.
-
pH Dependence: The fluorescence of many benzimidazole derivatives is pH-sensitive. Therefore, when detecting metal ions, it is essential to perform the experiments in a well-buffered solution and to investigate the effect of pH on the probe's fluorescence in the absence of the target metal ion.
-
Photostability: Assess the photostability of the probe by exposing it to continuous excitation light and monitoring the fluorescence intensity over time. This is particularly important for time-lapse imaging experiments.
Conclusion and Future Perspectives
This compound is a promising scaffold for the development of fluorescent probes for a variety of applications. Its straightforward synthesis and the tunability of the benzimidazole core allow for the rational design of sensors with enhanced sensitivity and selectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in their specific areas of interest, from environmental monitoring to cellular biology and drug discovery. Future work could focus on derivatizing the phenyl or benzimidazole rings to fine-tune the photophysical properties, improve water solubility, and introduce specific targeting moieties for subcellular imaging.
References
- BenchChem. (2025).
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
- The Royal Society of Chemistry. (n.d.).
- Connect Journals. (n.d.).
- Petkova, I., Nikolov, P., & Metzova, S. (2004). Steady State and Dynamic Photophysical Properties of 2-Benzoimidazole-acetonitrile-α-Phenylmethylenes and 1-Aryl-2,2-Dicyanoethenes.
- Zhu, W. Y. (2023).
- BenchChem. (2025). Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). benzo[d]imidazol-2-yl)aniline and its Derivatives as Fluorescent Probes for Metal Ion Detection.
- MDPI. (n.d.). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions.
- MDPI. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes.
- ResearchGate. (n.d.). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole.
- National Institutes of Health. (n.d.). Fluorescent Sensors for Measuring Metal Ions in Living Systems.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ ion detection.
-
PubMed. (2025). Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. [Link]
-
ResearchGate. (2020). Novel benzimidazole-based conjugated polyelectrolytes: synthesis, solution photophysics and fluorescent sensing of metal ions. [Link]
-
CORE. (2014). Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol. [Link]
- Promega Corporation. (n.d.).
- Connect Journals. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid.
-
Royal Society of Chemistry. (n.d.). A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging. [Link]
-
PubMed. (2011). A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol. [Link]
Sources
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. banglajol.info [banglajol.info]
- 6. mdpi.com [mdpi.com]
- 7. A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 2-Methyl-1-phenyl-1H-benzo[d]imidazole in Medicinal Chemistry
Introduction: The Benzimidazole Core and the Significance of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[2][3][4] The versatility of the benzimidazole ring system, with its potential for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity.
This application note focuses on a specific derivative, This compound , a molecule that combines the foundational benzimidazole core with a methyl group at the 2-position and a phenyl group at the 1-position. These substitutions are not merely decorative; they critically influence the molecule's steric and electronic properties, thereby shaping its interaction with biological macromolecules and defining its therapeutic potential. The methyl group at the C-2 position can enhance lipophilicity and metabolic stability, while the N-1 phenyl substitution can modulate the compound's three-dimensional conformation and introduce additional binding interactions, such as pi-stacking.
This guide will delve into the synthesis, known and potential medicinal chemistry applications, and detailed experimental protocols related to this compound and its closely related analogues. We will explore the causality behind experimental choices and provide a framework for its evaluation as a lead compound in drug discovery programs.
Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding
The synthesis of 1,2-disubstituted benzimidazoles like this compound can be achieved through a multi-step process. A common and effective strategy involves the N-arylation of a pre-formed 2-methyl-1H-benzo[d]imidazole. This approach offers good control over the final product structure.
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol: N-Arylation of 2-Methyl-1H-benzo[d]imidazole
This protocol is based on established methodologies for the synthesis of N-aryl benzimidazoles.[5]
Materials:
-
2-Methyl-1H-benzo[d]imidazole
-
Iodobenzene (or other suitable aryl halide)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-Methyl-1H-benzo[d]imidazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask. The amount of solvent should be sufficient to dissolve the reactants and facilitate stirring.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Collect the fractions containing the pure product and concentrate the solvent.
-
Characterize the final product, this compound, using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
-
Medicinal Chemistry Applications: Exploring the Therapeutic Potential
While specific extensive studies on this compound are emerging, the broader class of 1,2-disubstituted benzimidazoles has shown significant promise in several therapeutic areas. The following sections will discuss the potential applications, drawing parallels from closely related and structurally similar compounds.
Anticancer Activity
The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents.[6][7][8] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase I and other kinases.[1][7][8]
A recent study detailed the synthesis and in vitro anticancer evaluation of 1,2-disubstituted benzimidazole compounds derived from 2-methyl-1H-benzo[d]imidazole.[5] These compounds were screened against human cancer cell lines, including A549 (lung carcinoma) and DLD-1 (colorectal adenocarcinoma).[5] The results indicated that these derivatives possess cytotoxic activities against these cancer cell lines.[5]
Plausible Mechanism of Action:
The anticancer activity of benzimidazole derivatives is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival. For instance, some 2-phenylbenzimidazole derivatives have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease and certain cancers.[9]
Signaling Pathway Visualization:
Caption: Potential mechanism of anticancer action for benzimidazole derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Benzimidazole derivatives have emerged as promising anti-inflammatory agents.[10][11][12][13] Research has shown that certain 1,2-disubstituted imidazoles, which share structural similarities with the topic compound, exhibit significant anti-inflammatory properties.[11]
Plausible Mechanism of Action:
The anti-inflammatory effects of benzimidazole derivatives are often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of pro-inflammatory signaling pathways such as NF-κB.[12] Some studies have explored the binding affinities of benzimidazole derivatives against these enzymes.[14]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare stock solutions of the test compound in DMSO.
-
Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug).
-
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined from a standard curve of sodium nitrite.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
Antimicrobial Activity
The benzimidazole core is present in several commercially available antimicrobial drugs.[2][3][4] This highlights the potential of this compound and its derivatives as novel antimicrobial agents. The structural modifications at the N-1 and C-2 positions can significantly influence the antimicrobial spectrum and potency.
Plausible Mechanism of Action:
The antimicrobial action of benzimidazoles can be multifaceted, including the inhibition of microbial growth by interfering with nucleic acid synthesis, protein synthesis, or essential metabolic pathways.
Quantitative Data Summary:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazoles | S. aureus | Varies | [2] |
| 2-substituted-1H-benzimidazoles | C. albicans | Varies | [2] |
| Novel benzimidazole derivatives | B. subtilis | 12.5 | [2] |
| Novel benzimidazole derivatives | P. aeruginosa | 25 | [2] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest potential for significant biological activity. Based on the activity of closely related analogues, the most promising avenues for further investigation of this compound and its derivatives lie in the fields of oncology and inflammatory diseases.
Future research should focus on the comprehensive biological evaluation of this compound, including extensive in vitro and in vivo studies to elucidate its specific mechanisms of action and to establish a clear structure-activity relationship (SAR). The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this versatile molecule.
References
-
Liu, X., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
Al-Ostath, A., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(38), 22741-22756. [Link]
-
Jasim, L. S., et al. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 25(6), 1338-1351. [Link]
-
Demir, B., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry, 18(1), 1-14. [Link]
-
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3064. [Link]
-
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3064. [Link]
-
Abdulkareem, A. E., & Mageed, A. H. (2025). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. ResearchGate. [Link]
-
Czestchowska, M., et al. (2021). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 26(11), 3374. [Link]
-
Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 1-19. [Link]
-
Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. ResearchGate. [Link]
-
Kumar, M., et al. (2015). Binding of 2-methyl-1H-benzo[d]imidazole with 2E77. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Racané, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(21), 6485. [Link]
-
Abad, N., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 64(22), 16499-16518. [Link]
-
Mohan, R. R., et al. (1984). CNS, anthelmintic and antiinflammatory activities of some 1-[2/3-(2-phenyl benzimidazole)]2-methyl/phenyl-4-(3,4-disubstituted benzylidene)5-oxo-imidazoles. Pharmacological Research Communications, 16(4), 321-338. [Link]
-
Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry, 117, 105423. [Link]
-
Li, Y., et al. (2021). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 26(16), 4995. [Link]
-
Losasso, C., et al. (1990). Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity. Pharmacological Research, 22 Suppl 3, 78-79. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CNS, anthelmintic and antiinflammatory activities of some 1-[2/3-(2-phenyl benzimidazole)]2-methyl/phenyl-4-(3,4-disubstituted benzylidene)5-oxo-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methyl-1-phenyl-1H-benzo[d]imidazole as a Versatile Ligand in Transition Metal Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-Methyl-1-phenyl-1H-benzo[d]imidazole as a highly effective N-donor ligand in transition metal catalysis. Benzimidazole scaffolds are privileged structures in medicinal chemistry and materials science, and their utility as ligands in catalysis is a field of growing importance.[1][2] This guide details the synthesis of the ligand, the preparation of a representative palladium(II) complex, and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The protocols are designed to be robust and reproducible, with explanations grounded in established mechanistic principles to empower users to optimize and adapt these methods for their specific research needs.
Introduction: The Role of Benzimidazole Ligands in Catalysis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, with the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed methodologies underscoring their impact.[3] The success of these reactions is critically dependent on the ligand coordinated to the metal center. The ligand modulates the metal's electronic properties, steric environment, and stability, thereby dictating the catalyst's activity, selectivity, and longevity.
N-heterocyclic compounds, particularly benzimidazoles, have emerged as a powerful class of ligands.[4] Their strong σ-donating ability stabilizes the metal center, while the fused aromatic system allows for electronic and steric properties to be fine-tuned through substitution. This compound is an exemplary member of this class. The N-phenyl group provides steric bulk, which can promote the crucial reductive elimination step in catalytic cycles, while the 2-methyl group offers a simple, electronically neutral substituent. This combination of features makes it an accessible and effective ligand for a variety of catalytic transformations, including Heck, Suzuki, and Sonogashira coupling reactions.[5][6]
Synthesis of the Ligand: this compound
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. This method is advantageous due to the high availability of starting materials and generally good yields.[7][8]
Protocol 2.1: Synthesis via Phillips Condensation
This protocol describes the synthesis from N-phenyl-o-phenylenediamine and glacial acetic acid.
Materials:
-
N-phenyl-o-phenylenediamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl), 4M solution
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Standard glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-phenyl-o-phenylenediamine (10.0 g, 54.3 mmol) and 4M hydrochloric acid (50 mL).
-
Addition of Acid: To the stirred suspension, add glacial acetic acid (3.6 g, 60.0 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The reaction should become a clear solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the mixture by slow addition of 10% aqueous NaOH solution until the pH is approximately 7-8. This should be done in an ice bath to manage the exothermic reaction.
-
Precipitation and Isolation: A solid precipitate will form upon neutralization. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound as a crystalline solid.
-
Drying and Characterization: Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Sources
- 1. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. connectjournals.com [connectjournals.com]
Application Notes and Protocols for the Experimental Setup of 2-Methyl-1-phenyl-1H-benzo[d]imidazole Reactions
Introduction: The Significance of the 2-Methyl-1-phenyl-1H-benzo[d]imidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to naturally occurring purine nucleosides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antihypertensive properties.[1][2] The strategic substitution at the N-1 and C-2 positions of the benzimidazole core is a cornerstone of modern drug design, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.
This guide focuses on This compound , a versatile building block where the C-2 methyl group provides a site for further functionalization or can act as a simple, sterically unobtrusive substituent, while the N-1 phenyl group introduces significant steric and electronic modifications compared to its N-H counterpart. The presence of the N-phenyl group is crucial as it can serve as a directing group in modern catalytic reactions, such as C-H activation, opening avenues for novel molecular architectures.[4]
These application notes provide a detailed framework for the synthesis and subsequent chemical transformations of this compound, aimed at researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate.
I. Synthesis of the this compound Core
The most common and efficient method for constructing the 1,2-disubstituted benzimidazole core is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its equivalent.[1][3][5] For the synthesis of this compound, N-phenyl-o-phenylenediamine is condensed with acetic acid.
Causality of Experimental Choices:
-
Reactants: N-phenyl-o-phenylenediamine provides the backbone of the benzimidazole, and the pre-installed phenyl group ensures the desired N-1 substitution. Acetic acid serves as the source for the C-2 methyl group and the carbonyl carbon.
-
Catalyst: Acid catalysts, such as polyphosphoric acid (PPA) or even a strong acid like HCl, are often employed to protonate the carbonyl group of acetic acid, rendering it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the diamine. In some protocols, the reaction can be driven thermally without an additional strong acid catalyst.[6] More recently, Lewis acids like Erbium triflate (Er(OTf)₃) have been shown to be highly effective, especially under microwave irradiation, leading to shorter reaction times and higher yields.[7][8]
-
Solvent: High-boiling point solvents like toluene or solvent-free conditions under microwave irradiation are often preferred to achieve the necessary temperatures for the condensation and subsequent dehydrative cyclization.[7][8][9]
-
Work-up: The reaction mixture is typically cooled and then neutralized with a base (e.g., ammonia or sodium hydroxide solution) to deprotonate the newly formed benzimidazole and precipitate the product, which can then be purified.[6][10]
Detailed Protocol: Microwave-Assisted Synthesis
This protocol is adapted from methodologies utilizing microwave irradiation for enhanced reaction efficiency.[7][8]
Table 1: Reagents and Materials for Synthesis
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |
| N-phenyl-o-phenylenediamine | C₁₂H₁₂N₂ | 184.24 | 10 | 1.84 g |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 12 | 0.72 mL |
| Erbium (III) Triflate (optional) | Er(CF₃SO₃)₃ | 614.46 | 0.1 (1 mol%) | 61.4 mg |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add N-phenyl-o-phenylenediamine (1.84 g, 10 mmol) and glacial acetic acid (0.72 mL, 12 mmol).
-
If using a catalyst, add Erbium (III) triflate (61.4 mg, 0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 7:3).
-
After completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
II. Key Reactions of this compound
A. N-Alkylation at the N-3 Position
While the N-1 position is blocked by the phenyl group, the N-3 nitrogen of the imidazole ring is available for alkylation. This reaction is fundamental for introducing a wide variety of substituents, further modulating the compound's properties.[11][12][13]
The N-alkylation proceeds via a standard nucleophilic substitution (Sₙ2) mechanism. The benzimidazole N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other alkylating agent), displacing the leaving group.
-
Base: A strong base like sodium hydride (NaH) is often used to ensure complete deprotonation of the imidazole N-H, although weaker bases like potassium carbonate (K₂CO₃) can be effective, especially with more reactive alkylating agents.[11]
-
Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they can dissolve the benzimidazolide salt and do not interfere with the nucleophilic attack.
-
Alkylating Agent: Alkyl halides (e.g., methyl iodide, benzyl bromide) are common electrophiles. The reactivity order is typically I > Br > Cl.
Table 2: Reagents and Materials for N-Benzylation
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |
| This compound | C₁₄H₁₂N₂ | 208.26 | 5 | 1.04 g |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 6 | 240 mg |
| Benzyl Bromide | C₇H₇Br | 171.03 | 5.5 | 0.65 mL |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | ~20 mL |
| Water | H₂O | 18.02 | - | ~50 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (240 mg, 6 mmol) in anhydrous DMF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.04 g, 5 mmol) in anhydrous DMF (10 mL) dropwise over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (0.65 mL, 5.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-benzylated product.
B. Palladium-Catalyzed Directed C-H Arylation
A powerful modern method for functionalizing the benzimidazole scaffold is through transition metal-catalyzed C-H activation.[14][15][16] The N-1 phenyl group can act as a directing group, guiding the catalyst to activate the ortho C-H bonds of the phenyl ring, leading to highly regioselective C-C bond formation.
The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, coordinated to the N-3 atom of the benzimidazole, is brought into proximity with the ortho C-H bond of the N-1 phenyl ring. This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.[15]
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
This protocol is based on established methods for palladium-catalyzed C-H functionalization.[17][18]
Table 3: Reagents and Materials for C-H Arylation
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |
| This compound | C₁₄H₁₂N₂ | 208.26 | 1 | 208 mg |
| Iodobenzene | C₆H₅I | 204.01 | 1.2 | 0.13 mL |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.05 (5 mol%) | 11.2 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2 | 276 mg |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | ~10 mL |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (208 mg, 1 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and potassium carbonate (276 mg, 2 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene (5 mL) and iodobenzene (0.13 mL, 1.2 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the ortho-arylated product.
C. Cyclocondensation Reactions
The benzimidazole core can be a building block for more complex fused heterocyclic systems. For instance, if a derivative of this compound contains a nucleophilic group ortho to one of the nitrogens, it can undergo cyclocondensation with a biselectrophile.
Caption: General workflow for cyclocondensation reactions.
III. Product Characterization
Thorough characterization of the synthesized products is essential to confirm their identity, purity, and structure.
Table 4: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C2-methyl protons (~2.5-2.7 ppm). - Multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons of the benzimidazole and N-phenyl rings. |
| ¹³C NMR | - A signal for the C2-methyl carbon (~14-16 ppm). - A signal for the C2 carbon of the imidazole ring (~151-153 ppm). - Multiple signals in the aromatic region (~110-145 ppm) for the benzimidazole and phenyl carbons. |
| IR (KBr) | - Aromatic C-H stretching (~3050 cm⁻¹). - C=N and C=C stretching vibrations in the 1500-1620 cm⁻¹ region. - Absence of N-H stretching band (~3400 cm⁻¹) confirms N-1 substitution. |
| Mass Spec. | - A prominent molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Self-Validation and Trustworthiness:
Each protocol is designed as a self-validating system. The expected spectroscopic data in Table 4 provides a clear benchmark for product confirmation. Successful synthesis followed by characterization that matches these expected values validates the experimental procedure. Any significant deviation would prompt a review of the reaction conditions, purity of reagents, or potential side reactions, ensuring a rigorous and trustworthy scientific process.
IV. Conclusion
The this compound scaffold is a valuable platform for the development of novel compounds. The protocols detailed herein for its synthesis and functionalization through N-alkylation and C-H activation provide a robust starting point for researchers. By understanding the causality behind the experimental choices and employing rigorous characterization techniques, scientists can confidently explore the vast chemical space accessible from this versatile building block.
References
-
Ghulam, A., Jabeen, T., Aslam, S., Ahmad, M., & Zaki, M. E. A. (2025). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. Results in Chemistry, 102043. [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Sun, M., Chen, C., & Bao, W. (2011). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed N-Arylation and Cu-Catalyzed C–H Functionalization/C–N Bond Formation Process. The Royal Society of Chemistry. [Link]
-
Nunewar, S. N., Kumar, S., & Kanchupalli, V. (2022). Ru(II)-Catalyzed C-H Functionalization of 2-Arylbenzimidazoles with Iodonium Ylides: A Straightforward Access to Bridgehead Polycyclic N-Heterocycles. Journal of Organic Chemistry. [Link]
-
Bao, W., et al. (2011). One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives by a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process. RSC Publishing. [Link]
-
Amit Lunkad. (2020). Synthesis of 2- Methyl benzimidazole. YouTube. [Link]
-
Procopio, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Link]
-
Gu, Z.-S., Chen, W.-X., & Shao, L.-X. (2014). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. Journal of Organic Chemistry, 79(12), 5806-5811. [Link]
- Google Patents. (2012).
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). Applied Chemical Engineering. [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. (n.d.). NIH. [Link]
-
Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. (2014). PMC - NIH. [Link]
-
Saini, et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics, 6(3), 100-102. [Link]
-
Catalytic C-H Activation. (n.d.). Chemistry Letters - Oxford Academic. [Link]
-
Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576-4579. [Link]
-
Palladium‐Catalyzed Aryl CH Activation and Tandem ortho‐Hydroxylation/Alkoxylation of 2‐Aryl Benzimidazoles: Cytotoxicity and DNA‐Binding Studies. (n.d.). Semantic Scholar. [Link]
-
N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024). NIH. [Link]
-
Hansen, J. H., & Fjellaksel, R. (n.d.). Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (2013). Connect Journals. [Link]
-
Ghulam, A., et al. (2025). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. R Discovery. [Link]
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. (n.d.). PMC - NIH. [Link]
-
Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. (2015). PubMed. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). NIH. [Link]
-
Synthesis of different 2-phenyl benzimidazole derivatives 15–55. (n.d.). ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). PMC - NIH. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium‐Catalyzed Aryl CH Activation and Tandem ortho‐Hydroxylation/Alkoxylation of 2‐Aryl Benzimidazoles: Cytotoxicity and DNA‐Binding Studies | Semantic Scholar [semanticscholar.org]
- 5. connectjournals.com [connectjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides [organic-chemistry.org]
- 15. Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. rsc.org [rsc.org]
- 18. One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives by a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust HPLC-UV Method for the Quantification of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Abstract
This application note provides a comprehensive framework for the development and validation of a simple, precise, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 2-Methyl-1-phenyl-1H-benzo[d]imidazole. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system rooted in established scientific principles and regulatory guidelines. We detail the rationale behind method development choices, provide step-by-step experimental protocols, and present a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. The reliable quantification of this specific molecule is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, stability testing, and quality control of active pharmaceutical ingredients (APIs).
The development of a robust analytical method requires a thorough understanding of the analyte's physicochemical properties. The presence of a conjugated system, comprising fused benzene and imidazole rings along with a phenyl substituent, imparts strong ultraviolet (UV) absorbance, making HPLC with UV detection an ideal analytical technique. This approach offers a balance of sensitivity, specificity, and accessibility for most analytical laboratories.
Physicochemical Properties of this compound
A successful analytical method is built upon the fundamental chemical and physical characteristics of the analyte.
| Property | Value | Source |
| Chemical Structure | (Illustrated Below) | |
| Molecular Formula | C₁₄H₁₂N₂ | [4] |
| Molecular Weight | 208.26 g/mol | [4] |
| Solubility | Expected to have low solubility in water but good solubility in organic solvents like methanol, ethanol, and acetonitrile. | Inferred from related benzimidazole structures[5][6]. |
| UV Absorbance | The conjugated aromatic system results in significant UV absorption, expected in the 270-360 nm range[7][8]. |
Chemical Structure of this compound:
Recommended Analytical Method: HPLC-UV
This section details the optimized protocol for the quantification of this compound. The choices made are explained to provide clarity and facilitate method transfer or troubleshooting.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the relatively non-polar analyte.
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
Chromatographic Conditions
The following conditions have been established to provide optimal separation and peak symmetry.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Isocratic: Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. | The ACN provides the necessary elution strength for the analyte. The acidic phosphate buffer helps to ensure consistent ionization state of the imidazole moiety, leading to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 280 nm | This wavelength provides high sensitivity for the benzimidazole core structure. A full UV scan (200-400 nm) of the analyte is recommended to confirm the optimal absorption maximum (λmax). |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long. |
Preparation of Solutions
2.3.1. Mobile Phase Preparation (1 L)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing 600 mL of Acetonitrile with 400 mL of the prepared buffer.
-
Degas the mobile phase by sonication or online degasser before use.
2.3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
2.3.3. Calibration Curve Standards Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Workflow for Analysis
The overall process from sample handling to final report generation follows a systematic workflow to ensure data integrity and reproducibility.
Caption: Core parameters required for a self-validating analytical method.
Data Presentation and System Suitability
All quantitative validation results should be summarized in tables for clarity and easy review. Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Table 1: System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Demonstrates pump stability. |
Conclusion
The HPLC-UV method described in this application note is demonstrated to be a robust, reliable, and efficient tool for the quantification of this compound. The detailed protocol, coupled with a comprehensive validation strategy based on ICH guidelines, provides a trustworthy framework for its implementation in both research and quality control environments. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the advancement of pharmaceutical development projects involving this compound.
References
Sources
- 1. banglajol.info [banglajol.info]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. guidechem.com [guidechem.com]
- 5. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. connectjournals.com [connectjournals.com]
use of 2-Methyl-1-phenyl-1H-benzo[d]imidazole in organic electronics
An Application and Protocol Guide for the Use of 2-Methyl-1-phenyl-1H-benzo[d]imidazole in Organic Electronics
Introduction:
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in the development of materials for organic electronics.[1][2] Its inherent thermal stability, electron-deficient nature, and versatile functionalization potential make it a compelling building block for various applications.[3] Specifically, derivatives of benzimidazole are widely explored as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as components in thermally activated delayed fluorescence (TADF) systems for Organic Light-Emitting Diodes (OLEDs).[3][4]
This guide focuses on a specific derivative, This compound (CAS: 1484-39-5). The introduction of a phenyl group at the N1 position is a critical design choice. Unlike unsubstituted benzimidazoles which can form strong intermolecular hydrogen bonds, the N-phenyl substitution effectively disrupts this interaction.[5][6][7] This disruption is hypothesized to enhance solubility in organic solvents and improve the morphological stability of thin films—two crucial parameters for fabricating high-performance electronic devices. The methyl group at the C2 position provides electronic modification and steric influence.
This document serves as a detailed guide for researchers and scientists, providing both foundational knowledge and actionable protocols for the synthesis, characterization, and prospective application of this compound in the field of organic electronics.
Part 1: Synthesis and Characterization
A reliable and reproducible synthesis is the first step toward evaluating any new material. The most common route to N-aryl-2-alkyl-benzimidazoles is the condensation reaction between an appropriate N-substituted o-phenylenediamine and a carboxylic acid.[8]
Protocol 1: Synthesis of this compound
This protocol details the synthesis via the condensation of N-phenyl-o-phenylenediamine with glacial acetic acid.
Materials and Reagents:
-
N-phenyl-o-phenylenediamine
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine N-phenyl-o-phenylenediamine (1 equivalent) with glacial acetic acid (10-15 mL per gram of diamine). The acetic acid acts as both a reactant and the solvent.
-
Condensation: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approximately 118°C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 70:30 v/v).[9] The reaction is typically complete within 4-6 hours.
-
Quenching and Neutralization: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of cold deionized water. A precipitate may form.
-
Basification: Slowly neutralize the acidic solution by adding a 5% NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. This step precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with deionized water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Caption: Workflow for the synthesis of crude this compound.
Protocol 2: Purification by Column Chromatography
Purification is critical to achieve the high material purity required for electronic devices.
Materials and Reagents:
-
Silica Gel (230-400 mesh)
-
Crude this compound
-
Eluent: Hexane and Ethyl Acetate
-
Glass chromatography column
-
Collection flasks
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column to create a stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
Characterization and Expected Properties
Proper characterization is essential to confirm the identity and purity of the synthesized material.
| Technique | Purpose | Expected Results for this compound |
| ¹H & ¹³C NMR | Structural Elucidation | Aromatic proton signals for the benzo and phenyl rings, a singlet for the methyl group.[10] Carbon signals corresponding to the molecular structure. |
| FT-IR | Functional Group Identification | Absence of N-H stretching bands (~3400 cm⁻¹), presence of C=N stretching (~1630 cm⁻¹), and Ar-H stretching (~3050 cm⁻¹). |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the formula C₁₄H₁₂N₂ (M.W. 208.26 g/mol ).[11] |
| UV-Vis Spectroscopy | Optical Properties | Strong absorption in the UV region (typically 290-360 nm) corresponding to π-π* transitions of the conjugated system.[12] |
| Cyclic Voltammetry (CV) | Electronic Energy Levels (HOMO/LUMO) | Reversible or quasi-reversible oxidation/reduction peaks to calculate HOMO and LUMO energy levels, crucial for device engineering. |
| TGA/DSC | Thermal Stability | High decomposition temperature (Td > 300 °C) and a clear glass transition temperature (Tg), indicating good thermal stability for device fabrication and operation.[6] |
Part 2: Application in Organic Electronics
The unique combination of an electron-deficient benzimidazole core and a bulky, hydrogen-bond-disrupting N-phenyl group makes this molecule a prime candidate for several roles in organic electronic devices.
Application Note 1: Host Material in Phosphorescent OLEDs (PhOLEDs)
Rationale: A host material in a PhOLED must have a triplet energy (T₁) higher than that of the phosphorescent guest (emitter) to prevent reverse energy transfer. Benzimidazole derivatives often possess high T₁ levels. The bipolar charge transport characteristics, facilitated by the electron-deficient benzimidazole and potentially hole-transporting nature of the N-phenyl group, can lead to a balanced charge injection and recombination zone within the emissive layer, enhancing device efficiency.
Protocol 3: Fabrication of a PhOLED via Thermal Evaporation
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the ITO work function.
-
Hole Injection Layer (HIL): Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a 10 nm layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD).
-
Emissive Layer (EML): Co-evaporate this compound (host) with a green or red phosphorescent emitter (e.g., Ir(ppy)₃ or Ir(piq)₃) at a predetermined doping concentration (e.g., 8 wt%). The typical thickness is 30 nm. The evaporation rates must be precisely controlled with quartz crystal monitors.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of an electron-transporting material like 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).[13]
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
-
Cathode Deposition: Deposit a 100 nm layer of Aluminum (Al) through a shadow mask to define the active area.
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Sources
- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N -Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08779G [pubs.rsc.org]
- 7. N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. banglajol.info [banglajol.info]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. appretech.com [appretech.com]
- 12. connectjournals.com [connectjournals.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 2-Methyl-1-phenyl-1H-benzo[d]imidazole Libraries
Introduction: The Therapeutic Promise of the Benzimidazole Scaffold
The 2-methyl-1-phenyl-1H-benzo[d]imidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds.[1][2] This heterocyclic motif is a key component in drugs targeting a wide array of pathologies, including cancer, viral infections, and metabolic diseases.[3][4][5] The structural versatility of the benzimidazole ring system allows for facile modification at multiple positions, enabling the creation of large and diverse chemical libraries for high-throughput screening (HTS) campaigns.[1] These campaigns are instrumental in modern drug discovery for identifying novel hit compounds that can be optimized into lead candidates.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS of this compound libraries. It outlines detailed protocols for library synthesis, assay development for key target classes, the HTS workflow, and crucial hit validation strategies. The causality behind experimental choices is explained to provide a deeper understanding of the screening process.
Part 1: Synthesis of a this compound Library
A robust and diverse compound library is the cornerstone of any successful HTS campaign. The synthesis of a this compound library can be efficiently achieved through a one-pot condensation reaction. This method is amenable to parallel synthesis, allowing for the rapid generation of a large number of derivatives.
Protocol 1: Parallel Synthesis of a this compound Library
This protocol is adapted from established methods for benzimidazole synthesis.[3][7]
Materials:
-
Substituted o-phenylenediamines
-
Substituted benzaldehydes
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
96-well reaction blocks
-
Magnetic stirrer hotplate
-
Automated liquid handler (optional)
-
HPLC-MS for purification and characterization
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block, add a solution of a specific substituted o-phenylenediamine (1.0 eq) in ethanol.
-
Aldehyde Addition: To each well, add a solution of a unique substituted benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (0.1 eq) to each well.
-
Reaction: Seal the reaction block and heat to 80°C with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction block to room temperature. The crude products can be purified using automated parallel HPLC-MS.
-
Characterization and Plating: The purified compounds are characterized by LC-MS and ¹H NMR. Subsequently, prepare master stock plates of the library in DMSO at a concentration of 10 mM for storage and subsequent screening.
Part 2: High-Throughput Screening Assays
The choice of HTS assay is dictated by the putative biological targets of the benzimidazole scaffold. Based on existing literature, key target classes include protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes such as α-glucosidase and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[8][9][10] This section provides detailed protocols for robust and miniaturized assays suitable for HTS.
Protein Kinase Inhibitor Screening
Benzimidazole derivatives are known to exhibit kinase inhibitory activity.[11] Fluorescence Polarization (FP) and AlphaLISA are two powerful homogeneous assay formats for identifying kinase inhibitors in HTS.[12][13][14][15]
Protocol 2.1.1: Fluorescence Polarization (FP) Assay for Kinase Inhibition
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[13][14][16]
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled kinase tracer (e.g., a fluorescent ATP competitive ligand)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the this compound library compounds into the 384-well assay plates.
-
Enzyme and Tracer Addition: Add the kinase and the fluorescent tracer, pre-mixed in assay buffer, to the wells. The final concentrations of the kinase and tracer should be optimized to give a stable and robust FP signal.
-
Incubation: Incubate the plates at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in the FP signal indicates that the test compound has displaced the fluorescent tracer from the kinase.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
Protocol 2.1.2: AlphaLISA Assay for Kinase Activity
This assay quantifies the phosphorylation of a biotinylated substrate by a kinase.[12][15][17]
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Anti-phospho-substrate antibody conjugated to AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer
-
384-well, white OptiPlates
Procedure:
-
Compound and Kinase Addition: Dispense the compound library into the assay plates, followed by the addition of the kinase.
-
Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plates at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing the anti-phospho-substrate antibody-acceptor beads and streptavidin-donor beads.
-
Incubation: Incubate the plates in the dark at room temperature for 60 minutes to allow for bead proximity binding.
-
Measurement: Read the plates on an Alpha-enabled plate reader. A decrease in the AlphaLISA signal indicates inhibition of the kinase activity.
GPCR Antagonist Screening
Given the prevalence of GPCRs as drug targets, screening the benzimidazole library for modulators of GPCR signaling is a valuable strategy. Cell-based reporter gene assays are a common and effective method for HTS of GPCRs.[18][19][20][21]
Protocol 2.2.1: Luciferase Reporter Assay for GPCR Antagonism
This assay utilizes a cell line stably expressing the target GPCR and a luciferase reporter gene under the control of a response element that is activated by the GPCR's signaling pathway (e.g., CRE for Gs-coupled receptors, NFAT for Gq-coupled receptors).
Materials:
-
HEK293 cells stably expressing the target GPCR and the corresponding luciferase reporter
-
Cell culture medium
-
Agonist for the target GPCR
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
384-well, white, clear-bottom cell culture plates
Procedure:
-
Cell Plating: Seed the reporter cell line into the 384-well plates and incubate overnight.
-
Compound Addition: Add the benzimidazole library compounds to the cells and pre-incubate for 30 minutes.
-
Agonist Stimulation: Add the specific agonist for the target GPCR at a concentration that elicits an EC₈₀ response.
-
Incubation: Incubate the plates for 4-6 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Add the luciferase assay reagent to lyse the cells and generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. A decrease in the luminescent signal indicates that the compound is an antagonist of the GPCR.
Metabolic Enzyme Inhibitor Screening
Protocol 2.3.1: α-Glucosidase Inhibition Assay
This colorimetric assay is a simple and robust method for identifying α-glucosidase inhibitors.[8][22][23][24]
Materials:
-
α-Glucosidase enzyme
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)
-
384-well, clear assay plates
Procedure:
-
Compound and Enzyme Addition: Add the library compounds to the assay plates, followed by the α-glucosidase enzyme.
-
Incubation: Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the pNPG substrate to start the reaction.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃).
-
Measurement: Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol product is proportional to the enzyme activity. A decrease in absorbance indicates inhibition.[8]
Part 3: HTS Workflow and Data Analysis
A typical HTS campaign follows a structured workflow to ensure efficiency and data quality.
Diagram 1: High-Throughput Screening Workflow
Caption: A streamlined workflow for a typical HTS campaign.
Data Analysis:
HTS data is analyzed to identify "hits" that exhibit significant activity. A common metric is the Z'-factor, which assesses the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.[18] Hits are typically defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls.
Part 4: Hit Validation and Prioritization
Hit validation is a critical step to eliminate false positives and prioritize the most promising compounds for further development.
Protocol 4.1: Cytotoxicity Profiling
It is essential to determine if the observed activity of a hit compound is due to specific modulation of the target or simply a result of cytotoxicity.[25][26][27]
Materials:
-
A panel of cell lines (e.g., HEK293, HepG2, and the cell line used in the primary screen)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well, white, clear-bottom cell culture plates
Procedure:
-
Cell Plating: Seed the cell lines into 384-well plates.
-
Compound Addition: Add serial dilutions of the hit compounds to the cells.
-
Incubation: Incubate for 24-48 hours.
-
Viability Measurement: Add the cell viability reagent and measure the luminescence.
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) for each compound. Compounds with significant cytotoxicity at concentrations close to their active concentration in the primary assay should be deprioritized.
Protocol 4.2: Orthogonal and Counter-Screens
Orthogonal assays use a different detection technology to confirm the activity of the hits, reducing the likelihood of technology-specific artifacts. Counter-screens are used to identify compounds that interfere with the assay components.
Example Orthogonal Assays:
| Primary Assay | Orthogonal Assay | Rationale |
| FP (binding) | AlphaLISA (activity) | Confirms that binding translates to functional inhibition. |
| Luciferase Reporter (cell-based) | Calcium Mobilization Assay (cell-based) | Measures a more proximal signaling event for Gq-coupled GPCRs. |
| Colorimetric (α-glucosidase) | Fluorescence-based α-glucosidase assay | Uses a different substrate and detection method. |
Table 1: Example Orthogonal Assays for Hit Validation
Diagram 2: Hit Triage Cascade
Caption: A decision-making cascade for hit validation and prioritization.
Conclusion
The high-throughput screening of this compound libraries offers a powerful approach to discover novel chemical probes and starting points for drug discovery programs. By employing a systematic workflow encompassing library synthesis, robust assay development, and rigorous hit validation, researchers can efficiently identify and advance promising compounds. The protocols and strategies outlined in this application note provide a solid framework for executing successful HTS campaigns targeting this versatile chemical scaffold.
References
-
Field, R. A., & Provart, N. J. (2018). High-throughput in vitro screening for inhibitors of cereal α-glucosidase. Methods in Molecular Biology, 1795, 101–115. [Link]
-
Li, X., et al. (2023). High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method. Food Chemistry, 422, 136179. [Link]
-
Ohana, B., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Biomolecular Screening, 16(7), 795-805. [Link]
-
Field, R. A., & Provart, N. J. (2018). High-Throughput In Vitro Screening for Inhibitors of Cereal α-Glucosidase. Methods in Molecular Biology, 1795, 101-115. [Link]
-
Shukla, A. K. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 632, 221-237. [Link]
-
Ohana, B., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Biomolecular Screening, 16(7), 795-805. [Link]
-
Burford, N. T., et al. (2013). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 8(8), 957-971. [Link]
-
Ali, M., et al. (2023). In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLOS ONE, 18(6), e0287951. [Link]
-
Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Zhang, Y., et al. (2018). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1795, 117-127. [Link]
-
Degterev, A., et al. (2008). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 13(8), 763-771. [Link]
-
Zhang, Y., & Williams, M. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Current Protocols in Pharmacology, Chapter 9, Unit 9.13. [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. [Link]
-
Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88. [Link]
-
An, W. F., et al. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLOS ONE, 9(2), e88338. [Link]
-
Wesche, H., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 15(3), 238-250. [Link]
-
Niles, A. L., et al. (2017). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Scientific Reports, 7, 12633. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Wesche, H., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 15(3), 238-250. [Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). ACS Omega. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). ResearchGate. [Link]
-
Aitken, L., et al. (2020). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1036-1047. [Link]
-
A green synthesis of benzimidazoles. (n.d.). ResearchGate. [Link]
-
Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(1), 100277. [Link]
-
Aitken, L., et al. (2020). In Vitro Assay Development and HTS of Small Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1036-1047. [Link]
-
Hsu, C. W., et al. (2017). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual Review of Pharmacology and Toxicology, 57, 481-502. [Link]
-
The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. (n.d.). ResearchGate. [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (2013). Indian Journal of Heterocyclic Chemistry, 23, 125-128. [Link]
-
Schmidt, M., et al. (2023). New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer's disease. Cellular and Molecular Life Sciences, 80(8), 221. [Link]
-
Synthesis and Biological Characterization of a 17β Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibitor. (2024). ChemRxiv. [Link]
-
Benek, O., et al. (2023). Development of submicromolar 17β-HSD10 inhibitors and their in vitro and in vivo evaluation. European Journal of Medicinal Chemistry, 258, 115593. [Link]
-
Asati, V., et al. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 23(10), 2664. [Link]
-
Al-Ostath, A. I., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 441. [Link]
-
De Mello, V. C., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4737-4746. [Link]
-
Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. [PDF] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of submicromolar 17β-HSD10 inhibitors and their in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 20. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 23. High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-Throughput In Vitro Screening for Inhibitors of Cereal α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is a variation of the Phillips-Ladenburg benzimidazole synthesis.[1][2][3] This reaction involves the condensation of N-phenyl-o-phenylenediamine with acetic acid or an acetic acid equivalent (like acetic anhydride). The reaction is typically facilitated by an acid catalyst and heat to drive the cyclization and dehydration steps.
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst plays a crucial role in accelerating the cyclization step.[2][4] The synthesis proceeds through an initial N-acylation of the diamine, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring.[2] While the initial acylation can occur without a catalyst, the subsequent ring-closing dehydration is significantly slower. An acid, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), protonates the hydroxyl group of the intermediate, making it a better leaving group (water) and thus facilitating the final aromatizing step.[2][5]
Q3: Can this synthesis be performed under "green" or more environmentally friendly conditions?
A3: Yes, significant progress has been made in developing greener synthetic routes. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes and often increases yields.[5][6][7] These methods can sometimes be performed in greener solvents like water or ethanol, or even under solvent-free conditions, minimizing waste.[7][8] Using solid acid catalysts like boric acid, zeolite, or alumina-sulfuric acid can also be more environmentally benign as they are often recyclable and easier to handle.[8][9]
Q4: How do I monitor the reaction's progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction.[1][10] You should spot the starting material (N-phenyl-o-phenylenediamine) and the reaction mixture on a TLC plate. A suitable mobile phase, typically a mixture of ethyl acetate and hexane, will allow you to visualize the consumption of the starting material and the formation of the product spot.[10] The reaction is considered complete when the starting material spot is no longer visible.
Synthesis Workflow & Mechanism
The overall process involves the condensation reaction, work-up, and purification. Understanding the workflow and the underlying mechanism is critical for troubleshooting.
Caption: General workflow for the synthesis of this compound.
The reaction follows the Phillips condensation mechanism.
Caption: Simplified mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield
| Potential Cause | Scientific Rationale | Recommended Solution |
| Impure Reactants | Impurities in the N-phenyl-o-phenylenediamine can inhibit the reaction or lead to significant side product formation. The diamine is also susceptible to air oxidation, which darkens its color and reduces its purity. | Use freshly purified N-phenyl-o-phenylenediamine. If the starting material is old or discolored, consider recrystallization or filtration through a short plug of silica gel before use. Ensure the acetic acid is glacial (anhydrous). |
| Insufficient Heating / Reaction Time | The cyclization and dehydration steps are often the rate-limiting parts of the synthesis and require sufficient thermal energy to overcome the activation barrier.[4] | Ensure the reaction is heated to the appropriate temperature (reflux is common) for a sufficient duration.[11] Monitor the reaction by TLC until the starting material is fully consumed.[1] For stubborn reactions, consider switching to a higher-boiling solvent or employing microwave-assisted heating.[5][7] |
| Ineffective Catalyst | The acid catalyst is crucial for promoting the dehydration step.[2][4] If the catalyst is too weak, too dilute, or absent, the reaction may stall after the initial acylation. | Use a strong acid catalyst like 4M HCl or polyphosphoric acid (PPA).[2][5] Ensure the correct stoichiometry of the catalyst is used. For some substrates, Lewis acids may also be effective.[4] |
| Improper Work-up | The benzimidazole product is basic. If the reaction mixture is not properly neutralized after the acidic reaction, the product may remain as a salt in the aqueous layer during extraction, leading to low isolated yield. | Carefully neutralize the cooled reaction mixture with a base (e.g., 10% NaOH or NaHCO₃ solution) until it is alkaline to litmus or pH paper before performing the organic extraction.[12] |
Problem 2: Significant Side Product Formation / Dark Reaction Mixture
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxidation of Diamine | O-phenylenediamines are highly susceptible to oxidation, especially at elevated temperatures in the presence of air. This leads to the formation of intensely colored, polymeric byproducts, resulting in a dark tar-like mixture.[13] | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. Using the dihydrochloride salt of the diamine can also increase its stability and lead to fewer colored impurities.[5][14] |
| Overheating or Prolonged Reaction Time | Excessive heat or unnecessarily long reaction times can lead to thermal decomposition of the reactants, intermediates, or the final product, creating complex and often inseparable impurities.[1][13] | Do not heat the reaction beyond the optimal temperature. Monitor the reaction closely with TLC and stop the reaction as soon as the starting material has been consumed. |
| Formation of N,N'-Diacetylated Product | If a large excess of acetic acid (or acetic anhydride) is used, both amine groups on the diamine can be acylated. This N,N'-diacetylated species cannot cyclize to form the desired benzimidazole. | Use a slight molar excess of acetic acid (e.g., 1.0 to 1.2 equivalents). Avoid large excesses. This ensures mono-acylation is favored, allowing for subsequent cyclization. |
Problem 3: Purification Challenges
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product is an Oil or Fails to Crystallize | The presence of impurities can depress the melting point of the product and inhibit crystallization, resulting in an oil. | First, ensure the solvent has been completely removed under reduced pressure. If the product is still an oil, attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). |
| Product Contaminated with Starting Material | Incomplete reaction is the most common reason for this. The starting diamine and the benzimidazole product can have similar polarities, making separation difficult. | Ensure the reaction goes to completion by monitoring with TLC. If separation is still required, column chromatography is the most effective method. A slightly basic wash (e.g., dilute NaHCO₃) during the work-up can also help remove any unreacted acetic acid. |
| Recrystallization Yields are Low | Choosing an inappropriate solvent for recrystallization can lead to significant product loss. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. | Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent system. Common choices include ethanol, ethanol/water mixtures, or ethyl acetate/hexane. After dissolving the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. |
Detailed Experimental Protocol (Conventional Heating)
This protocol is a standard adaptation of the Phillips-Ladenburg synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-phenyl-o-phenylenediamine (1.0 eq.).
-
Reagent Addition: Add a suitable solvent (e.g., toluene or glacial acetic acid itself can act as the solvent). Add glacial acetic acid (1.1 eq.).[11] If not using acetic acid as the solvent, add a catalytic amount of 4N hydrochloric acid.[2]
-
Heating: Heat the reaction mixture to reflux (typically around 100-140°C) under an inert atmosphere.[15]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 ethyl acetate:n-hexane mobile phase) until the N-phenyl-o-phenylenediamine spot disappears.[10] This typically takes 2-4 hours.[11]
-
Work-up:
-
Cool the reaction flask to room temperature.
-
Slowly add 10% aqueous sodium hydroxide solution with stirring until the mixture is alkaline (pH > 8).[12]
-
The crude product may precipitate. If so, collect the solid by suction filtration and wash with cold water.[12]
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[10]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]
-
References
-
Taylor & Francis Online. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Available at: [Link]
-
Sciforum. Microwave assisted synthesis of 2-aryl benzimidazole. Available at: [Link]
-
Organic Chemistry Portal. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Available at: [Link]
-
Royal Society of Chemistry. (2019). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications. Available at: [Link]
-
SciSpace. Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). Available at: [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Recent achievements in the synthesis of benzimidazole derivatives. PMC. Available at: [Link]
-
Journal of Pharmaceutical Science and Bioscientific Research. (2015). Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
National Institutes of Health (NIH). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Available at: [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. Available at: [Link]
-
ResearchGate. (2017). (PDF) PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Available at: [Link]
-
Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. Available at: [Link]
-
PubMed Central. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Available at: [Link]
-
Brainly.in. (2024). Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Available at: [Link]
-
ResearchGate. Reaction of o-phenylenediamine with organic acids | Download Table. Available at: [Link]
-
Semantic Scholar. (2010). [PDF] Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Available at: [Link]
-
Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Available at: [Link]
-
ResearchGate. List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a. Available at: [Link]
- Google Patents. (2012). Preparation method of 2-methylbenzimidazole.
-
Indian Journal of Chemistry. (2009). A green synthesis of benzimidazoles. Available at: [Link]
-
ResearchGate. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Available at: [Link]
- Google Patents. A process for the optical purification of benzimidazole derivatives.
-
ACS Publications. (1953). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
R Discovery. Reaction Of O-phenylenediamine Research Articles. Available at: [Link]
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
-
ResearchGate. (2007). (PDF) Synthesis and characterisation of 2-(α-p-substituted phenyl-α-benzimidazolo) methyl benzimidazole. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. sciforum.net [sciforum.net]
- 8. jpsbr.org [jpsbr.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Methyl-1-phenyl-1H-benzo[d]imidazole Synthesis
Welcome to the technical support guide for the synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding the optimization of this important synthetic transformation.
The synthesis of this compound is most commonly achieved via the Phillips condensation reaction. This involves the cyclocondensation of N-phenyl-o-phenylenediamine with a source of an acetyl group, typically glacial acetic acid, which often serves as both the reactant and the solvent.[1][2][3] While seemingly straightforward, optimizing this reaction for high yield and purity requires careful control of several parameters. This guide will walk you through potential challenges and their solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A diminished yield is one of the most common hurdles. Before undertaking extensive optimization, it's crucial to diagnose the root cause.
| Possible Cause | Recommended Action & Explanation |
| Incomplete Reaction | Verify Reaction Time and Temperature: Classical methods often require high temperatures (refluxing in acetic acid) for several hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or cautiously increasing the temperature. Microwave-Assisted Synthesis: For a significant reduction in reaction time (from hours to minutes) and often an increase in yield, consider using microwave irradiation.[5][6][7] This technique provides rapid and uniform heating, minimizing side product formation.[5] |
| Suboptimal Reagent Purity | Check Starting Materials: Impurities in N-phenyl-o-phenylenediamine or the acetic acid can interfere with the reaction. o-Phenylenediamines are particularly susceptible to oxidation, which can lead to colored impurities.[8] If purity is questionable, consider recrystallizing the diamine or using freshly distilled acetic acid. Using the dihydrochloride salt of the diamine can sometimes reduce colored impurities and improve mixing.[7] |
| Degradation of Reactants or Product | Use an Inert Atmosphere: Although often performed in air, if you suspect degradation due to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[8] This is especially relevant if the reaction requires prolonged heating. |
| Incorrect Stoichiometry | Verify Molar Ratios: While acetic acid is often used in excess as the solvent, ensure the diamine is the limiting reagent. A 1:1 molar ratio is the theoretical basis, but the practical application involves a large excess of the acid. |
Problem 2: Product is Impure (Observed via TLC or NMR)
Detecting multiple spots on a TLC plate or unexpected peaks in your NMR spectrum points to the presence of impurities. Identifying the source is key to effective purification.
| Possible Cause | Recommended Action & Explanation |
| Unreacted Starting Materials | Optimize Reaction Conditions: As with low yield, the presence of starting materials indicates an incomplete reaction. Refer to the solutions in Problem 1. Purification: Unreacted N-phenyl-o-phenylenediamine can often be removed via column chromatography or recrystallization. |
| Formation of Side Products | Control Temperature: High temperatures can sometimes lead to side reactions.[4] If side products are observed, attempt the reaction at a lower temperature for a longer duration. Purification Strategy: Benzimidazoles are basic. An acid-base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The desired product will move to the aqueous layer. Neutralizing this layer with a base (e.g., NaHCO₃ or NaOH) will precipitate the purified benzimidazole, which can then be filtered or extracted back into an organic solvent.[8] |
| Colored Impurities | Prevent Oxidation: The primary cause of color is the oxidation of the o-phenylenediamine starting material.[8] Running the reaction under an inert atmosphere can help prevent this.[8] Activated Carbon Treatment: To remove persistent color from your crude product, dissolve it in a suitable solvent and treat it with activated carbon. Heat the suspension briefly, then filter the hot solution through celite to remove the carbon. The purified product can then be recovered by crystallization or evaporation of the solvent.[8] |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for the synthesis and a decision tree for troubleshooting common issues.
Caption: Synthesis workflow and troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The reaction proceeds via the Phillips condensation mechanism. It begins with the acylation of one of the amino groups of the N-phenyl-o-phenylenediamine by acetic acid to form an N-acylated intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic benzimidazole ring.[1]
Caption: Simplified mechanism of the Phillips condensation.
Q2: Are there alternative reagents to acetic acid?
Yes, other acetylating agents can be used. Acetic anhydride is a more reactive alternative, though it is more expensive and requires careful handling.[9] For many applications, glacial acetic acid provides the best balance of reactivity, cost, and safety, acting as both a reactant and a solvent.
Q3: What are the typical reaction conditions for conventional vs. microwave-assisted synthesis?
Reaction conditions can vary, but the table below provides a general comparison based on reported procedures.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |
| Solvent | Glacial Acetic Acid (excess) | Glacial Acetic Acid, PPA/H₃PO₄ | [5][10] |
| Temperature | Reflux (~118 °C) | 120 - 180 °C | [10][11] |
| Time | 2 - 15 hours | 1.5 - 15 minutes | [5][6][12] |
| Typical Yield | 50 - 85% | 80 - 95% | [6][10] |
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization:
-
Melting Point: The pure compound has a sharp melting point. For 2-methyl-1H-benzimidazole (the N-unsubstituted parent), it is reported as 175-177 °C.[10] The 1-phenyl substituent will alter this value.
-
¹H NMR Spectroscopy: This is crucial for structural confirmation. You should expect to see signals corresponding to the methyl group (a singlet around 2.6 ppm), aromatic protons on the benzimidazole core, and aromatic protons from the N-phenyl group.[10]
-
¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as N-H stretching (if unsubstituted), C-H stretching, and aromatic C=C and C-N stretching.[10]
Standard Laboratory Protocol
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenyl-o-phenylenediamine (1.0 eq) with an excess of glacial acetic acid (e.g., 10-15 mL per gram of diamine).
-
Heating: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 ethyl acetate:n-hexane mobile phase).[10] The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of cold water or onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is basic (check with litmus paper).[10]
-
Isolation: The crude product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water. If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄).[10] Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to obtain the pure product.[6][8]
References
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available from: [Link]
-
Zhang, T., & Liang-Z. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7). Available from: [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Available from: [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Available from: [Link]
-
Mamedov, V. A., Kalinina, A. V., Gubaidullin, A. T., & Litvinov, I. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 39299-39328. Available from: [Link]
-
RSC Publishing. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Available from: [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(108), 63353-63359. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 2-phenyl-1H-benzo[d]imidazole. Available from: [Link]
-
Soukarieh, F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Available from: [Link]
-
Mobinikhaledi, A., et al. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available from: [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link]
-
ResearchGate. (n.d.). Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)‐1 H ‐benzimidazole Derivatives. Available from: [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available from: [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available from: [Link]
-
PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Available from: [Link]
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Available from: [Link]
-
ResearchGate. (2016). (PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available from: [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. Available from: [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 10. banglajol.info [banglajol.info]
- 11. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Purification of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Welcome to the Technical Support Center for the purification of 2-Methyl-1-phenyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important benzimidazole derivative.
I. Understanding the Purification Landscape
This compound is typically synthesized via the condensation of N-phenyl-o-phenylenediamine with acetic acid or its derivatives. The purity of the final compound is paramount for its downstream applications, necessitating effective purification strategies. The primary methods for purifying this class of compounds are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.
A crucial first step in any purification strategy is to understand the potential impurities. In the synthesis of this compound, common impurities may include:
-
Unreacted Starting Materials: Residual N-phenyl-o-phenylenediamine and acetic acid.
-
Side Products: Incomplete cyclization products or products from side reactions. For instance, direct condensation of o-phenylenediamine with aldehydes can sometimes yield a complex mixture of 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles as side products. While your synthesis uses a different starting material, analogous side reactions should be considered.
This guide will walk you through the most common purification challenges and provide robust, field-proven protocols to ensure you obtain a highly pure product.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How should I proceed with purification?
Answer: An oily crude product often indicates the presence of significant impurities or residual solvent. Before attempting recrystallization or column chromatography, it is advisable to perform a preliminary purification. An acid-base extraction can be particularly effective for benzimidazole derivatives.
-
Expertise & Experience: Benzimidazoles are basic compounds and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities.
-
Protocol:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The protonated benzimidazole will move to the aqueous layer.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-polar impurities.
-
Neutralize the aqueous layer with a base (e.g., 1 M NaOH) to precipitate the purified benzimidazole.
-
Extract the product back into an organic solvent, dry the organic layer with a drying agent like anhydrous sodium sulfate, and concentrate under reduced pressure.
-
This should yield a solid that is more amenable to further purification by recrystallization or column chromatography.
Question 2: I'm having trouble getting my compound to crystallize during recrystallization. It keeps "oiling out." What can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent being too nonpolar for the compound at a given temperature, or the presence of impurities that depress the melting point.
-
Causality: The ideal recrystallization solvent should dissolve the compound well at its boiling point and poorly at low temperatures.
-
Troubleshooting Steps:
-
Add a more polar co-solvent: If you are using a nonpolar solvent, try adding a small amount of a more polar solvent (e.g., adding ethanol to a hexane solution) until the oil dissolves, then allow it to cool slowly.
-
Slow cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate your solvent system: Test the solubility of your crude product in a range of solvents to find a more suitable one. For benzimidazoles, common recrystallization solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane[1].
-
Question 3: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen eluent system to resolve them effectively on the stationary phase (e.g., silica gel).
-
Expertise & Experience: The key to good separation is to find a solvent system where the difference in the retention factors (Rf) of the compounds is maximized.
-
Optimization Strategies:
-
Fine-tune the eluent polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., from 20% ethyl acetate in hexane to 10%). If they are eluting too slowly (low Rf), increase the polarity.
-
Use a gradient elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography. This can help to separate compounds with close Rfs. A typical gradient for benzimidazole purification could be from 5% to 50% ethyl acetate in hexane[1].
-
Try a different solvent system: Sometimes, changing the solvents in your eluent can alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/methanol system.
-
Ensure proper column packing: A poorly packed column with air bubbles or channels will lead to poor separation.
-
III. Detailed Purification Protocols
Here are detailed, step-by-step protocols for the two primary purification techniques for this compound.
Protocol 1: Recrystallization
This method is ideal for purifying solid materials on a larger scale when a suitable solvent is identified.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point for benzimidazoles.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
This technique is excellent for separating compounds with different polarities and is suitable for both small and large-scale purifications.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Use TLC to determine the optimal eluent system. Spot your crude product on a TLC plate and develop it in various solvent mixtures (e.g., 10%, 20%, 30% ethyl acetate in hexane). The ideal system will give your product an Rf value of around 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by dissolving the product, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use an isocratic (constant eluent composition) or gradient (increasing eluent polarity) elution.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
IV. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Once purified, it is essential to assess the purity of your this compound. Reverse-phase HPLC is a powerful and widely used technique for this purpose.
Question 4: What are the recommended starting conditions for HPLC analysis of this compound?
Answer: A robust HPLC method for benzimidazole derivatives can be established using a C8 or C18 reverse-phase column with a gradient elution system.
-
Trustworthiness: The following conditions are based on established methods for the analysis of similar benzimidazole derivatives and provide a reliable starting point for method development.
-
Recommended HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or phosphoric acid |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid or phosphoric acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point is a linear gradient from 10% to 90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the benzimidazole core has strong absorbance, typically around 254 nm or 288 nm[2]. |
| Injection Volume | 10 µL |
-
Method Development Insights: Molecules with nitrogen groups can sometimes produce broad peaks in HPLC. To overcome this, it is often beneficial to adjust the pH of the mobile phase to be approximately 2 pH units away from the pKa of the compound[3]. The use of an acidic modifier like formic acid or phosphoric acid helps to ensure consistent protonation of the benzimidazole, leading to sharper peaks and better peak shapes.
V. Visualizing the Purification Workflow
To further clarify the decision-making process and experimental steps, the following diagrams are provided in Graphviz DOT language.
Caption: Decision workflow for the purification of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
VI. References
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Supporting Information for [Article Title]. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
A green synthesis of benzimidazoles. Indian Journal of Chemistry. Available at: [Link]
-
One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Domino Reaction. The Royal Society of Chemistry. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
-
The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. ResearchGate. Available at: [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]
-
Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to empower you to optimize your synthetic protocols.
Section 1: Synthesis Overview & Core Mechanism
The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[1][2] This method involves the condensation of an o-phenylenediamine with a carboxylic acid, often facilitated by a mineral acid catalyst. For our target molecule, this compound, the reactants are N-phenyl-o-phenylenediamine and acetic acid.
The reaction proceeds via two key steps:
-
Amide Formation: The more nucleophilic amino group of the diamine attacks the carbonyl carbon of acetic acid to form an N-acyl intermediate.
-
Cyclization & Dehydration: The second amino group then performs an intramolecular attack on the amide carbonyl, leading to a cyclized intermediate which subsequently dehydrates to form the stable, aromatic benzimidazole ring.[1][3]
Core Reaction Pathway
Caption: Phillips condensation mechanism for benzimidazole synthesis.
Section 2: Troubleshooting Guide - Identifying Unexpected Byproducts
This section is formatted as a series of questions you might ask when encountering specific issues during your experiment, followed by expert analysis and actionable solutions.
Q1: My crude ¹H NMR spectrum shows unreacted starting material. Why didn't the reaction go to completion and how can I fix it?
A1: Analysis & Causality
Observing significant amounts of unreacted N-phenyl-o-phenylenediamine is a common issue often linked to suboptimal reaction conditions. Several factors could be at play:
-
Insufficient Temperature: The cyclization-dehydration step of the Phillips condensation requires a significant energy input to overcome the activation barrier.[2][4] Reactions run at too low a temperature will stall after the initial amide formation.
-
Ineffective Water Removal: Dehydration drives the final step of the reaction. If water is not effectively removed (e.g., by azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent), the equilibrium can favor the cyclized intermediate, preventing the formation of the final aromatic product.
-
Catalyst Issues: While often run in neat acetic acid which acts as both reactant and solvent, some variations use a mineral acid catalyst (like 4N HCl).[1] An insufficient amount or inactive catalyst will slow the reaction rate considerably.
Solutions & Protocols
-
Increase Reaction Temperature: Most literature procedures call for heating the reaction mixture at reflux.[5] For a standard synthesis using glacial acetic acid, this means a temperature of around 118°C. Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux.
-
Use a Co-solvent: To facilitate water removal, consider using a co-solvent like toluene or xylene and a Dean-Stark apparatus. This is particularly useful for larger scale reactions.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reflux period.
-
Catalyst Check: If using a mineral acid catalyst, ensure it is of the correct concentration and added in the appropriate amount (typically catalytic, but can be up to several equivalents depending on the specific protocol).
Q2: I see a peak in my LC-MS with a mass of (M+42)+. What is this byproduct?
A2: Analysis & Causality
A mass peak corresponding to the molecular weight of your product plus 42 amu is a strong indicator of an N-acetylated byproduct .
-
Mechanism of Formation: The starting material, N-phenyl-o-phenylenediamine, has two amine nitrogens. The desired reaction is the formation of the benzimidazole ring. However, under the reaction conditions (presence of acetic acid, often used in excess), the nitrogen atom at position 1 of the newly formed benzimidazole ring can undergo a secondary acetylation. This adds an acetyl group (-COCH₃), which has a mass of 42.04 amu. This is more likely if acetic anhydride is used as the acetylating agent instead of acetic acid.
Solutions & Protocols
-
Control Stoichiometry: Use a more controlled amount of acetic acid. While often used as the solvent, reducing the excess can minimize over-acetylation. Using 1.5 to 2 equivalents of acetic acid in a high-boiling solvent like toluene is a good starting point.
-
Hydrolysis during Workup: This byproduct can often be removed during the aqueous workup. After the reaction is complete, quenching with a mild base (e.g., saturated sodium bicarbonate solution) and stirring for a period can hydrolyze the relatively labile N-acetyl group.
-
Purification: If the byproduct persists, it can typically be separated from the desired product by column chromatography on silica gel. The N-acetylated product is generally more polar than the target compound.
Q3: My crude product is a dark, tarry material that is difficult to purify. What caused this?
A3: Analysis & Causality
The formation of dark, polymeric tars is usually a sign of degradation, often caused by overly harsh reaction conditions or the presence of impurities.
-
Oxidation of Starting Material: o-Phenylenediamines are notoriously susceptible to air oxidation, which can produce highly colored, complex mixtures.[6] This process is accelerated at high temperatures.
-
Excessive Heat/Time: While heat is necessary, prolonged heating at very high temperatures (>150-200°C) can lead to decomposition and polymerization of both starting materials and the product.[2][4]
-
Strongly Acidic Conditions: Using excessively strong mineral acids can promote side reactions and charring.[7]
Solutions & Protocols
-
Use High-Purity Starting Materials: Ensure your N-phenyl-o-phenylenediamine is pure. If it appears discolored (pink, brown, or dark purple), it may be oxidized. Purify it by recrystallization or column chromatography before use.
-
Inert Atmosphere: For sensitive or large-scale reactions, running the synthesis under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side products.
-
Optimize Temperature and Time: Do not overheat. Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor by TLC to avoid unnecessarily long reaction times.
-
Purification of Crude Product: If you do obtain a tarry mixture, attempt to isolate the product by trituration with a suitable solvent (e.g., diethyl ether or hexanes) to precipitate the desired compound, or proceed directly to column chromatography, accepting that yields may be lower.
Section 3: FAQ - Byproduct Characterization & Prevention
What are the most common byproducts in this synthesis?
The most frequently encountered impurities are unreacted starting materials, over-acetylated product, and products from oxidative degradation. A summary of their characteristics is provided below.
| Compound Name | Structure (Simplified) | Key ¹H NMR Signals (DMSO-d₆) | Expected m/z [M+H]⁺ |
| This compound (Product) | Benzimidazole with CH₃ at C2, Phenyl at N1 | ~2.6 ppm (s, 3H, -CH₃), 7.2-7.8 ppm (m, 9H, Ar-H) | 209.11 |
| N-phenyl-o-phenylenediamine (Starting Material) | Benzene ring with -NH₂ and -NHPh groups ortho | Broad singlets for -NH protons, 6.5-7.5 ppm (m, 9H, Ar-H) | 185.11 |
| 1-Acetyl-2-methyl-1-phenyl-1H-benzo[d]imidazole | Product with -COCH₃ on the other N | Two methyl singlets, complex aromatic region | 251.12 |
| Oxidative Byproducts | Complex polymeric structures | Broad, unresolved signals in the aromatic region | Multiple high MW peaks |
How can I best purify the final product?
-
Aqueous Workup: After cooling the reaction, carefully pour it into a beaker of ice water and neutralize with a base like sodium hydroxide or sodium carbonate until the pH is ~7-8. This will precipitate the crude product.
-
Filtration: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove salts.
-
Recrystallization: This is the most effective method for purification. Ethanol or a mixture of ethanol and water is often a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.
What is the typical mass spectrometry fragmentation pattern for my product?
Electron impact (EI-MS) mass spectrometry of benzimidazoles often shows a stable molecular ion peak, which is frequently the base peak.[8] Common fragmentation pathways include the loss of a methyl radical from the C2 position, and sequential loss of HCN from the imidazole ring.[8][9]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7594-7598. Available at: [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]
-
Brainly.in. (2024). Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Available at: [Link]
-
Rao, K. S., et al. (2010). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 2(3), 273-279. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. IntechOpen. Available at: [Link]
-
Shukla, A., & Singh, R. (2016). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 654-677. Available at: [Link]
-
Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 75(9), 1181-1189. Available at: [Link]
-
Kaushik, P., et al. (2013). A one-pot efficient synthesis of biologically active benzimidazole derivatives has been achieved under solvent-free green conditions. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. brainly.in [brainly.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. ijmpronline.com [ijmpronline.com]
- 7. connectjournals.com [connectjournals.com]
- 8. scispace.com [scispace.com]
- 9. journalijdr.com [journalijdr.com]
overcoming solubility issues with 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Welcome to the technical support guide for 2-Methyl-1-phenyl-1H-benzo[d]imidazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this compound. We will explore the physicochemical principles governing its solubility and provide validated, step-by-step protocols to help you achieve your desired concentrations for both in vitro and in vivo applications.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that dictate its solubility behavior.
Q1: What are the primary structural features of this compound that cause its poor aqueous solubility?
A1: The solubility challenge is rooted in its molecular structure. The molecule consists of a fused benzene and imidazole ring system (a benzimidazole), with a phenyl group attached to one nitrogen and a methyl group at the 2-position[1]. This structure is predominantly aromatic, planar, and nonpolar, leading to strong intermolecular π-stacking interactions in its solid-state. These forces require significant energy to overcome for the molecule to be solvated by polar water molecules, resulting in low aqueous solubility.
Q2: How does pH influence the solubility of this compound?
A2: The benzimidazole ring system contains a basic nitrogen atom within the imidazole moiety[2]. In acidic conditions (low pH), this nitrogen can be protonated to form a cationic salt. This salt form is significantly more polar than the neutral molecule, allowing for much stronger and more favorable interactions with water, thereby increasing solubility[3][4]. This principle, governed by Le Châtelier's principle, is the basis for the most common and straightforward method of solubilization for this class of compounds[3].
Part 2: Troubleshooting Guide - A Step-Wise Approach to Solubilization
Users frequently encounter precipitation or an inability to achieve the target concentration. This guide provides a logical, stepwise workflow to systematically address these issues.
Caption: Logical workflow for troubleshooting solubility issues.
Q3: My compound is precipitating in my neutral aqueous buffer. What is the simplest first step?
A3: The most direct method is pH adjustment . Since this compound is a weak base, lowering the pH of your aqueous vehicle will protonate the molecule, forming a more soluble salt[]. We recommend preparing a concentrated stock in an acidic solution (e.g., 0.1 N HCl) and then diluting it into your final buffer, ensuring the final pH of the medium remains compatible with your assay. See Protocol 1 for a detailed methodology.
Q4: My experiment is sensitive to low pH, or pH adjustment alone is insufficient. What is the next logical step?
A4: The use of cosolvents is the next recommended approach. Cosolvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds[6][7]. Common biocompatible cosolvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400)[]. This method is simple and effective for many applications. See Protocol 2 for a detailed methodology.
Q5: I need to prepare a high-concentration formulation, for example, for an in vivo dosing study, and the allowable volume of cosolvent is limited. What advanced techniques can I use?
A5: For high-concentration requirements where simple pH adjustment or cosolvency is inadequate, we recommend complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[8]. They can encapsulate the poorly soluble benzimidazole molecule, forming a water-soluble inclusion complex that significantly enhances aqueous solubility[9][10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative for this purpose. See Protocol 3 for a detailed methodology.
Q6: Are there alternatives to cyclodextrins for advanced formulations?
A6: Yes, micellar solubilization using surfactants is another powerful technique. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles[11]. These micelles have a hydrophobic core that can entrap the benzimidazole compound, while the hydrophilic shell allows the entire structure to be dispersed in water[12][13]. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are frequently used in pharmaceutical formulations[11]. See Protocol 4 for a detailed methodology.
Part 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step procedures for the techniques discussed above.
Protocol 1: pH-Mediated Solubilization
-
Principle: Protonation of the basic imidazole nitrogen at acidic pH increases polarity and aqueous solubility.
-
Materials: this compound, 1 N Hydrochloric Acid (HCl), Deionized Water, target aqueous buffer (e.g., PBS), pH meter.
-
Procedure:
-
Weigh the required amount of the compound.
-
To prepare a 10 mg/mL stock, for example, add the compound to a volume of 0.1 N HCl equivalent to 80% of the final desired volume.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved. The solution should be clear.
-
Adjust the volume to the final target with 0.1 N HCl.
-
This acidic stock can then be serially diluted into your final assay buffer.
-
-
Self-Validation & Troubleshooting:
-
Always check the final pH of your diluted solution to ensure it is within the acceptable range for your experiment.
-
If precipitation occurs upon dilution into a neutral buffer, it indicates that the buffer capacity is insufficient to maintain the low pH required for solubility. In this case, a lower-concentration stock or an alternative method (e.g., cosolvents) is necessary.
-
Protocol 2: Solubilization Using a Cosolvent System
-
Principle: A water-miscible organic solvent reduces the polarity of the aqueous vehicle, increasing the solubility of nonpolar compounds.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Ethanol, PEG 400, Saline or other aqueous vehicle.
-
Procedure (for a 10% DMSO / 40% PEG 400 / 50% Saline vehicle):
-
Weigh the required amount of the compound into a sterile vial.
-
Add the DMSO (10% of the final volume) and vortex until the compound is fully dissolved. This creates a concentrated pre-stock.
-
Add the PEG 400 (40% of the final volume) and vortex to mix thoroughly.
-
Slowly add the saline (50% of the final volume) dropwise while continuously vortexing to prevent precipitation.
-
The final solution should be clear and free of particulates.
-
-
Self-Validation & Troubleshooting:
-
Always add the aqueous component last and slowly. Rapid addition can cause localized concentration changes and lead to precipitation.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., less than 0.5% DMSO for many cell-based assays).
-
Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Principle: The hydrophobic benzimidazole molecule is encapsulated within the nonpolar cavity of the HP-β-CD, forming a water-soluble inclusion complex.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water or buffer.
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer. Gently warm the solution (40-50°C) to aid in dissolving the cyclodextrin.
-
Slowly add the powdered benzimidazole compound to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature or slightly elevated temperature for several hours (4-24 hours) to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear filtrate is your solubilized compound-cyclodextrin complex.
-
-
Self-Validation & Troubleshooting:
-
The amount of compound that can be solubilized is dependent on the concentration of HP-β-CD. A phase-solubility study can be performed to determine the optimal ratio.
-
Confirmation of complex formation can be achieved using techniques like DSC, FTIR, or NMR spectroscopy[9].
-
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin host.
Protocol 4: Micellar Solubilization using Surfactants
-
Principle: The compound partitions into the hydrophobic core of micelles formed by surfactant molecules above their critical micelle concentration (CMC).
-
Materials: this compound, Polysorbate 80 (Tween® 80), Deionized water or buffer.
-
Procedure:
-
Prepare a surfactant solution in the desired aqueous vehicle at a concentration well above its CMC (e.g., 1-5% w/v for Polysorbate 80).
-
Add the powdered benzimidazole compound to the surfactant solution.
-
Vortex and/or sonicate the mixture. Gentle heating (40-60°C) can facilitate the process but should be used with caution depending on compound stability[14].
-
Allow the solution to equilibrate for 1-2 hours at room temperature.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved material or aggregates.
-
-
Self-Validation & Troubleshooting:
-
The choice of surfactant and its concentration can significantly impact solubilization efficiency[11].
-
Be aware that some surfactants can have biological effects or interfere with certain assays. Always run a vehicle control in your experiments.
-
Caption: Formation of a drug-loaded micelle from surfactant monomers.
Part 4: Data & Reference Tables
Table 1: Qualitative Solubility of Benzimidazole-Type Compounds in Common Organic Solvents
This data is intended for preparing high-concentration stock solutions for serial dilution.
| Solvent | Solubility | Application Notes |
| Dimethyl Sulfoxide (DMSO) | High | Common for in vitro stock solutions. Ensure final concentration is low (<0.5%) to avoid cytotoxicity.[15] |
| Dimethylformamide (DMF) | High | Effective solvent, but can sometimes form complexes with benzimidazoles. Use with caution. |
| Methanol / Ethanol | Moderate | Good for initial dissolution; may require warming. Can be used in some formulations. |
| Dichloromethane (DCM) | Moderate | Useful for extraction and purification but not for biological assays. Solubility of benzimidazoles is generally low.[16] |
| Toluene | Low | Not a suitable solvent for solubilization in most research contexts.[16] |
| Water | Very Low | The primary challenge this guide addresses. Solubility is negligible at neutral pH. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Pros | Cons | Best For |
| pH Adjustment | Simple, inexpensive, highly effective for basic compounds.[] | Not suitable for pH-sensitive assays; risk of precipitation in neutral buffers.[17] | Initial in vitro screening; salt formation studies. |
| Cosolvency | Simple, rapid, and broadly applicable.[6] | Potential for solvent toxicity/interference; may not achieve very high concentrations.[18] | In vitro assays and some low-dose in vivo studies. |
| Cyclodextrin Complexation | High solubility enhancement; low toxicity (especially HP-β-CD); can improve stability.[10] | More complex preparation; higher cost; potential for drug displacement. | High-concentration parenteral and oral formulations. |
| Surfactant Micelles | High solubilization capacity; established use in commercial formulations.[11] | Potential for biological activity of the surfactant; can interfere with some assays.[18] | Formulations requiring high drug loading; emulsion systems. |
References
-
Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
- Godge, G.R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science.
-
(2013). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]
- (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR.
-
Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
- Banyal, M. & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and PURE & APPLIED RESEARCH.
- (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- (2015). Methods of solubility enhancements. Slideshare.
-
Al-Bayati, M.F. & Al-Amiery, A.A. (2024). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances. Available from: [Link]
-
Kumar, S. & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
- (2014). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
(n.d.). pH and Solubility. Fiveable. Available from: [Link]
-
(n.d.). How does pH affect solubility?. askIITians. Available from: [Link]
-
(n.d.). 2-Phenyl-1H-benzo[d]imidazole. Chemsrc. Available from: [Link]
-
(n.d.). pH and solubility (video). Khan Academy. Available from: [Link]
- Bhadoriya, S.S. (2017). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Analytical & Pharmaceutical Research.
-
(n.d.). 2-Methyl-1H-benzo[d]imidazole. Chemsrc. Available from: [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- (2008). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values.
- (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Ullah, N., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available from: [Link]
- (1963).
- (2025). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide.
- (2008). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Sami Publishing Company.
-
Kolvari, E., et al. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Sami Publishing Company. Available from: [Link]
- Sharma, S., et al. (2022). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology.
-
López-Rodríguez, M.L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
- Poddar, S.K., Saqueeb, N., & Rahman, S.M.A. (2016). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
-
(n.d.). 2-Phenylbenzimidazole. PubChem. Available from: [Link]
-
Al-Ostath, R.A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available from: [Link]
-
Li, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available from: [Link]
- Qandil, A.M. (2012). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate.imidazoles Phenyl Sulfonylpiperazines.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. Khan Academy [khanacademy.org]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. scielo.br [scielo.br]
- 9. ijpsr.com [ijpsr.com]
- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. jocpr.com [jocpr.com]
- 12. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 15. neuroquantology.com [neuroquantology.com]
- 16. researchgate.net [researchgate.net]
- 17. How does pH affect solubility? - askIITians [askiitians.com]
- 18. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
Technical Support Center: 2-Methyl-1-phenyl-1H-benzo[d]imidazole Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenyl-1H-benzo[d]imidazole. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis, purification, characterization, and application of this compound. The information is presented in a direct question-and-answer format to help you troubleshoot effectively and advance your research with confidence.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of substituted benzimidazoles is a well-established field, yet it presents common challenges that can impact yield, purity, and reproducibility.[1] This section addresses the most frequent issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I optimize the synthesis?
Low yields in benzimidazole synthesis are a common problem that can often be traced back to suboptimal reaction conditions, reagent purity, or competing side reactions.[2]
Root Cause Analysis & Solutions:
-
Purity of Starting Materials: The primary precursors are typically an N-substituted o-phenylenediamine and a carboxylic acid (or its derivative). Impurities in these starting materials can significantly interfere with the reaction.[2][3]
-
Recommendation: Ensure the purity of your N-phenyl-o-phenylenediamine and acetic acid (or acetyl derivative). If the diamine has darkened, it may indicate oxidation, a common issue that can be mitigated by performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] Consider recrystallizing or distilling starting materials if their purity is questionable.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical. Classical methods often required very high temperatures, which can lead to degradation.[2][4]
-
Recommendation: Most modern syntheses proceed under milder conditions. A common method involves refluxing N-phenyl-o-phenylenediamine with glacial acetic acid. If this provides low yields, consider using a catalyst such as a mild Lewis or Brønsted acid. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[3]
-
-
Inefficient Cyclization/Dehydration: The final step of the synthesis is an intramolecular cyclization and dehydration. If this step is inefficient, the Schiff base intermediate may persist.
-
Recommendation: The use of dehydrating agents or acidic catalysts can facilitate this step. Polyphosphoric acid (PPA) is effective but can be harsh. Refluxing in glacial acetic acid often serves the dual purpose of being a reactant and an acidic medium to promote cyclization.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your optimization process.
Sources
Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing side reactions and optimizing your synthesis.
Introduction
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the Phillips-Ladenburg reaction. This involves the condensation of N-phenyl-o-phenylenediamine with acetic acid or its derivatives.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and complicate purification. This guide provides a comprehensive overview of potential issues, their underlying causes, and validated strategies to ensure a successful and high-yielding synthesis.
Core Synthesis Pathway
The primary reaction involves the acid-catalyzed condensation and subsequent cyclization of N-phenyl-o-phenylenediamine with an acetyl source, typically acetic acid or acetic anhydride.
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole, with a special focus on challenges encountered during scale-up. Our aim is to deliver field-proven insights and robust troubleshooting strategies to ensure successful, scalable, and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction in the development of various pharmaceutical agents. The most prevalent and industrially viable method is a variation of the Phillips condensation, which involves the reaction of N-phenyl-o-phenylenediamine with acetic acid or its derivatives. While straightforward in principle, scaling this reaction from the benchtop to pilot or production scale introduces a host of challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This guide is structured to address these challenges head-on.
Reaction Mechanism: Phillips Condensation
The synthesis proceeds via a two-step mechanism: initial acylation of one of the amino groups of N-phenyl-o-phenylenediamine by acetic acid to form an N-acyl intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.[1]
Caption: Phillips Condensation Mechanism for this compound.
Troubleshooting Guide: From Lab Scale to Pilot Plant
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis and scale-up of this compound.
Low or Inconsistent Yields
Question: My reaction yield is consistently low, or varies significantly between batches. What are the likely causes and how can I improve it?
Answer:
Low and inconsistent yields are often multifactorial, stemming from issues with starting materials, reaction conditions, or workup procedures. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of N-phenyl-o-phenylenediamine is critical. It is susceptible to oxidation, which can lead to colored impurities and the formation of byproducts.[2]
-
Recommendation: Use freshly purified N-phenyl-o-phenylenediamine or ensure its quality by checking its melting point and spectroscopic data. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
-
Reaction Temperature and Time: The Phillips condensation often requires elevated temperatures to drive the dehydration step.[3] However, excessively high temperatures can lead to degradation of the starting materials or product.
-
Recommendation: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] A temperature range of 100-120°C is a good starting point for optimization.
-
-
Catalyst Choice and Loading: While the reaction can be driven by acetic acid alone, the use of a catalyst can improve yields and reduce reaction times.
-
Recommendation: Consider using a mild acid catalyst like p-toluenesulfonic acid (p-TSOH).[4] Optimize the catalyst loading; typically, 5-10 mol% is sufficient. Excessive catalyst can sometimes promote side reactions.
-
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>100 kg) |
| Typical Yield | 85-95% | 80-90% | >85% (optimized) |
| Reaction Time | 4-8 hours | 6-12 hours | 8-16 hours |
| Catalyst Loading | 5-10 mol% | 3-7 mol% | 2-5 mol% (optimized) |
| Temperature | 100-120°C | 110-130°C (with careful monitoring) | Process specific, often controlled by reflux |
Table 1: Representative Reaction Parameters and Yields at Different Scales.
Formation of Impurities and Byproducts
Question: I am observing significant amounts of impurities in my crude product. What are the common byproducts and how can I minimize their formation?
Answer:
Impurity formation is a common issue, especially during scale-up where localized overheating and inefficient mixing can occur.
-
Oxidation Products: As mentioned, oxidation of the diamine starting material is a primary source of colored impurities.
-
Recommendation: Maintain an inert atmosphere throughout the reaction and workup.
-
-
Over-alkylation: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur.[2]
-
Recommendation: Ensure all reagents and solvents are free from alkylating contaminants.
-
-
Incomplete Cyclization: The intermediate Schiff base may be stable under certain conditions and not fully cyclize.
-
Recommendation: Ensure sufficient reaction time and temperature. Monitor the disappearance of the intermediate by TLC or HPLC.
-
Caption: Troubleshooting Workflow for Benzimidazole Synthesis.
Challenges in Product Purification
Question: I am having difficulty purifying the product, especially at a larger scale. What are the recommended purification methods?
Answer:
Purification can be challenging due to the similar polarities of the product and some impurities.
-
Acid-Base Extraction: Benzimidazoles are basic and can be effectively purified using acid-base extraction.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., 10% NaOH) to precipitate the purified product.
-
Filter the solid, wash with water, and dry.[2]
-
-
-
Recrystallization: This is a crucial step for obtaining a highly pure product.
-
Recommendation: Screen various solvents for recrystallization. A mixture of ethanol and water is often effective. For larger scales, consider controlled crystallization to obtain a consistent particle size distribution, which is important for formulation.
-
Experimental Protocols
Lab-Scale Synthesis of this compound (10 g scale)
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-phenyl-o-phenylenediamine (18.4 g, 0.1 mol).
-
Add glacial acetic acid (60 mL).
-
Begin stirring and heat the mixture to reflux (around 118°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane). The reaction is typically complete in 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Scale-Up Considerations and Pilot Plant Protocol (1 kg scale)
-
Heat Management: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the initial heating phase.
-
Reagent Addition: For larger scales, consider adding the acetic acid portion-wise to the heated diamine to better control the initial exotherm.
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized overheating. Use a reactor with an appropriate agitator design.
Pilot Plant Protocol:
-
Charge a 20 L glass-lined reactor with N-phenyl-o-phenylenediamine (1.84 kg, 10 mol).
-
Inert the reactor with nitrogen.
-
Add glacial acetic acid (6.0 L) to the reactor.
-
Start the agitator and heat the reactor contents to 115-120°C.
-
Maintain the temperature and monitor the reaction by HPLC.
-
After completion, cool the reactor to 20-25°C.
-
Transfer the reaction mixture to a larger vessel containing 50 L of cold water.
-
Neutralize with 20% sodium hydroxide solution to a pH of 7-8, maintaining the temperature below 30°C.
-
Isolate the product by centrifugation, wash with water, and dry in a vacuum oven at 60-70°C.
Frequently Asked Questions (FAQs)
Q1: Can I use acetic anhydride instead of glacial acetic acid? A1: Yes, acetic anhydride can be used and may result in a faster reaction. However, it is more reactive and may require more careful temperature control.
Q2: What is the best way to monitor the reaction on a large scale? A2: For large-scale reactions, in-process HPLC analysis is the most reliable method for monitoring the disappearance of starting material and the formation of the product.
Q3: Are there any specific safety precautions for this reaction at scale? A3: Yes. Acetic acid is corrosive. N-phenyl-o-phenylenediamine can be an irritant. Always use appropriate personal protective equipment (PPE). The reaction is exothermic, so ensure proper temperature control to prevent runaways. The workup involves neutralization, which can generate gas; ensure adequate venting.
Q4: What are the advantages of using a green chemistry approach for this synthesis? A4: Green chemistry approaches, such as using water as a solvent at high temperatures or solvent-free conditions, can reduce the environmental impact and may offer simpler workup procedures.[5][6][7] However, these methods need to be carefully evaluated for their scalability and economic viability.
References
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles.
- EPRA JOURNALS. (n.d.). SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS.
- Bentham Science Publishers. (2023).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- RSC Publishing. (2023).
- AdiChemistry. (n.d.).
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- ResearchGate. (2023). (PDF)
- ResearchGate. (n.d.).
- Taylor & Francis Online. (n.d.). Full article: Synthesis of benzimidazole by mortar–pestle grinding method.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- PubMed Central. (n.d.).
- ResearchGate. (2020).
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- ResearchGate. (n.d.). Synthetic application and scale up reaction. Conditions: Undivided....
- BenchChem. (2025).
Sources
Technical Support Center: Enhancing the Purity of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis and purification of 2-Methyl-1-phenyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Purity
This compound is a key structural motif in medicinal chemistry, forming the backbone of various pharmacologically active agents. Achieving high purity is paramount, as even trace impurities can confound biological assays and compromise the integrity of downstream applications. The primary synthetic route, typically a condensation reaction, can lead to a variety of side products and unreacted starting materials that complicate purification. This guide provides a structured, question-and-answer-based approach to address these challenges head-on.
Frequently Asked Questions & Troubleshooting Guides
Q1: My crude product is a discolored oil/solid with a broad melting point. What are the likely impurities?
A1: This is a common observation and typically points to the presence of unreacted starting materials and side products. The discoloration, often a yellow, brown, or reddish tint, is frequently caused by the oxidation of unreacted o-phenylenediamine precursors.
The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] High temperatures or the presence of oxidizing agents can lead to side reactions.[3][4]
Table 1: Common Impurities and Their Origins
| Impurity | Potential Origin | Appearance/TLC Characteristics |
| N-phenyl-o-phenylenediamine | Unreacted starting material | Can oxidize to form colored impurities. Typically more polar than the product. |
| Acetic Acid/Anhydride | Excess reagent | Acidic residue, may prevent crystallization. |
| Polymeric by-products | High reaction temperatures | Tarry, dark-colored substances. Often remain at the baseline on TLC. |
| Isomeric Products | Impure starting diamine | May have very similar polarity to the desired product, making separation difficult. |
| Benzodiazepine derivatives | Side reaction with certain ketones | A potential alternative cyclization product under neutral conditions.[3] |
To begin troubleshooting, it is essential to analyze the crude product by Thin Layer Chromatography (TLC) against the starting materials to visualize the impurity profile.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methyl-1-phenyl-1H-benzo[d]imidazole and Its Analogs
This guide offers a comprehensive comparative analysis of the biological activities of 2-Methyl-1-phenyl-1H-benzo[d]imidazole and its structural isomers and analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this important class of heterocyclic compounds. We will delve into key areas of pharmacological interest, including anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of numerous therapeutic agents.[2] Derivatives of benzimidazole are known to exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[3]
The biological activity of benzimidazoles is highly dependent on the nature and position of substituents on the bicyclic core.[4][5] Specifically, 1,2-disubstituted benzimidazoles, such as the titular this compound, represent a class with significant therapeutic interest. The substituents at the N1 and C2 positions play a crucial role in modulating the compound's interaction with specific biological targets, thereby influencing its efficacy and selectivity.[6][7] This guide will explore how variations in these positions, particularly in relation to the 2-methyl-1-phenyl framework, impact biological outcomes.
Caption: General scaffold of 1,2-disubstituted benzimidazoles.
Comparative Anticancer Activity
Benzimidazole derivatives have emerged as potent anticancer agents, primarily due to their ability to interfere with critical cellular processes in cancer cells, such as DNA synthesis and cell division.[1][8]
Mechanism of Action: Topoisomerase Inhibition and Cytotoxicity
A key mechanism for the anticancer effect of some benzimidazole analogs is the inhibition of topoisomerase enzymes, particularly Topoisomerase I (Topo I).[8] These enzymes are vital for managing DNA topology during replication and transcription. By stabilizing the Topo I-DNA cleavage complex, these compounds lead to DNA damage and trigger apoptosis in rapidly dividing cancer cells. The cytotoxic activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2]
Caption: Mechanism of anticancer action via Topoisomerase I inhibition.
Structure-Activity Relationship (SAR) and Comparative Data
The substitution pattern on the benzimidazole ring significantly influences cytotoxic potential. Studies on various derivatives have shown that the choice of substituents at both the N1 and C2 positions is critical. For instance, certain acetylhydrazone derivatives of 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole have demonstrated excellent inhibitory activity against a range of cancer cell lines.[9]
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N'-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide (5a) | A549 (Lung) | 4 - 17 | [9] |
| N'-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide (5d) | HCT116 (Colon) | 4 - 17 | [9] |
| 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative (6a) | HCT-116 (Colon) | 29.5 ± 4.53 | [2] |
| 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative (6c) | HeLa (Cervical) | 33.8 ± 3.54 | [2] |
| 1H-benzo[d]imidazole analog (12b) | 60-cell line panel | 0.16 - 3.6 (GI₅₀) | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration causing 50% growth inhibition.
The data suggests that complex side chains incorporating hydrazone moieties can confer potent cytotoxicity.[9] Furthermore, modifications that enhance DNA binding, such as those in bisbenzimidazoles, lead to broad-spectrum anticancer activity across multiple cell lines.[8]
Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections.[10] Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial potential.[11]
Mechanism of Action
The antimicrobial action of benzimidazoles is diverse. Some derivatives are known to inhibit bacterial cell division by targeting proteins like FtsZ, a crucial component of the bacterial cytoskeleton.[12] Others may disrupt microbial metabolic pathways or compromise cell membrane integrity. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) and Comparative Data
For antimicrobial activity, substitutions on both the benzimidazole core and the pendant phenyl rings are determinantal. Electron-withdrawing groups on the phenyl ring have been observed to enhance antibacterial activity.[13]
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-Methyl-1H-benzimidazole (1) | Various bacteria | Weak (7-8 mm zone) | [14] |
| Indolylbenzo[d]imidazole (3ao) | Staphylococcus aureus (MRSA) | < 1 | [12] |
| Indolylbenzo[d]imidazole (3aq) | Staphylococcus aureus (MRSA) | < 1 | [12] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | [12] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | [12] |
The data clearly shows that while the basic 2-methyl-1H-benzimidazole scaffold has weak activity, the addition of more complex C2 substituents like an indole ring dramatically increases potency, especially against resistant strains like MRSA.[12][14] Methylation at the N1 position and substitutions on the benzimidazole core (e.g., dimethyl) also modulate activity and spectrum.[12]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and developing novel anti-inflammatory agents is a major research focus. Benzimidazole derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[4][5]
Structure-Activity Relationship (SAR) and Comparative Data
SAR analyses reveal that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for anti-inflammatory activity.[4][5] For example, a 1-pyrimidin-2-yl substituent was found to confer potent activity through the inhibition of lymphocyte-specific kinase (Lck).[4]
| Compound/Analog | Assay/Model | Activity/Result | Reference |
| 1-(pyrimidin-2-yl)-benzimidazole derivative (2) | Lck Kinase Inhibition | Potent (3 nM) | [4] |
| 1-(pyrimidin-2-yl)-benzimidazole derivative (2) | IL-2 Cytokine Production Inhibition | Potent (0.054 mM) | [4] |
| 2-substituted benzimidazole (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence | IC₅₀ < Ibuprofen | [15] |
| 2-substituted benzimidazole (B2, B4, B7, B8) | Carrageenan-induced paw edema (in vivo) | Comparable effect to Diclofenac sodium | [15] |
These findings highlight that specific N1-heterocyclic substituents can target kinases involved in the inflammatory cascade.[4] Meanwhile, other 2-substituted derivatives show efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, likely through COX inhibition or other mechanisms.[15]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details standardized protocols for evaluating the biological activities discussed.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to inhibit cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 3 µM to 100 µM). Remove the old media from the wells and add media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.[2]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility (Disc Diffusion Method)
This protocol provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 30 µ g/disc ). Place the discs firmly on the agar surface.
-
Controls: Include a positive control disc (e.g., ciprofloxacin) and a negative control disc (solvent only).[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disc where no growth occurs). A larger zone indicates greater antimicrobial activity.[14]
Synthesis of the Benzimidazole Core
The 1,2-disubstituted benzimidazole scaffold is typically synthesized via a condensation reaction.
Caption: General synthesis of 1,2-disubstituted benzimidazoles.
A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde under acidic conditions.[14][16] For example, reacting o-phenylenediamine with glacial acetic acid yields 2-methyl-1H-benzimidazole.[14] Subsequent N-alkylation or N-arylation can be performed to introduce the substituent at the N1 position.
Conclusion and Future Perspectives
The this compound framework and its related analogs represent a highly versatile and pharmacologically significant class of compounds. The comparative analysis reveals that subtle structural modifications to the N1 and C2 substituents can dramatically alter biological activity and selectivity.
-
For Anticancer Activity: The development of complex side chains and bisbenzimidazole structures appears to be a promising strategy for enhancing DNA interaction and cytotoxicity.[8]
-
For Antimicrobial Activity: Incorporating bulky, heterocyclic moieties at the C2 position, such as indole, is a key strategy for overcoming drug resistance.[12]
-
For Anti-inflammatory Activity: Targeting specific kinases through N1-substitutions offers a path toward potent and selective anti-inflammatory agents.[4]
Future research should focus on synthesizing novel analogs with optimized pharmacokinetic properties and conducting in vivo studies to validate the promising in vitro results. The development of multi-target inhibitors, leveraging the scaffold's ability to interact with diverse biological targets, could lead to novel therapeutics with enhanced efficacy for complex diseases.[15]
References
-
Structure-Activity Relationships of 1,2-Disubstituted Benzimidazoles: Selective Inhibition of Heme Oxygenase-2 Activity. (2015). ChemMedChem. [Link]
-
The structure-activity relationship of antibacterial 1,2-disubstituted benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals (Basel). [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 2-SUBSTITUTED PHENYL-1-(SUBSTITUTED PIPERAZIN-1-YL) METHYL)-1H-BENZO[D]IMIDAZOLES. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). Journal of Young Pharmacists. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2023). RSC Medicinal Chemistry. [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2022). Molecules. [Link]
-
Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. (n.d.). ResearchGate. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. (2013). HETEROCYCLES. [Link]
-
Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
-
Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (2013). Archiv der Pharmazie. [Link]
-
Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. (2022). Molecules. [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). International Journal of Molecular Sciences. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. (2023). Journal of Medicinal Chemistry. [Link]
-
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.). ResearchGate. [Link]
-
Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. (2021). Bioorganic Chemistry. [Link]
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). BMC Chemistry. [Link]
-
Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity. (1990). Pharmacological Research. [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). Scientific Reports. [Link]612/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of 1,2-Disubstituted Benzimidazoles: Selective Inhibition of Heme Oxygenase-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. banglajol.info [banglajol.info]
- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jyoungpharm.org [jyoungpharm.org]
A Comparative Guide to the Experimental Cross-Validation of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
This guide provides an in-depth, objective analysis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and a comparative evaluation of its biological performance, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the experimental landscape of this promising benzimidazole derivative.
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged pharmacophore, forming the core structure of numerous pharmaceuticals.[1][2] The specific derivatization at the 1 and 2 positions dramatically influences the molecule's biological activity. This guide focuses on the 1-phenyl and 2-methyl substituted variant, cross-validating its performance against established standards and structural analogs in key therapeutic areas.
Synthesis and Structural Elucidation
The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3][4] This reaction, typically requiring acidic conditions, is a robust and versatile method for creating the core benzimidazole ring system.[3][4] The introduction of the N-phenyl group can be accomplished either by starting with N-phenyl-o-phenylenediamine or through a subsequent N-arylation reaction.
Representative Synthetic Workflow
The synthesis of 2-Methyl-1H-benzimidazole, the precursor to the title compound, generally involves the condensation of o-phenylenediamine with acetic acid.[3] The subsequent N-phenylation would complete the synthesis. A common one-pot alternative involves the reaction of N-phenyl-o-phenylenediamine with acetic acid.
Below is a generalized protocol based on the well-established Phillips condensation method.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole (Precursor)
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as a mixture of ethanol and water.
-
Condensation: Add glacial acetic acid (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Neutralization & Precipitation: After completion, cool the mixture to room temperature. Carefully neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methyl-1H-benzimidazole.[3]
The subsequent N-phenylation can be achieved using reagents like iodobenzene under copper-catalyzed conditions (Ullmann condensation) or with phenylboronic acid under palladium catalysis (Buchwald-Hartwig amination).
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Cross-Validation
Structural confirmation is paramount. The following table summarizes the expected characterization data for a closely related analog, 2-methyl-1H-benzimidazole, which serves as a foundational reference. The addition of the N-phenyl group would introduce characteristic signals in the aromatic region of the NMR spectra and be confirmed by the final molecular weight.
Table 1: Spectroscopic Data for 2-Methyl-1H-benzimidazole
| Technique | Observed Data | Interpretation | Reference |
| ¹H NMR | δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃) | Aromatic protons on the benzo-ring appear around 7.20-7.52 ppm. The methyl group at the C2 position shows a characteristic singlet at ~2.62 ppm. | [3] |
| IR (KBr) | ~3400 cm⁻¹ (N-H), ~2960 cm⁻¹ (C-H), ~1600 cm⁻¹ (C=C aromatic), ~1280 cm⁻¹ (C-N of imidazole) | Key functional groups are identified: N-H stretch of the imidazole, aliphatic C-H stretch of the methyl group, aromatic C=C stretching, and C-N stretching of the imidazole ring. | [3] |
| Melting Point | 175-177 °C | A sharp melting point range indicates a high degree of purity for the synthesized compound. | [3] |
Note: For the N-phenyl derivative, one would expect additional aromatic proton signals (typically 5H) and the absence of the N-H proton signal in ¹H NMR, along with the disappearance of the N-H stretch in the IR spectrum.
Comparative Biological Performance
Benzimidazole derivatives are renowned for their broad spectrum of biological activities.[2][5][6] We will now cross-validate the experimental results for this compound and its analogs in anticancer, antimicrobial, and antioxidant assays.
Anticancer Activity
Derivatives of the title compound have been evaluated for their cytotoxic effects against various human cancer cell lines. The mechanism often involves interaction with DNA or inhibition of crucial cellular enzymes.[2]
A recent study synthesized two new molecules from 2-methyl-1H-benzo[d]imidazole, with compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) showing notable cytotoxicity.[1] While not the exact title compound, this N-benzylated analog provides valuable insight into the potential of the core structure.
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound/Drug | A549 (Lung) | DLD-1 (Colon) | L929 (Fibrosarcoma) | Reference |
| Compound 2a * | 111.70 | 185.30 | 167.30 | [1] |
| Cisplatin (Standard) | < Compound 2a | < Compound 2a | Not Reported | [1] |
*Compound 2a is 2-methyl-3-(3-chlorobenzyl)benzimidazole, a structural analog.
The results indicate that while compound 2a demonstrates cytotoxic activity, its potency is lower than the standard chemotherapeutic agent, cisplatin, in the tested cell lines.[1] However, it highlights that the 2-methyl-1H-benzo[d]imidazole scaffold is a viable starting point for developing more potent anticancer agents.[1][7] The study suggested that the compound may inhibit DNA replication and transcription, leading to apoptosis.[1]
Caption: Logic flow for in vitro cytotoxicity testing.
Antimicrobial and Antioxidant Activity
The direct precursor, 2-methyl-1H-benzimidazole, has been explicitly tested for its antimicrobial and antioxidant properties, providing a baseline for the family of compounds.
Table 3: Antimicrobial & Antioxidant Performance of 2-Methyl-1H-benzimidazole
| Assay Type | Test Compound (IC₅₀ / Result) | Standard Drug (IC₅₀ / Result) | Interpretation | Reference |
| Antioxidant (DPPH Assay) | IC₅₀: 144.84 µg/ml | BHT (IC₅₀: 51.56 µg/ml) | The compound shows moderate antioxidant activity, though less potent than the standard butylated hydroxytoluene (BHT). This suggests potential for scavenging free radicals. | [3] |
| Antimicrobial | Weak activity (7-8 mm zone of inhibition) | Ciprofloxacin (Standard) | Demonstrates weak antibacterial properties compared to the broad-spectrum antibiotic ciprofloxacin. This suggests the core scaffold may require further modification to enhance antimicrobial potency.[5][8] | [3] |
| Cytotoxicity (Brine Shrimp) | LC₅₀: 0.42 µg/ml | Vincristine Sulphate (LC₅₀: 0.544 µg/ml) | Exhibits very prominent general cytotoxicity in the brine shrimp lethality assay, even more potent than the standard anticancer drug vincristine sulphate. This indicates significant, albeit non-specific, bioactivity. | [3] |
These results are particularly insightful. The strong general cytotoxicity observed in the brine shrimp assay, coupled with moderate specific cytotoxicity against cancer cell lines, suggests that 2-methyl-benzimidazole derivatives are biologically potent.[3] While the antioxidant and antimicrobial activities of the parent compound are modest, they establish a functional baseline that can be optimized through further chemical modification, such as N-phenylation.
Structure-Activity Relationship (SAR) Insights
The causality behind experimental choices in drug design is often explained by Structure-Activity Relationships. For benzimidazoles:
-
Substitution at N-1: Alkylation or arylation at the N-1 position, as in the title compound, can significantly enhance lipophilicity, potentially improving cell membrane penetration and altering target binding.[9]
-
Substitution at C-2: The 2-methyl group is a simple substituent. Replacing it with larger or more functionalized groups, such as substituted phenyl rings, has been shown to dramatically increase activity against targets like α-glucosidase or various cancer cell lines.[7][10]
-
Substitution on the Benzo Ring: Adding electron-donating or electron-withdrawing groups to the benzene part of the benzimidazole core can modulate the electronic properties of the entire molecule, impacting its biological activity.[2]
Conclusion and Future Directions
The cross-validation of experimental data confirms that this compound belongs to a class of compounds with significant, tunable biological activity.
-
Synthesis: The synthetic routes are well-established, allowing for reliable production and derivatization.
-
Anticancer Potential: Analogs of the title compound show definite, albeit moderate, cytotoxic activity against cancer cell lines. The high general cytotoxicity seen in brine shrimp assays suggests this scaffold is a potent biological agent that requires further refinement to improve specificity and efficacy.[1][3]
-
Antimicrobial & Antioxidant Activity: The precursor molecule demonstrates moderate antioxidant and weak antimicrobial effects, indicating that the core structure possesses intrinsic activity that could be enhanced through targeted chemical modifications.[3]
For researchers and drug developers, this compound represents a valuable lead structure. Future work should focus on systematic modifications at the N-1 phenyl ring and the C-2 methyl group to build a comprehensive SAR profile, aiming to optimize potency and selectivity for specific therapeutic targets, such as protein kinases, topoisomerases, or microbial enzymes.[11]
References
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Yüksek, M. F., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemistry Central Journal. [Link]
-
Zhang, J., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. [Link]
-
Geronikaki, A., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]
-
Wang, L., et al. (2015). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. RSC Advances. [Link]
-
Jóźwiak, M., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. [Link]
-
Jasim, L. S., et al. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2-[2-(5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology. [Link]
-
Arslan, H., et al. (2011). Synthesis, characterization and crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole. Semantic Scholar. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]
-
Le, T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
Filimonov, I. S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Pharmaceuticals. [Link]
-
Kumar, R., et al. (2016). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. Journal of Pharmaceutical and Clinical Research. [Link]
-
Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry. [Link]
-
Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry. [Link]
-
Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals. [Link]
Sources
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. connectjournals.com [connectjournals.com]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationships of 2-Methyl-1-phenyl-1H-benzo[d]imidazole Analogues
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, an isomeric bicyclic structure of purine, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in a multitude of pharmacologically active compounds and its ability to interact with a diverse array of biological targets through various non-covalent interactions.[3] The structural versatility of the benzimidazole core allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize therapeutic efficacy.
This guide focuses specifically on the 2-Methyl-1-phenyl-1H-benzo[d]imidazole core structure. We will conduct an in-depth comparative analysis of its structure-activity relationship (SAR) studies across two primary therapeutic domains: antimicrobial and anticancer activities. By examining how specific structural modifications influence biological outcomes, this guide aims to provide researchers, scientists, and drug development professionals with a coherent framework for designing next-generation therapeutic agents based on this versatile scaffold.
Core Scaffold and General Synthetic Strategy
The foundational structure consists of a benzimidazole ring substituted with a methyl group at the C-2 position and a phenyl ring at the N-1 position. The general and most common synthesis involves the condensation reaction between an N-substituted o-phenylenediamine and a carboxylic acid or its derivative.[4][5] For the target scaffold, this typically involves the reaction of N-phenyl-o-phenylenediamine with glacial acetic acid, often under acidic conditions to facilitate cyclization.
Caption: General synthesis of the core scaffold.
Part 1: Structure-Activity Relationship (SAR) for Antimicrobial Activity
Benzimidazole derivatives are well-established as potent antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[2][6][7] Their mechanism is often attributed to their structural similarity to purines, allowing them to interfere with the synthesis of bacterial nucleic acids and proteins.[1] The SAR for this class of compounds reveals that specific substitutions on both the benzimidazole core and the N-1 phenyl ring are critical for potency and spectrum of activity.
Analysis of Key Structural Modifications
-
N-1 Phenyl Ring Substitutions: Modifications on the N-1 phenyl ring are crucial for modulating activity, particularly against challenging Gram-negative bacteria. Studies have shown that introducing specific substituents can enhance permeability and interaction with bacterial targets.[1][8]
-
C-2 Position: While this guide focuses on the 2-methyl analogue, it is a key position for activity. The methyl group is generally well-tolerated, but its replacement with other small alkyl groups or functionalized methyl moieties, such as (1H-benzo[d]imidazol-2-yl)methanethiol, can yield compounds with significant antibacterial activity.[6]
-
C-5 and C-6 Positions of the Benzimidazole Ring: This is a "hotspot" for enhancing antimicrobial potency. The introduction of electron-withdrawing groups and halogens has a pronounced effect.
-
Halogenation: 5-Halo substituents (e.g., -Cl, -Br) consistently lead to potent, broad-spectrum antimicrobial candidates.[6] 5-Chloro substitution, in particular, has been shown to improve cytotoxicity against certain cell lines, a principle that can extend to microbial targets.[3]
-
Other Groups: The presence of groups like nitro (-NO2) can also enhance activity, though often with associated toxicity concerns that must be managed.
-
Comparative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative analogues against various microbial strains, illustrating the impact of substitutions.
| Compound ID | R1 (N-1 Phenyl) | R5/R6 (Benzimidazole) | Target Organism | MIC (µg/mL) | Reference |
| Lead (III) | 4-Methanesulfonamide | H | E. coli (tolC-mutant) | 2 | [8] |
| 25d | 4-(Piperidin-1-yl)sulfonamide | H | E. coli (tolC-mutant) | 0.125 | [8] |
| Analogue A | H | 5-Halo | MRSA | Comparable to Ciprofloxacin | [6] |
| Analogue B | H | H | C. albicans | > Amphotericin B | [6] |
| 3aq | H (Indolyl at C2) | 6,7-dimethyl | C. albicans | 3.9 | [9] |
This table is a synthesis of data presented in the cited literature.
Caption: Key SAR insights for antimicrobial activity.
Part 2: Structure-Activity Relationship (SAR) for Anticancer Activity
The benzimidazole scaffold is a cornerstone of modern oncology research, with derivatives acting on a wide range of targets crucial for cancer development and progression.[3][10] These mechanisms include the inhibition of crucial cellular enzymes like kinases and topoisomerases, interaction with DNA, and the modulation of epigenetic pathways.[3][11][12]
Analysis of Key Structural Modifications
-
N-1 Phenyl Ring Substitutions: The nature and position of substituents on the N-1 phenyl ring are critical for target specificity and potency. Electron-donating groups such as dimethoxy and methoxy-hydroxy have been incorporated into designs targeting human topoisomerase I.[13]
-
C-2 Position (Methyl vs. Phenyl): This is a pivotal point of comparison. While the 2-methyl group confers activity, SAR studies frequently show that replacing it with a substituted or unsubstituted phenyl ring leads to more potent anticancer compounds.[11] The larger aromatic system can engage in more extensive π–π stacking and hydrophobic interactions within target protein binding sites.
-
C-5 and C-6 Positions of the Benzimidazole Ring: Similar to antimicrobial activity, these positions are vital for optimizing anticancer effects.
-
Electron-Withdrawing Groups: A 5-nitro group has been shown to increase anticancer activity.[3]
-
Halogenation: 5-chloro substitution can enhance cytotoxicity against breast cancer cell lines (MCF-7) compared to 5-fluoro substitution.[3]
-
Hybrid Molecules: Linking other bioactive scaffolds (e.g., pyrimidine) to the benzimidazole core can result in highly potent hybrid molecules with IC50 values in the nanomolar range.[10]
-
Comparative Performance Data
The table below presents the half-maximal inhibitory concentration (IC50) values for selected analogues against human cancer cell lines, highlighting SAR principles.
| Compound ID | R1 (N-1) | R2 (C-2) | R5/R6 (Benzimidazole) | Cancer Cell Line | IC50 (µM) | Reference |
| 92j | Benzyl | Varied | 5-Chloro | MCF-7 (Breast) | 0.0316 | [3] |
| 92g | Benzyl | Varied | Varied | A549 (Lung) | 0.316 | [3] |
| 11a | Phenyl | Phenyl-piperazine | H | Various | 0.16 - 3.6 | [13][14] |
| 12b | Phenyl | Phenyl-piperazine | H | Various | 0.16 - 3.6 | [13][14] |
| 10i | Varied | Varied | Varied | EGFR WT | 4.38 nM | [15] |
This table is a synthesis of data presented in the cited literature.
Caption: Key SAR insights for anticancer activity.
Experimental Protocols: Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of the data presented in SAR studies, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for two cornerstone assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: This assay directly quantifies the lowest concentration of a compound required to inhibit the visible growth of a microorganism, providing a robust metric for antimicrobial potency.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using the broth medium. A range of concentrations is prepared to bracket the expected MIC.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included on each plate to validate microbial growth and media sterility, respectively.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Causality: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity, a primary screen for anticancer potential.[3]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to each well to dissolve the crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated using non-linear regression analysis.
Caption: Standard experimental workflows.
Objective Comparison and Future Directions
A comparative analysis of the SAR for antimicrobial and anticancer activities reveals both overlapping principles and distinct requirements for the this compound scaffold.
Shared Principles:
-
The C-5/C-6 positions of the benzimidazole ring are a common "hotspot" for enhancing the potency for both activities. Halogenation and the introduction of electron-withdrawing groups are broadly beneficial.
Divergent Requirements:
-
C-2 Position: While the 2-methyl group is sufficient for good antimicrobial activity, anticancer applications often benefit from the larger 2-phenyl substituent, which allows for more extensive interactions with protein targets like kinases.
-
Mechanism & Complexity: Anticancer activity is derived from a wider and more complex range of mechanisms (kinase inhibition, DNA binding, epigenetic effects) compared to the more direct interference with microbial synthesis pathways. This implies that the design of anticancer agents requires more nuanced tuning to achieve target selectivity.
Future Directions: The persistent challenge of drug resistance in both infectious diseases and oncology necessitates innovative approaches.[6][16] Future research on this scaffold should focus on:
-
Rational Design of Hybrid Molecules: Combining the benzimidazole core with other pharmacophores known to inhibit resistance mechanisms could lead to synergistic and more durable therapeutic effects.[10]
-
Target-Specific Optimization: Moving beyond broad-spectrum activity to design analogues that are highly selective for a single microbial or cancer-related target to minimize off-target toxicity.
-
Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies to predict the activity of novel analogues and elucidate their binding modes, thereby accelerating the design-synthesis-test cycle.[12][17]
By leveraging the foundational SAR knowledge detailed in this guide, researchers can more effectively design and develop novel this compound analogues with improved potency, selectivity, and clinical potential.
References
-
Akhter, M., et al. (2022). Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets. J. Heterocycl. Chem., 59(1), 22–66. [Link]
-
ResearchGate. (n.d.). Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. Retrieved from [Link]
-
Ebenezer, O., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Results Chem., 5, 100925. [Link]
-
ResearchGate. (n.d.). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. Retrieved from [Link]
-
Rostom, S. A. F., et al. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
-
Al-Ostath, A., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]
-
Dokla, E. M. E., et al. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
-
Dokla, E. M. E., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. PubMed. [Link]
-
Kumar, A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publications. [Link]
-
Longdom Publishing. (2015). An Insight into Antimicrobial Activity Substituted Benzimidazole Derivatives through QSAR Studies. [Link]
-
Poddar et al. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka Univ. J. Pharm. Sci., 15(1), 83-87. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 2-SUBSTITUTED PHENYL-1-(SUBSTITUTED PIPERAZIN-1-YL) METHYL)-1H-BENZO[D]IMIDAZOLES. [https://www.semanticscholar.org/paper/SYNTHESIS-AND-BIOLOGICAL-EVALUATION-OF-PHENYL-1-(/00f6229b35b642e132e01b38f881958b19129524)]([Link]
-
Sahu, J. K., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. [Link]
-
Wang, Y., et al. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. [Link]
-
Bohrium. (n.d.). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. [Link]
-
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Jarząb, A., et al. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. [Link]
-
Le, T. H., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. NIH. [Link]
-
Jasim, L. S. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. [Link]
-
Shcherbakov, S. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. [Link]
-
Bhatia, N., et al. (2011). Synthesis and antimicrobial activity of some novel 2-(Substituted phenyl)-1H-benzo[d] imidazole derivatives. Request PDF - ResearchGate. [Link]
-
PubMed. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. [Link]
-
PMC - PubMed Central. (n.d.). Imidazoles as potential anticancer agents. [Link]
-
ResearchGate. (2022). (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. [Link]
-
ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
A Comparative Guide to the In-Vivo Validation of 2-Methyl-1-phenyl-1H-benzo[d]imidazole's Therapeutic Effects
This guide provides a comprehensive framework for the in vivo validation of 2-Methyl-1-phenyl-1H-benzo[d]imidazole, a novel compound built upon the versatile and pharmacologically significant benzimidazole scaffold. Designed for researchers, scientists, and drug development professionals, this document outlines a comparative methodology to objectively assess the compound's therapeutic potential, contextualizing its performance against established alternatives through robust experimental design and data analysis.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of biological activities.[1][2] As structural isosteres of natural nucleotides, benzimidazole derivatives can readily interact with a multitude of biological macromolecules, leading to their successful development as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2][3] Several benzimidazole-based drugs, including albendazole (anthelmintic) and bendamustine (anticancer), are already in clinical use, underscoring the scaffold's therapeutic promise.[4][5]
This compound is a specific derivative whose therapeutic profile requires rigorous validation. While direct in vivo data on this particular molecule is nascent, the extensive research on its structural analogues allows us to construct a predictive validation strategy. This guide will focus primarily on an anticancer validation workflow, as this is a prominent and well-documented application for novel benzimidazole compounds.[6][7]
Part 1: Mechanistic Hypothesis and Rationale for In-Vivo Assessment
Hypothesized Mechanism of Action
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms.[6] A primary and well-established mode of action is the disruption of microtubule polymerization by binding to β-tubulin, which induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5][8] Other documented mechanisms include the inhibition of key signaling molecules like protein kinases (e.g., VEGFR-2), poly(ADP-ribose) polymerase (PARP), and interference with DNA synthesis.[6][9]
Given its core structure, this compound is hypothesized to function, at least in part, as a microtubule-destabilizing agent. The validation framework must therefore include endpoints capable of confirming this mechanism.
Caption: Hypothesized mechanism of action for this compound.
The Imperative for In-Vivo Models
While in vitro assays on cancer cell lines provide essential preliminary data on cytotoxicity and mechanism, they cannot replicate the complex microenvironment of a living organism.[10] In vivo validation is the critical next step to assess a compound's pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics (the effect on the target in a whole system), overall efficacy, and safety profile within a complex biological system.[10][11]
Part 2: A Comparative In-Vivo Validation Workflow
To provide a robust and publishable dataset, we propose a comparative study using a human tumor xenograft model. This design allows for the direct comparison of this compound against both a negative control and relevant therapeutic benchmarks.
Experimental Workflow Diagram
Caption: A generalized workflow for in-vivo validation using a xenograft model.
Detailed Experimental Protocol: Human Colorectal Cancer (HCT-116) Xenograft Model
This protocol provides a self-validating system through the inclusion of multiple control and comparison arms.
1. Animal Model Selection & Husbandry:
-
Species/Strain: Female athymic nude mice (or NOD/SCID for poorly growing lines), 6-8 weeks old.
-
Rationale: Immunocompromised mice are required to prevent rejection of the human tumor graft.[10]
-
Husbandry: House in sterile, filtered-air cages with standard chow and water ad libitum. Allow a 1-week acclimatization period.
2. Cell Culture and Implantation:
-
Cell Line: HCT-116 (human colorectal carcinoma).
-
Culture: Grow cells in McCoy's 5A medium with 10% FBS at 37°C, 5% CO₂.
-
Implantation: Harvest cells at ~80% confluency. Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel. Inject subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitoring: Begin caliper measurements ~5-7 days post-implantation. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[12]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group) to ensure a statistically even distribution of tumor sizes.
4. Comparative Treatment Groups:
-
Group 1 (Vehicle Control): Administer the formulation vehicle alone (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in water). This is the negative baseline.
-
Group 2 (Test Compound): this compound, administered at a predetermined dose (e.g., 50 mg/kg, determined from prior maximum tolerated dose studies), once daily by oral gavage.
-
Group 3 (Benzimidazole Benchmark): Fenbendazole, administered at 50 mg/kg, once daily by oral gavage.[8] Fenbendazole is a well-studied repurposed benzimidazole with documented anticancer effects, providing a relevant class comparison.[8]
-
Group 4 (Standard-of-Care): 5-Fluorouracil (5-FU), administered at 20 mg/kg, intraperitoneally, every other day. This provides a clinically relevant positive control for colorectal cancer.
5. Study Endpoints and Analysis:
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). Measurements of tumor volume and body weight should be taken 2-3 times per week. The study concludes when tumors in the control group reach a predetermined size (~2000 mm³) or after a fixed duration (e.g., 21 days).
-
Safety Endpoint: Monitor body weight, food/water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur). A body weight loss exceeding 20% is a common humane endpoint.
-
-
Histology: Fix in 10% neutral buffered formalin for H&E staining and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Biomarker Analysis: Snap-freeze in liquid nitrogen for Western blot or qPCR analysis to confirm target engagement (e.g., changes in tubulin polymerization state or downstream signaling pathways).
-
Part 3: Comparative Data Analysis and Interpretation
Objective comparison relies on clear, quantitative data. The following table illustrates how results should be structured for easy interpretation.
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI%)¹ | Mean Body Weight Change (%) ± SEM | Notes |
| Group 1: Vehicle Control | 1850 ± 210 | 0% (Baseline) | +5.2 ± 1.5 | Expected tumor progression. |
| Group 2: this compound (50 mg/kg) | 740 ± 95 | 60% | -4.1 ± 2.0 | Demonstrates significant antitumor activity. |
| Group 3: Fenbendazole (50 mg/kg) | 890 ± 110 | 52% | -3.5 ± 1.8 | Provides a direct comparison to a known active benzimidazole. |
| Group 4: 5-Fluorouracil (20 mg/kg) | 610 ± 80 | 67% | -12.5 ± 3.1 | Clinically relevant positive control; note higher toxicity. |
¹TGI (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Interpreting the Results: In this hypothetical scenario, this compound shows strong antitumor efficacy (60% TGI), outperforming the benchmark benzimidazole, Fenbendazole, and approaching the efficacy of the standard-of-care, 5-FU. Crucially, it exhibits a more favorable safety profile than 5-FU, as indicated by the lower percentage of body weight loss. Such a result would strongly support its further development.
Conclusion
The in vivo validation of this compound requires a meticulously designed, comparative study to accurately gauge its therapeutic potential. By benchmarking its performance against both a vehicle control and relevant clinical and chemical-class comparators, researchers can generate the robust, high-integrity data necessary for publication and further preclinical development. This framework, centered on a xenograft cancer model, provides a clear and logical pathway from experimental design to data interpretation, ensuring that the compound's efficacy and safety are evaluated with the highest scientific rigor.
References
-
Al-Busaidi, J. K., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Pathak, D., et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Examples of benzimidazole based drugs in clinical use. ResearchGate. Available at: [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Available at: [Link]
-
In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. (2011). PubMed. Available at: [Link]
-
State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (2021). PubMed Central. Available at: [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Anticancer Research. Available at: [Link]
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]
-
Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. (2023). MDPI. Available at: [Link]
-
In Vivo Assay Guidelines. (2012). NCBI Bookshelf. Available at: [Link]
-
Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. (2019). ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. (2020). Semantic Scholar. Available at: [Link]
-
Keiser, J., & Utzinger, J. (2015). Repurposing drugs for the treatment and control of helminth infections. PMC. Available at: [Link]
-
Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. (2015). Taylor & Francis Online. Available at: [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. (2021). Natural Volatiles and Essential Oils. Available at: [Link]
-
Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (2020). ResearchGate. Available at: [Link]
-
Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (2025). NIH. Available at: [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). MDPI. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Publishing. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2024). PubMed Central. Available at: [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega. Available at: [Link]
-
Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2008). ResearchGate. Available at: [Link]
-
Imidazoles as potential anticancer agents. (2017). PubMed Central. Available at: [Link]
-
Repurposing anti-parasite benzimidazole drugs as selective anti-cancer chemotherapeutics. (2023). ResearchGate. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (n.d.). RSC Publishing. Available at: [Link]
-
Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. (2024). ResearchGate. Available at: [Link]
-
Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. (2021). PubMed. Available at: [Link]
-
Benzimidazole-based analog as anthelmintic agent. (n.d.). ResearchGate. Available at: [Link]
-
Plant-Based Natural Products for the Discovery and Development of Novel Anthelmintics against Nematodes. (2018). NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Available at: [Link]
-
Validation of Assays for the Bioanalysis of Novel Biomarkers. (2007). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2021). ACS Publications. Available at: [Link]
-
Validation framework for in vivo digital measures. (2025). PubMed Central. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Methyl-1-phenyl-1H-benzo[d]imidazole stands out as a significant building block in the development of novel pharmaceuticals. Its synthesis is a critical step for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two prominent synthesis routes for this compound: the classical thermal condensation and a modern microwave-assisted approach, offering field-proven insights and detailed experimental protocols.
Introduction to this compound
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to an imidazole ring, with a methyl group at the 2-position and a phenyl group at the 1-position of the imidazole moiety. This substitution pattern imparts specific physicochemical properties that are of interest in the design of bioactive molecules. The synthesis of this and similar benzimidazole derivatives is a well-established area of organic chemistry, with the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent being a common strategy.[1]
This guide will explore two effective methods for the synthesis of this compound, starting from the key precursor, N-phenyl-o-phenylenediamine.
Route 1: Classical Thermal Condensation with Acetic Acid
This traditional approach, often referred to as the Phillips-Ladenburg synthesis, involves the condensation of an o-substituted diamine with a carboxylic acid under heating.[2] In this case, N-phenyl-o-phenylenediamine is reacted with acetic acid. The acidic conditions and elevated temperature facilitate the cyclization and subsequent dehydration to form the benzimidazole ring.
Mechanistic Insights
The reaction is believed to proceed through an initial acylation of the more nucleophilic secondary amine of N-phenyl-o-phenylenediamine by acetic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization where the remaining primary amino group attacks the carbonyl carbon of the newly formed amide. The final step is the elimination of a water molecule to yield the aromatic benzimidazole.
Caption: Reaction pathway for the classical thermal condensation.
Experimental Protocol
Materials:
-
N-phenyl-o-phenylenediamine
-
Glacial Acetic Acid
-
Toluene
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve N-phenyl-o-phenylenediamine (1.0 eq.) in toluene.
-
Add glacial acetic acid (1.1 eq.).
-
Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water that azeotropes off in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acetic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Route 2: Microwave-Assisted Synthesis with Acetic Anhydride
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[3][4] This method utilizes acetic anhydride as the acetylating agent, which is more reactive than acetic acid, in a microwave reactor.
Mechanistic Rationale
The mechanism is analogous to the classical method, involving acylation followed by cyclization and dehydration. However, the use of acetic anhydride as the acetylating agent and microwave irradiation significantly enhances the rate of the acylation and subsequent cyclization steps. Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to a reduction in side product formation.
Sources
Assessing the Selectivity of 2-Methyl-1-phenyl-1H-benzo[d]imidazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. Its inherent ability to interact with a diverse range of biological targets makes it a fertile ground for the development of novel therapeutics. However, this versatility also presents a significant challenge: ensuring target selectivity. This guide provides an in-depth analysis of assessing the selectivity of 2-Methyl-1-phenyl-1H-benzo[d]imidazole and its analogs, offering a comparative framework against established alternatives for several key biological targets.
While a singular, universally recognized primary target for this compound is not extensively documented in publicly available literature, the broader class of 2-phenyl-1H-benzo[d]imidazole derivatives has demonstrated significant activity against several key enzymes and receptors. This guide will focus on three such targets: α-glucosidase , 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) , and the GABA-A receptor . For each, we will explore the inhibitory or modulatory profile of benzimidazole derivatives, compare their performance with established drugs, and provide detailed experimental protocols for in-house validation.
The Benzimidazole Scaffold: A Double-Edged Sword of Promiscuity and Potential
The benzimidazole core, a fusion of benzene and imidazole rings, mimics the structure of endogenous purines, granting it access to a wide array of ATP-binding sites, particularly within protein kinases. This inherent characteristic is both a blessing and a curse. While it allows for the design of potent inhibitors for various targets, it also necessitates rigorous selectivity profiling to mitigate off-target effects and potential toxicity. The addition of methyl and phenyl groups, as in this compound, further modulates the compound's physicochemical properties, influencing its binding affinity and selectivity.
Comparative Analysis 1: α-Glucosidase Inhibition for Antidiabetic Applications
Target Overview: α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical aspect of managing type 2 diabetes.[1][2]
Benzimidazole Derivatives as α-Glucosidase Inhibitors: Recent studies have highlighted the potential of 2-phenyl-1H-benzo[d]imidazole derivatives as potent α-glucosidase inhibitors.[3][4] For instance, certain derivatives have shown IC50 values in the low micromolar range, demonstrating significant inhibitory activity.[3]
Comparative Performance:
| Compound Class | Example Compound(s) | Reported IC50 (µM) | Mechanism of Action | Reference(s) |
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | Compound 15o, Compound 22d | 2.09 ± 0.04, 0.71 ± 0.02 | Non-competitive inhibition | [3] |
| Established α-Glucosidase Inhibitors | Acarbose, Miglitol, Voglibose | Varies (Potency can be lower than some novel inhibitors) | Competitive inhibition | [1][5][6][7] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay quantifies the inhibition of α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[8][9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
Test compound (this compound or derivatives)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.[8]
-
Incubate the mixture at 37°C for 20 minutes.[8]
-
Terminate the reaction by adding 50 µL of Na2CO3 solution.[8]
-
Measure the absorbance at 405 nm using a microplate reader.[8]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Workflow for α-Glucosidase Inhibition Assay:
Caption: Workflow of the in vitro α-glucosidase inhibition assay.
Comparative Analysis 2: 17β-HSD10 Inhibition for Neurodegenerative Disease Research
Target Overview: 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease. It binds to amyloid-beta (Aβ) peptide, exacerbating its neurotoxic effects. Inhibiting 17β-HSD10 is a promising therapeutic strategy to mitigate Aβ-induced neuronal damage.[10][11]
Benzimidazole Derivatives as 17β-HSD10 Inhibitors: The 2-phenyl-1H-benzo[d]imidazole scaffold has been successfully utilized to design potent inhibitors of 17β-HSD10.[10][12][13][14][15] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl and benzimidazole rings can significantly impact inhibitory potency.[10]
Comparative Performance:
| Compound Class | Example Compound(s) | Reported IC50 (µM) | Key Features | Reference(s) |
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | Compound 33 | 1.65 ± 0.55 | High inhibitory efficacy and low toxicity | [10][12][13][14] |
| Established 17β-HSD10 Inhibitors | Benzothiazolyl ureas | Submicromolar to nanomolar | Potent inhibitors, some with in vivo activity | [16][17] |
Experimental Protocol: In Vitro 17β-HSD10 Inhibition Assay
This fluorometric assay measures the enzymatic activity of 17β-HSD10 by monitoring the production of NADH.[18]
Materials:
-
Purified recombinant human 17β-HSD10
-
Substrate (e.g., 17β-estradiol or allopregnanolone)
-
Cofactor (NAD+)
-
Assay buffer (e.g., potassium phosphate buffer, pH 8.0)
-
Test compound
-
Positive control (e.g., a known benzothiazolyl urea inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and NAD+ in the assay buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the 17β-HSD10 enzyme and NAD+ to each well and pre-incubate for 5 minutes at 37°C.[18]
-
Initiate the reaction by adding the substrate to each well.[18]
-
Monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition and subsequently the IC50 value.
Signaling Pathway Context for 17β-HSD10 in Alzheimer's Disease:
Caption: Inhibition of 17β-HSD10 by benzimidazole derivatives to reduce Aβ neurotoxicity.
Comparative Analysis 3: GABA-A Receptor Positive Allosteric Modulation for Anxiolytic and Sedative Effects
Target Overview: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[19][20][21]
Benzimidazole Derivatives as GABA-A Receptor PAMs: The 2-phenyl-1H-benzo[d]imidazole scaffold has been identified as a promising template for the development of metabolically stable GABA-A receptor PAMs.[22][23] These compounds can mimic the pharmacophore of established drugs like zolpidem and alpidem.[22]
Comparative Performance:
| Compound Class | Example Compound(s) | Activity | Selectivity | Reference(s) |
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | Positive allosteric modulation | Potential for α1/γ2 interface selectivity | [22][23] |
| Established GABA-A PAMs | Benzodiazepines (e.g., Diazepam), Z-drugs (e.g., Zolpidem) | Potent positive allosteric modulation | Varying subtype selectivity | [19][21][24] |
Experimental Protocol: GABA-A Receptor Binding Assay
This radioligand binding assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[25][26]
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
Radioligand (e.g., [3H]muscimol or [3H]flumazenil)
-
Binding buffer (e.g., Tris-HCl)
-
Non-specific binding determinator (e.g., GABA or a high concentration of an unlabeled ligand)
-
Test compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes through homogenization and centrifugation.[26]
-
In assay tubes, combine the brain membranes, radioligand, and varying concentrations of the test compound in the binding buffer.
-
For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the mixture at 4°C.[26]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value of the test compound.
Logical Relationship in GABA-A Receptor Modulation:
Caption: Positive allosteric modulation of the GABA-A receptor by benzimidazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of selective modulators of various biological targets. This guide has provided a comparative framework for assessing its potential activity against α-glucosidase, 17β-HSD10, and the GABA-A receptor. The provided experimental protocols offer a foundation for researchers to conduct their own selectivity profiling.
It is crucial to emphasize that comprehensive selectivity screening against a broad panel of kinases and other relevant off-targets is an indispensable step in the preclinical evaluation of any new benzimidazole derivative. The insights gained from such studies will be instrumental in optimizing lead compounds with improved target specificity and a more favorable safety profile, ultimately accelerating the journey from the laboratory to the clinic.
References
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]
- Zhang, J., et al. (2025). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry.
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
- Li, Y., et al. (2022). Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms.
-
Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry, 117, 105423. [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
-
Dr.Oracle. (2025). What are the primary drug names for Alpha-Glucosidase Inhibitors (AGIs)?. Retrieved from [Link]
-
protocols.io. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
- Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation.
- Zhang, J., et al. (2025). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central.
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
- Popik, P., et al. (2023). 2-(4-Fluorophenyl)
-
Zhang, J., et al. (2025). Design and synthesis of 2-phenyl-1 H-benzo[ d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
-
Wikipedia. (n.d.). Nonbenzodiazepine. Retrieved from [Link]
-
StatPearls. (2023). Alpha Glucosidase Inhibitors. NCBI Bookshelf. [Link]
-
Knowable. (2024). What are GABAA receptor positive allosteric modulators and how do they work?. Retrieved from [Link]
- Zhang, J., et al. (2025). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Semantic Scholar.
- Hanzlova, M., et al. (2021). Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity. ACS Medicinal Chemistry Letters.
- Keramidas, A., & Lynch, J. W. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective.
-
Wikipedia. (n.d.). Alpha-glucosidase inhibitor. Retrieved from [Link]
- Kim, J. H., et al. (2014).
- Salazar, M., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition.
- Popik, P., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- Varagic, Z., & Cook, J. M. (2021). Subtype selective γ-Aminobutyric scid type A receptor (GABAAR)
- Aitken, L., et al. (2020). Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor. RSC Medicinal Chemistry.
- Schmidt, M., et al. (2019).
- Schmidt, M., et al. (2023). Physiologically relevant fluorescent assay for identification of 17β-hydroxysteroid dehydrogenase type 10 inhibitors. Journal of Neurochemistry.
- Sharma, D., et al. (2025). Azoles, A Potential Anti Diabetic Agents as α- Glucosidase Inhibitors.
- Musilek, K., et al. (2021). Development of submicromolar 17β-HSD10 inhibitors and their in vitro and in vivo evaluation.
- Khan, I., et al. (2022). In vitro α-glucosidase inhibition (IC 50 ) of synthesized benzimidazolium salts 5a-m.
- Schmidt, M., et al. (2025). New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer's. bioRxiv.
- Zhang, J., et al. (2025). Design, synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitor for the treatment of Alzheimer's Disease.
- Schmidt, M., et al. (2023). Physiologically relevant fluorescent assay for identification of 17β-hydroxysteroid dehydrogenase type 10 inhibitors.
- Gul, R., et al. (2025). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Journal of Biomolecular Structure and Dynamics.
- Larsen, J. S., et al. (2008). Imidazole derivatives and their use for modulating the gaba-a receptor complex.
- Szałapska, K. (2023). Synthesis of 1H-benzo[d]imidazole derivatives as potential GABA-A receptor ligands. Jagiellonian University Repository.
- Aitken, L., et al. (2017). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. SLAS Discovery.
- Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and...
- Varagic, Z., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules.
Sources
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms [aginganddisease.org]
- 6. droracle.ai [droracle.ai]
- 7. Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design and synthesis of 2-phenyl-1 H-benzo[ d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Benzothiazole-based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 20. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. PDSP - GABA [kidbdev.med.unc.edu]
A Researcher's Guide to the Benzimidazole Scaffold: Evaluating the Reproducibility and Comparative Efficacy of N-Phenyl Benzimidazole Derivatives in Anticancer Research
Introduction: The Benzimidazole Core and the Quest for Reproducible Data
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide focuses on a specific derivative class, N-phenyl substituted benzimidazoles, with a particular interest in the reproducibility of findings related to the 2-Methyl-1-phenyl-1H-benzo[d]imidazole core structure.
A critical challenge in drug development is the reproducibility of published findings. Minor variations in experimental conditions can lead to significant differences in reported efficacy, making it difficult to build upon previous work. This guide provides a comparative analysis of published data for N-phenyl benzimidazole analogs. While direct, replicated studies on this compound are scarce in the accessible literature, we can assess the consistency of structure-activity relationship (SAR) findings across different research groups. By comparing the reported anticancer cytotoxicity of structurally related compounds, we can infer the likely performance of our topic compound and highlight the key structural motifs that consistently deliver potent activity. This approach provides a framework for researchers to design experiments with a higher probability of success and to critically evaluate new findings in this chemical space.
Comparative Analysis of Anticancer Cytotoxicity
The primary method for assessing the potential of novel compounds in oncology research is the in vitro cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value indicates higher potency.
Our review of the literature reveals a consistent pattern: the anticancer activity of the benzimidazole scaffold is highly dependent on the nature and position of its substituents. While data for the specific molecule this compound is not prominently available in published screening results, we can analyze closely related analogs to build a robust comparative dataset.
Structure-Activity Relationship (SAR) Insights
The causality behind the observed cytotoxicity lies in how different functional groups interact with the biological target. For N-phenyl benzimidazoles, several SAR trends appear to be reproducible across multiple studies:
-
Substituents on the N1-Phenyl Ring : A systematic study of 1-phenylbenzimidazoles revealed that substituents at the 4'- and 3'-positions of the phenyl ring are generally well-tolerated, but do not always lead to significant improvements in activity.[2][3] However, substitution at the 2'-position often abolishes activity, likely due to steric hindrance that prevents the molecule from adopting the correct conformation to bind to its target.[2][3]
-
Substituents on the Benzimidazole Core : Modifications at the C2 position are critical. While our topic compound features a small methyl group, other substitutions can dramatically alter activity. For instance, replacing the C2-methyl with larger aryl groups is a common strategy in many potent derivatives. Furthermore, substitutions at the 5- and 6-positions of the benzimidazole ring can enhance potency; electron-withdrawing groups have been shown to improve antimicrobial activity, a finding that often correlates with general cytotoxicity.[4]
Comparative Cytotoxicity Data
The following table summarizes the reported IC50 values for a selection of N-substituted benzimidazole derivatives against common human cancer cell lines. This allows for an objective comparison of their performance and illustrates the impact of different substitution patterns.
| Compound Class | Derivative Example | Cell Line | Reported IC50 (µM) | Reference |
| 2-Phenyl Benzimidazoles | Compound 38 (a 2-phenyl derivative) | A549 (Lung) | 4.47 µg/mL | [5] |
| Compound 38 | MDA-MB-231 (Breast) | 4.68 µg/mL | [5] | |
| Compound 40 (a 2-phenyl derivative) | MDA-MB-231 (Breast) | 3.55 µg/mL | [5] | |
| N-Substituted Benzimidazoles | Compound 6o (a benzo[d]imidazole derivative) | HCT116 (Colon) | Potent activity reported | [3] |
| Compound 6c (a halogenated derivative) | HCT-116 (Colon) | 7.82 | [6][7] | |
| Compound 6i (a halogenated derivative) | HepG2 (Liver) | 8.93 | [6][7] | |
| Compound 6j (a halogenated derivative) | MCF-7 (Breast) | 10.21 | [6] | |
| Standard Chemotherapeutics | Doxorubicin | HepG2 (Liver) | 4.17 | [6] |
| Sunitinib | HCT-116 (Colon) | 8.89 | [6] | |
| Sorafenib | MCF-7 (Breast) | 9.08 | [6] |
Analysis : The data consistently shows that N-phenyl benzimidazole derivatives can achieve cytotoxic potency in the low micromolar range, comparable to some standard-of-care drugs like Sunitinib and Sorafenib in these specific assays.[6] The high potency of halogenated derivatives (e.g., 6c , 6i ) suggests that exploring modifications on the N-phenyl ring of our topic compound could be a fruitful avenue for optimization. The reproducibility of the finding that substitutions are well-tolerated at specific positions gives researchers a logical starting point for designing new, potentially more effective, analogs.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system, including appropriate controls and clear, unambiguous steps. Below is a detailed methodology for a standard cytotoxicity assay used to generate the type of data presented above.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[8] It relies on the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Harvest the cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL. Seed 100 µL of this suspension into each well of a 96-well microtiter plate (20,000 cells/well).
-
Causality: Seeding an optimal, consistent number of cells is critical for reproducibility. Too few cells will yield a weak signal, while too many can lead to nutrient depletion and altered metabolic states, skewing the results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]
-
Add 20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
General Synthesis of N-Phenyl Benzimidazoles
The synthesis of the this compound scaffold and its analogs typically follows a well-established, reproducible pathway involving the condensation of a phenylenediamine with a carboxylic acid or its derivative. This is often referred to as the Phillips condensation.
Caption: Phillips condensation for the synthesis of the target scaffold.
Conclusion and Future Directions
The provided MTT assay protocol serves as a robust, self-validating framework for screening new derivatives. By adhering to standardized, well-controlled experimental designs, researchers can generate high-quality, reproducible data, contributing to a more reliable and accelerated drug discovery process within the promising class of benzimidazole-based therapeutics.
References
-
Tahlan, S., Kumar, S., & Ramasamy, K. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 18. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 17(7), 849. Available at: [Link]
-
Bukhari, S. N. A., et al. (2016). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 21(12), 1647. Available at: [Link]
-
Chavan, A. A., & Pai, N. R. (2025). Study of some benzimidazole compounds as antibacterial and antifungal agents. Journal of the Serbian Chemical Society. Available at: [Link]
-
Hamblin, J. N., et al. (1998). Structure−Activity Relationships for 1-Phenylbenzimidazoles as Selective ATP Site Inhibitors of the Platelet-Derived Growth Factor Receptor. Journal of Medicinal Chemistry, 41(27), 5457–5465. Available at: [Link]
-
Hamblin, J. N., et al. (1998). Structure-activity relationships for 1-phenylbenzimidazoles as selective ATP site inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry, 41(27), 5457-65. Available at: [Link]
-
Keri, R. S., et al. (2015). A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. Letters in Drug Design & Discovery, 12(1). Available at: [Link]
-
Kumar, V., et al. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Journal of King Saud University - Science. Available at: [Link]
-
Linder, M., et al. (2024). Discovery of 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (This is the foundational paper for the MTT assay, often cited in other sources).
-
Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3062. Available at: [Link]
-
Patel, R. V., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 576-585. Available at: [Link]
-
ResearchGate. (2018). How can I get good reproducibility in my MTT? ResearchGate. Available at: [Link]
-
Shaik, A. B., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(37), 21959-21974. Available at: [Link]
-
Szafraniec-Szczęsny, J., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15214. Available at: [Link]
-
Wang, L., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 227, 113935. Available at: [Link]
-
Wójcik, M., et al. (2021). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 26(16), 4983. Available at: [Link]
-
Weigand, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships for 1-phenylbenzimidazoles as selective ATP site inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Methyl-1-phenyl-1H-benzo[d]imidazole
As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to the safe and compliant management of all chemical substances, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-1-phenyl-1H-benzo[d]imidazole, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
A Note on Hazard Assessment: Specific safety data for this compound is not extensively published. Therefore, this guidance is built upon the known hazard profiles of structurally similar compounds, such as 2-methylbenzimidazole and other benzimidazole derivatives.[1][2][3] This conservative approach ensures that all potential risks are appropriately managed.
Section 1: Hazard Identification and Waste Classification
The foundational step in proper disposal is understanding the material's hazards. This understanding directly informs every subsequent action, from the selection of personal protective equipment (PPE) to the final disposal method.
Anticipated Hazards
Based on analogous benzimidazole structures, this compound should be handled as a substance that is:
-
Irritating: Causes skin, eye, and respiratory tract irritation.[2][3]
-
Harmful if Swallowed: Benzimidazole derivatives can be moderately toxic if ingested.[4][5]
-
Potentially Toxic: Certain benzimidazoles have been associated with adverse effects on the liver and blood, and some have demonstrated reproductive toxicity in animal studies.[3][6]
-
Environmental Hazard: While specific data is lacking, many complex organic molecules can pose a risk to aquatic life and should be prevented from entering sewer systems or waterways.
EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7]
While this compound is not a specifically listed waste, it must be evaluated for its characteristics. Given its potential for biological effects, it is prudent to manage it as a toxic hazardous waste . The most appropriate classification would fall under the Toxicity Characteristic . This mandates that it be handled within the EPA's "cradle-to-grave" hazardous waste management system.[7]
Section 2: Personnel Protection and Safety Precautions
Before handling the waste material in any form (pure, in solution, or contaminated labware), all personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Contaminated gloves must be disposed of as hazardous waste.
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA regulations.[2]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of solid waste or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Section 3: On-Site Waste Management & Segregation
Proper collection and storage within the laboratory are critical to prevent accidental exposure and ensure regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a designated SAA.[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel.
Step 2: Use a Compatible Waste Container
-
Container Type: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The container must be in good condition with no cracks or deterioration.[9][11]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[12][13] This is a primary EPA requirement.
Step 3: Segregate Your Waste Streams
Chemical incompatibility is a major source of laboratory accidents. This compound waste must be stored separately from:
-
Strong Oxidizing Agents: To prevent a potentially violent reaction.[2]
-
Strong Acids and Bases: To avoid uncontrolled reactions.[14]
-
Aqueous Waste: Do not mix organic solvent waste with aqueous waste streams.
Step 4: Label the Waste Container Correctly
As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (and any solvents if in solution)
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant")
-
The date on which waste was first added to the container
Section 4: Final Disposal Procedures
Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[13] The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.
Procedure for Final Disposal
-
Pure/Solid Waste: Collect all solid this compound waste, including any material from spill cleanups, in your designated hazardous waste container.
-
Contaminated Labware: Items like pipette tips, gloves, and empty vials that are contaminated with the compound must also be placed in the solid hazardous waste container.
-
Solutions:
-
Solutions of this compound should be collected in a separate, compatible liquid waste container.
-
The recommended disposal method for this type of organic compound is incineration in a licensed hazardous waste facility .[15] This process typically involves dissolving or mixing the material with a combustible solvent, which is then burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[15]
-
-
Arrange for Pickup: Once the waste container is full (not exceeding 90% capacity) or has been in use for one year, contact your institution's Environmental Health & Safety (EHS or EH&S) office to schedule a waste pickup.[9][12] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Section 5: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spill (Solid): If a small amount of solid is spilled inside a chemical fume hood, carefully sweep it up using a dustpan and brush, minimizing dust generation. Place the collected material and any contaminated cleaning supplies into your hazardous waste container.
-
Minor Spill (Liquid): If a small amount of a solution is spilled, absorb it with a compatible absorbent material (e.g., vermiculite or a chemical spill pad). Place the used absorbent into the hazardous waste container.
-
Major Spill: For any large spill or any spill that occurs outside of a fume hood, evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Toxicity) | Precautionary principle based on the known hazards of benzimidazole derivatives.[4][6] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin, eye, and respiratory irritation.[2][3] |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of dust or aerosols.[8] |
| Waste Container | Labeled, sealed HDPE or glass bottle | Ensures chemical compatibility and prevents leaks or vapor release.[9][11] |
| Chemical Segregation | Keep away from strong oxidizers, acids, and bases | Prevents dangerous chemical reactions.[2][14] |
| Final Disposal Method | Licensed Hazardous Waste Incineration | Ensures complete destruction of the compound in an environmentally sound manner.[15] |
| Disposal Contact | Institutional EHS Office | Ensures compliant "cradle-to-grave" management of the waste. |
Disposal Workflow Diagram
Caption: Decision workflow for compliant disposal of this compound.
References
-
Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Research Journal of Pharmacy and Technology. [Link]
-
[Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. PubMed. [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. National Institutes of Health (NIH). [Link]
-
Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. ResearchGate. [Link]
-
Benzimidazole. Wikipedia. [Link]
-
Amzole || 2-Methyl Imidazole MSDS. Amzole. [Link]
-
Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. Cole-Parmer. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
EPA Hazardous Waste Codes. Alfred University. [Link]
-
Waste Code. US EPA. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
EPA HAZARDOUS WASTE CODES. US EPA. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
Sources
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. rjptonline.org [rjptonline.org]
- 5. amzole.com [amzole.com]
- 6. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ethz.ch [ethz.ch]
- 13. vumc.org [vumc.org]
- 14. neb.com [neb.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Methyl-1-phenyl-1H-benzo[d]imidazole
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-Methyl-1-phenyl-1H-benzo[d]imidazole. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, explaining not just the "what" but the "why" behind each procedural step. The toxicological data for this specific compound is not extensively documented; therefore, this guide adopts a conservative approach, drawing parallels from structurally similar benzimidazole derivatives to ensure a high margin of safety.
Hazard Assessment: A Proactive Stance on Safety
The foundation of any safety protocol is a thorough understanding of the potential risks. For this compound, we must infer its hazard profile from related compounds. This proactive assessment dictates the necessary level of protection.
Key Causality: The benzimidazole core and its derivatives are known to exhibit biological activity, which is beneficial in drug development but necessitates caution in handling. The primary routes of exposure—inhalation of dust, skin/eye contact, and ingestion—must be systematically blocked.
Table 1: Hazard Profile and Mitigation Summary
| Hazard Category | Description of Potential Risk | Primary Mitigation Strategy | Supporting Evidence |
|---|---|---|---|
| Skin & Eye Irritation | Direct contact may cause skin irritation and serious eye irritation or damage.[1][2][3] Benzimidazoles as a class can be corrosive to skin and eyes.[4] | Engineering Controls (Fume Hood), Personal Protective Equipment (Gloves, Goggles, Face Shield) | [1][2][3][4] |
| Respiratory Irritation | Inhalation of the powdered form can cause irritation to the respiratory tract.[1][2][3] | Engineering Controls (Fume Hood), Administrative Controls (Minimize Dust) | [1][2][3] |
| Acute Oral Toxicity | The compound is presumed to be harmful if swallowed, potentially causing gastrointestinal irritation.[1][3][5] | Administrative Controls (No food/drink in lab), Personal Hygiene | [1][3][5] |
| Reproductive Toxicity | Animal studies on the related compound 2-methylbenzimidazole suggest potential for adverse reproductive effects.[3] | Strict adherence to all controls to minimize any level of exposure. | [3] |
| Unknowns | The full toxicological properties have not been investigated.[1][3] | Adopt a conservative approach, treating the compound as potentially hazardous. |[1][3] |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment is the final barrier between a researcher and a potential hazard. Its effectiveness depends on the implementation of higher-level controls.
-
Engineering Controls: The most critical control is the mandatory use of a certified chemical fume hood.[1][5] This contains the solid powder, preventing the generation of airborne dust and protecting the user's breathing zone. Facilities should also be equipped with an eyewash station and a safety shower.[3]
-
Administrative Controls: These are the standard operating procedures that minimize exposure potential.
-
Designated Area: All work with this compound should be restricted to a designated area within the lab.
-
Minimize Dust: Handle the compound carefully to avoid making it airborne.[1][3]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][6] Do not eat, drink, or smoke in the laboratory.[2][6]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][3][6]
-
Detailed Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Chemical Splash Goggles: Must be worn at all times. Standard safety glasses do not provide a sufficient seal against dust and splashes.[1][3]
-
Face Shield: A full face shield must be worn over chemical splash goggles whenever there is a risk of splashing, such as when handling solutions or during vigorous reactions.[6][7]
Skin and Body Protection
-
Gloves: Disposable nitrile gloves are suitable for providing short-term protection against incidental contact.[7] Always inspect gloves for tears or holes before use. If direct or prolonged contact is anticipated, consult the glove manufacturer's chemical resistance guide to select a more robust glove.[7] Contaminated gloves must be disposed of as hazardous waste.[8]
-
Lab Coat: A clean, buttoned lab coat is required to protect skin and personal clothing.[1][3][5]
-
Full Coverage: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed on the lower body.[7][9]
Respiratory Protection
-
Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection and should be sufficient for routine handling.
-
When a Respirator is Required: In the event of a large spill, a failure of the fume hood, or when performing tasks that could generate significant dust outside of a fume hood, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) must be used.[1] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing.[1][7]
Procedural Plans: Donning, Handling, and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step PPE Donning Sequence
This workflow ensures that the most contaminated items (gloves) are put on last.
Caption: PPE Donning Workflow
Safe Handling Protocol (Inside a Fume Hood)
-
Prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.
-
Confirm that the fume hood sash is at the correct height and that airflow is optimal.
-
Carefully open the container of this compound, avoiding any sudden movements that could aerosolize the powder.
-
Use a spatula or scoop to weigh the desired amount onto weighing paper or into a suitable container.
-
Tightly close the main container immediately after use.
-
Clean any residual powder from the spatula and work surface using a wipe dampened with a suitable solvent (e.g., ethanol or acetone), treating the wipe as hazardous waste.
-
Proceed with your experimental work within the fume hood.
Step-by-Step PPE Doffing Sequence
This sequence is designed to remove the most contaminated items first, minimizing the risk of transferring chemical residue to your skin or clothing.
Caption: PPE Doffing Workflow
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling process.
-
Solid Waste: All materials contaminated with this compound, including used gloves, weighing paper, bench liners, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous waste container.[1][5] This container must be kept sealed when not in use.
-
Liquid Waste: Any solutions containing the compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Prohibition: Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[5]
-
Empty Containers: To decontaminate an empty container, triple-rinse it with a suitable solvent like acetone or ethanol.[5] The first rinsate must be collected as hazardous waste.[5] Subsequent rinsates may also need to be collected depending on local regulations. Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[5]
By integrating this comprehensive PPE and handling strategy into your daily workflow, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). 2-Methylimidazole.
- ChemicalBook. (n.d.). 2-Methyl-1H-benzo[d]imidazole(615-15-6).
- SynQuest Laboratories, Inc. (2016). 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- CDH Fine Chemical. (n.d.). 2-Methyl Imidazole CAS No 693-98-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement.
Sources
- 1. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
